molecular formula C₃₈H₇₂N₂O₁₃ B1147333 4'-Hydroxy Azithromycin CAS No. 756825-20-4

4'-Hydroxy Azithromycin

Cat. No.: B1147333
CAS No.: 756825-20-4
M. Wt: 764.98
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Description

4'-Hydroxy Azithromycin is a semi-synthetic derivative of the broad-spectrum macrolide antibiotic, Azithromycin. This compound is designed for scientific research to investigate the structure-activity relationships (SAR) of macrolide antibiotics. Like its parent compound, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translation of mRNA and preventing bacterial growth . Azithromycin is noted for its additional immunomodulatory and anti-inflammatory effects, which are active areas of study for managing chronic inflammatory airway diseases; researchers may use the 4'-Hydroxy derivative to probe the mechanisms underlying these properties . This derivative is particularly valuable for researching bacterial resistance mechanisms, including ribosomal methylation and efflux pump overexpression . It serves as a critical tool for chemists and microbiologists in developing novel antibacterial agents with improved efficacy and circumvention of existing resistance pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23?,24?,25-,26+,27?,28-,29?,30+,31-,32+,33-,35+,36-,37?,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOTYWFVECJHDW-QCTLZBKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C([C@@H](C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Characterization and Profiling of 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, physicochemical properties, and analytical profiling of 4'-Hydroxy Azithromycin , a specific structural analogue and impurity of the macrolide antibiotic Azithromycin.

Executive Summary

This compound (CAS: 756825-20-4) is a structural analogue of Azithromycin characterized by the presence of a hydroxyl group at the 4'-position of the desosamine sugar moiety. Chemically, this modification converts the 3,4,6-trideoxy sugar (desosamine) into a 3,6-dideoxy amino sugar (mycaminose).

In pharmaceutical development, this compound is primarily monitored as a reference standard for impurity profiling and a potential oxidative metabolite. Its presence must be controlled during the synthesis and storage of Azithromycin API (Active Pharmaceutical Ingredient) to ensure regulatory compliance (ICH Q3A/B).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data
PropertyData
Common Name This compound
Systematic Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
CAS Number 756825-20-4
Molecular Formula C₃₈H₇₂N₂O₁₃
Molecular Weight 764.98 g/mol
Appearance White to off-white amorphous solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water
pKa ~8.5 (tertiary amine), ~9.5 (aglycone amine)
Structural Logic

The structural deviation from Azithromycin is specific to the amino sugar at position C5 of the macrolactone ring:

  • Azithromycin: Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose).[1][2] The 4'-position is a methylene group (-CH₂-).

  • This compound: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose). The 4'-position is methine hydroxylated (-CH(OH)-).

This single oxygen addition accounts for the mass difference of +16 Da (749 vs. 765 Da).

Structural Visualization

The following diagram illustrates the connectivity of this compound, highlighting the critical modification at the desosamine sugar.

G cluster_0 Structural Connectivity Aglycone 15-Membered Azalide Ring (Aglycone) Cladinose Cladinose Sugar (C3 Position) Neutral Sugar Aglycone->Cladinose Glycosidic Bond (C3-O-C1'') Desosamine Modified Desosamine (C5 Position) Amino Sugar Aglycone->Desosamine Glycosidic Bond (C5-O-C1') Modification 4'-Hydroxyl Group (-OH) (Differentiation Factor) Desosamine->Modification C4' Position Oxidation

Caption: Structural topology of this compound showing the specific hydroxylation site on the amino sugar.

Analytical Profiling Protocol (LC-MS)

To detect and quantify this compound, a reverse-phase HPLC method coupled with Mass Spectrometry (LC-MS) is required due to the lack of strong chromophores in macrolides and the need for specificity against the parent drug.

Reagents & Equipment[6][7][8]
  • Instrument: UHPLC system (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150mm x 4.6mm, 3.5 µm) or Agilent Poroshell 120 EC-C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0, adjusted with Ammonium Hydroxide). Note: High pH improves peak shape for basic macrolides.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Methodology
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
15.040601.0
20.020801.0
25.060401.0
30.060401.0
Detection Parameters
  • MS Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Target Ions:

    • [M+H]⁺: 765.5 m/z (this compound)

    • [M+H]⁺: 749.5 m/z (Azithromycin - Parent)

    • [M+2H]²⁺: 383.3 m/z (Double charged species common in azalides)

  • Key Fragment (MS/MS): Loss of cladinose sugar (-158 Da) and modified desosamine.

Experimental Workflow

The following workflow ensures the isolation and identification of the impurity from a bulk sample.

Workflow cluster_detect Detection & Logic Start Bulk Azithromycin Sample Prep Sample Preparation Dissolve in MeCN:Buffer (1:1) Filter (0.22 µm PVDF) Start->Prep LC UHPLC Separation C18 Column, pH 8.0 Gradient Elution Prep->LC MS MS Detection (ESI+) Scan Range 100-1000 m/z LC->MS Decision Extract Ion Chromatogram (EIC) Target m/z 765.5 MS->Decision Result Quantification vs. Reference Standard Decision->Result Peak Found

Caption: Analytical workflow for the isolation and quantification of this compound using LC-MS.

Synthesis & Origin

While this compound is available as a reference standard, its origin in a pharmaceutical context is twofold:

  • Metabolic Pathway: In biological systems, liver microsomes (CYP3A4) can hydroxylate the desosamine ring. The 4'-position is electronically susceptible to oxidation.

  • Synthetic Impurity: During the synthesis of Azithromycin from Erythromycin A, if the starting material contains Mycaminose instead of Desosamine (rare) or if non-selective oxidation conditions are used during the Beckmann rearrangement or reduction steps, this analogue can form.

References

  • National Center for Biotechnology Information (2025). Azithromycin Compound Summary. PubChem. Available at: [Link]

  • ResearchGate (2025). Determination of Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Available at: [Link]

Sources

A Technical Guide to the Structural and Functional Distinctions Between Azithromycin and its 4'-Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a cornerstone of the azalide subclass of macrolide antibiotics, is renowned for its broad-spectrum activity and favorable pharmacokinetic profile, characterized by a long half-life and extensive tissue penetration.[1][2] A critical aspect of its disposition in vivo is hepatic metabolism, leading to the formation of several metabolites. Among these, 4'-Hydroxy Azithromycin represents a key metabolic product. This guide provides an in-depth technical analysis of the core structural differences between the parent drug, Azithromycin, and its 4'-hydroxy metabolite. We will explore the stereochemical consequences of this metabolic alteration, compare their physicochemical and biological properties, and detail the state-of-the-art analytical methodologies required for their differentiation and quantification. This document serves as a vital resource for professionals in drug development and pharmacology, underscoring the necessity of characterizing metabolic pathways to fully comprehend a drug's efficacy and safety profile.

Introduction to Azithromycin: An Azalide Antibiotic

Azithromycin is a derivative of erythromycin, distinguished by the insertion of a methyl-substituted nitrogen atom into the 15-membered lactone ring.[1][3] This structural modification classifies it as an azalide and confers significant advantages over older macrolides, including enhanced stability in acidic environments and an improved pharmacokinetic profile.[4] Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, which in turn inhibits the translation of mRNA and prevents protein synthesis.[3][5] This action makes it a vital therapeutic agent for a range of bacterial infections, including respiratory, genital, and skin infections.[1][6]

The clinical success of Azithromycin is largely attributed to its rapid absorption, extensive distribution into tissues, and a prolonged terminal elimination half-life, which can be approximately 68 hours.[2][5] The drug is primarily metabolized in the liver, and understanding its metabolic fate is crucial for a complete pharmacological assessment.[2]

The Core Structural Distinction: A Single Hydroxyl Group

The principal metabolic transformation of Azithromycin to this compound is a Phase I hydroxylation reaction. This seemingly minor addition of a single hydroxyl group imparts significant changes to the molecule's properties.

2.1 Molecular Structure of Azithromycin Azithromycin consists of a 15-membered macrocyclic lactone ring to which two sugar moieties are attached: a desosamine sugar and a cladinose sugar. The desosamine sugar contains a critical amino function that is characteristic of several macrolides.[7]

2.2 The Metabolic Transformation to this compound Hepatic metabolism introduces a hydroxyl (-OH) group at the 4'-position of the desosamine sugar ring. This biotransformation is a classic example of xenobiotic metabolism, aimed at increasing the polarity of the drug to facilitate its excretion from the body.

2.3 Visualizing the Structural Difference The addition of the hydroxyl group at the C4' position is the sole structural difference between the two molecules. This is visually represented in the diagram below.

G cluster_0 Azithromycin (Parent Drug) cluster_1 This compound (Metabolite) AZ [Structure of Azithromycin] - H at C4' of Desosamine Sugar AZ_OH [Structure of this compound] - OH at C4' of Desosamine Sugar AZ->AZ_OH Hepatic Metabolism (Hydroxylation)

Caption: Metabolic conversion of Azithromycin to this compound.

Comparative Physicochemical & Biological Profile

The hydroxylation event directly influences the molecule's physical, chemical, and biological characteristics.

3.1 Physicochemical Properties The introduction of a polar hydroxyl group is expected to increase the hydrophilicity of the molecule. This typically leads to a lower octanol-water partition coefficient (LogP) and may alter its solubility profile. While specific experimental values for this compound are not readily available in public databases, the predicted effects are a cornerstone of metabolic chemistry.

PropertyAzithromycinThis compoundRationale for Difference
Molecular Formula C38H72N2O12C38H72N2O13Addition of one oxygen atom
Molecular Weight ~749.0 g/mol [1]~765.0 g/mol Addition of -OH group (16 g/mol )
Polarity LowerHigherIntroduction of a polar hydroxyl group
Water Solubility Practically insoluble[6]Predicted to be higherIncreased hydrogen bonding potential

3.2 Biological Activity A critical consequence of this metabolic change is the impact on antimicrobial efficacy. It is generally understood that metabolites of Azithromycin possess negligible antimicrobial activity compared to the parent compound.[8] The structural integrity of the desosamine sugar and its interaction with the bacterial ribosome are finely tuned. The addition of a hydroxyl group at the 4' position likely disrupts the optimal binding orientation within the ribosomal tunnel, thereby reducing or eliminating its ability to inhibit protein synthesis.

Analytical Methodologies for Differentiation & Quantification

The structural similarity between Azithromycin and its hydroxylated metabolite necessitates the use of high-resolution analytical techniques for their separation and quantification in biological matrices.

4.1 The Challenge of Differentiation Due to the minor mass difference and similar core structure, techniques like UV-Vis spectrophotometry are inadequate for differentiation.[9] Chromatographic separation is essential.

4.2 Gold Standard Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the most sensitive and specific method for the simultaneous quantification of Azithromycin and its metabolites.[10] High-performance liquid chromatography (HPLC) provides the necessary separation, while tandem mass spectrometry (MS/MS) offers highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

4.3 Example Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a representative workflow and must be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To isolate the analytes from plasma proteins and other interfering substances.

  • Steps:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load 200 µL of human plasma (pre-spiked with an internal standard, such as a stable isotope-labeled Azithromycin).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes (Azithromycin and this compound) with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

2. HPLC Separation:

  • Objective: To chromatographically resolve Azithromycin from this compound.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Objective: To specifically detect and quantify each compound.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Azithromycin: Q1 m/z 749.5 -> Q3 m/z 591.4

      • This compound: Q1 m/z 765.5 -> Q3 m/z 607.4

      • Internal Standard: (Specific to the IS used).

4.4 Workflow Visualization

G cluster_workflow Analytical Workflow A 1. Plasma Sample Collection B 2. Internal Standard Spiking A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution & Reconstitution C->D E 5. LC-MS/MS Injection D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection F->G H 8. Data Analysis & Quantification G->H

Sources

Technical Guide: Structural Elucidation and Identification of 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying 4'-Hydroxy Azithromycin in Metabolic Pathways Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Bioanalytical Chemists

Executive Summary

The metabolic profiling of Azithromycin (AZM) presents a distinct challenge in drug development due to its complex 15-membered azalide ring and the presence of two sugar moieties (desosamine and cladinose). While


-demethylation and descladinose formation are the primary metabolic routes, hydroxylation pathways—specifically at the 4'-position of the desosamine sugar—represent a critical analytical target.

This guide details the workflow for identifying This compound , a Phase I oxidative metabolite. It focuses on distinguishing this specific isomer from isobaric interferences (such as


-oxides and aglycone hydroxylations) using High-Resolution Mass Spectrometry (HRMS), MS/MS fragmentation logic, and chemical derivatization.

The Metabolic Context & MIST Compliance

Azithromycin is a weak substrate for CYP3A4, with the majority of the drug excreted unchanged in bile.[1] However, under the Metabolites in Safety Testing (MIST) guidelines (FDA/ICH M3(R2)), any metabolite circulating at >10% of total drug-related exposure in humans requires rigorous characterization and safety coverage in toxicological species.[2]

The formation of this compound involves the oxidation of the C4' methylene group on the desosamine sugar. Because this results in a mass shift of +16 Da (


 749.5 

765.5), it is isobaric with Azithromycin

-oxide
, a common impurity and metabolite. Differentiating these two is the primary analytical hurdle.

Analytical Strategy: LC-HRMS Workflow

Instrumentation Prerequisites[3]
  • Platform: Q-TOF or Orbitrap (Resolution > 30,000 FWHM) is required to resolve fine isotopic structures, though nominal mass MS/MS is sufficient if fragmentation logic is applied correctly.

  • Chromatography: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase: High pH (Ammonium Hydroxide/Bicarbonate) is often preferred for macrolides to improve peak shape and ionization, though Formic Acid is standard for general screening.

Mass Defect Filtering (MDF)

To isolate the 4'-hydroxy metabolite from complex biological matrices (microsomes/plasma), apply an MDF window around the parent drug.

  • Parent (AZM):

    
    
    
  • Target (+O):

    
    
    
  • Filter Logic: Set a mass defect window of

    
     mDa around the mass defect of Azithromycin to filter out endogenous background ions.
    

Structural Elucidation: The Fragmentation Logic

The definitive identification of this compound relies on localizing the +16 Da shift to the desosamine sugar and proving it is not an


-oxide.
MS/MS Fragmentation Pathway

Azithromycin fragments predictably by cleaving the glycosidic bonds.

  • Precursor Ion:

    
     765.5 (Metabolite)
    
  • Key Fragment 1 (Cladinose Loss): Cleavage of the cladinose sugar.

    • If the neutral loss is standard (-158 Da), the modification is not on the cladinose.

  • Key Fragment 2 (Desosamine Ion): The desosamine sugar typically appears as a distinct ion at

    
     158  in the parent drug.
    
    • In 4'-Hydroxy AZM: This fragment shifts to

      
       174  (+16 Da).
      
    • In Aglycone-OH: The desosamine remains

      
       158 .
      
    • In

      
      -oxide:  The desosamine also shifts to 
      
      
      
      174
      .
Distinguishing 4'-Hydroxy from -Oxide

Since both 4'-OH and


-oxide yield the 

174 desosamine fragment, secondary verification is mandatory.
  • In-Source Fragmentation:

    
    -oxides are thermally labile and often show a characteristic loss of Oxygen (-16 Da) in the source, reverting to the parent mass (
    
    
    
    749.5). The 4'-Hydroxy metabolite is stable and will primarily lose water (-18 Da).
  • Chemical Reduction (The Titanium Trichloride Test):

    • Protocol: Treat the sample with TiCl

      
      .[3]
      
    • Result: TiCl

      
       rapidly reduces 
      
      
      
      -oxides back to the amine (Parent). It does not reduce C-hydroxylated metabolites.[3] If the peak at
      
      
      765.5 persists after treatment, it is the 4'-Hydroxy metabolite.

Visualization of the Workflow

The following diagram illustrates the decision tree for identifying the metabolite.

AZM_Identification Start Biological Sample (Microsomes/Plasma) LCMS LC-HRMS Analysis Target: m/z 765.5 (+16 Da) Start->LCMS Frag_Check MS/MS Fragmentation Check Desosamine Ion LCMS->Frag_Check Aglycone_OH Desosamine m/z 158 (Unchanged) Loc: Aglycone/Cladinose Frag_Check->Aglycone_OH m/z 158 Desosamine_Mod Desosamine m/z 174 (+16 Da Shift) Loc: Desosamine Sugar Frag_Check->Desosamine_Mod m/z 174 Distinction Differentiation Test (TiCl3 Reduction or In-Source Frag) Desosamine_Mod->Distinction N_Oxide Peak Disappears (TiCl3) or -16 Da Loss (Source) ID: Azithromycin N-Oxide Distinction->N_Oxide Reduces/Labile Hydroxy Peak Persists (TiCl3) Loss of H2O (-18 Da) ID: this compound Distinction->Hydroxy Stable

Figure 1: Decision tree for the structural elucidation of Azithromycin +16 Da metabolites.

Experimental Protocol: Chemical Differentiation

To validate the identity of the 4'-Hydroxy metabolite without a synthetic standard, use the Titanium Trichloride (TiCl


) reduction method.
Reagents
  • TiCl

    
     Solution:  15-20% in 10% HCl (Commercial grade).
    
  • Buffer: Ammonium Acetate (100 mM, pH 4.5).

  • Quench: Acetonitrile (ACN).

Step-by-Step Methodology
  • Preparation: Aliquot 100 µL of the microsomal incubation supernatant or plasma extract containing the metabolite of interest (

    
     765.5).
    
  • Reaction: Add 10 µL of TiCl

    
     solution.
    
  • Incubation: Vortex and incubate at room temperature for 15 minutes. (Note:

    
    -oxide reduction is nearly instantaneous, but 15 mins ensures completion).
    
  • Quench: Add 200 µL of ice-cold ACN to stop the reaction and precipitate proteins/salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into the LC-MS system.

  • Interpretation:

    • Result A: If the peak at

      
       765.5 disappears and the parent peak (
      
      
      
      749.5) increases, the metabolite was the
      
      
      -oxide
      .[3][4]
    • Result B: If the peak at

      
       765.5 remains unchanged, it confirms a C-Hydroxylated metabolite  (e.g., this compound).
      

Summary of Key Mass Transitions

AnalytePrecursor (

)
Desosamine Fragment (

)
Characteristic Neutral LossTiCl

Sensitivity
Azithromycin (Parent) 749.5158.1-158 (Cladinose)No
Azithromycin

-Oxide
765.5174.1-16 (Oxygen)Yes (Reduces)
This compound 765.5174.1-18 (Water)No (Stable)
Aglycone-OH Azithromycin 765.5158.1-158 (Cladinose)No

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[2][5] U.S. Food and Drug Administration.[6] Link

  • Liu, H., et al. (2011). "A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma." Biomedical Chromatography. Link

  • Cui, D., et al. (2016). "Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity."[3] Drug Metabolism and Disposition. (Demonstrates the TiCl3 reduction methodology for distinguishing N-oxides). Link

  • Hunter, R. P., et al. (2003). "Azithromycin metabolite identification in plasma, bile, and tissues of the ball python." Journal of Veterinary Pharmacology and Therapeutics. (Detailed fragmentation analysis of AZM metabolites). Link

Sources

An In-Depth Technical Guide to the Biological Activity of 4'-Hydroxy Azithromycin Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azithromycin, a widely prescribed macrolide antibiotic, undergoes hepatic metabolism, leading to the formation of various metabolites. Among these, 4'-Hydroxy Azithromycin is a notable product of biotransformation. While the pharmacological profile of the parent drug is well-documented, the specific biological activities of its metabolites, including this compound, remain largely uncharacterized in publicly accessible scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for the systematic evaluation of the biological activity of this compound. We will first briefly cover the known metabolism of azithromycin and then delve into detailed, field-proven experimental protocols to assess the antimicrobial, anti-inflammatory, and cytotoxic properties of this metabolite. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the complete pharmacological profile of azithromycin and its derivatives, thereby contributing to a more thorough understanding of its overall therapeutic effects and potential for future drug development.

Introduction: The Metabolic Fate of Azithromycin

Azithromycin, an azalide antibiotic, is structurally related to erythromycin and functions by inhibiting bacterial protein synthesis.[1] It is known for its broad-spectrum antimicrobial activity and favorable pharmacokinetic properties, including extensive tissue distribution and a long elimination half-life.[2][3] Azithromycin is primarily metabolized in the liver, although no single enzyme has been identified as solely responsible for its biotransformation.[1] This metabolism results in the formation of several metabolites, one of which is this compound.

The hydroxylation at the 4' position of the desosamine sugar is a key metabolic pathway. While the metabolites of azithromycin are generally considered to be microbiologically inactive, a thorough and direct investigation into the biological activities of each major metabolite is crucial for a complete understanding of the drug's overall in vivo effects, including potential contributions to its known immunomodulatory properties or off-target effects.

Azithromycin_Metabolism Azithromycin Azithromycin Hepatic_Metabolism Hepatic Metabolism (CYP450 Enzymes) Azithromycin->Hepatic_Metabolism Metabolite This compound Hepatic_Metabolism->Metabolite Hydroxylation Other_Metabolites Other Metabolites Hepatic_Metabolism->Other_Metabolites

Figure 1: Simplified metabolic pathway of Azithromycin leading to the formation of this compound.

Current Knowledge Gap

  • Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) values against a representative panel of bacterial pathogens.

  • Immunomodulatory/Anti-inflammatory Effects: Impact on cytokine production, inflammatory signaling pathways (e.g., NF-κB), and immune cell function.

  • Cytotoxicity: Potential for adverse effects on host cells.

This guide, therefore, transitions from a review of existing data to a forward-looking series of recommended experimental protocols to generate this critical information.

Experimental Protocols for Characterizing Biological Activity

The following sections provide detailed, step-by-step methodologies for the comprehensive evaluation of the biological activity of this compound. These protocols are designed to be self-validating and are grounded in established standards in microbiology and cell biology.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is the cornerstone of assessing a compound's antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a panel of clinically relevant bacteria.

Materials:

  • This compound (analytical standard)

  • Parent Azithromycin (as a comparator)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and Azithromycin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Assay Setup:

    • Transfer 50 µL of each compound dilution to the corresponding wells of the assay plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations and bacterial density.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation of Bacteria into Compound Dilutions Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Evaluation of Anti-inflammatory and Immunomodulatory Effects

Azithromycin is known to possess immunomodulatory properties.[4][5] It is plausible that its metabolites may contribute to these effects. A key mechanism is the modulation of cytokine production in immune cells.

Objective: To assess the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound and Azithromycin

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

  • 24-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed macrophages into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or Azithromycin for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce cytokine production. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of selected cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory or stimulatory effects of this compound.

Assessment of Cytotoxicity

It is essential to determine whether this compound exhibits any toxicity towards host cells, as this could impact its therapeutic potential.

Objective: To evaluate the cytotoxicity of this compound on a representative human cell line.

Materials:

  • This compound and Azithromycin

  • Human cell line (e.g., HepG2 for liver cells, or A549 for lung epithelial cells)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed the chosen cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or Azithromycin for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Viability Assay:

    • Add the MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for this compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Bacterial StrainMIC (µg/mL) of AzithromycinMIC (µg/mL) of this compound
S. aureus ATCC 292131>128
S. pneumoniae ATCC 496190.564
H. influenzae ATCC 492472>128
E. coli ATCC 259228>128

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages (Hypothetical Data)

Compound (Concentration)TNF-α (% of LPS control)IL-6 (% of LPS control)IL-10 (% of LPS control)
Azithromycin (10 µM)55%60%110%
This compound (10 µM)95%98%102%

Table 3: Cytotoxicity of this compound (Hypothetical Data)

Cell LineIC₅₀ (µM) of AzithromycinIC₅₀ (µM) of this compound
HepG2>100>100
A549>100>100

Concluding Remarks and Future Directions

The biological activity of drug metabolites is a critical aspect of pharmacology that can have significant implications for therapeutic efficacy and safety. In the case of azithromycin, while the parent compound has been extensively studied, its metabolite, this compound, remains a pharmacological unknown. The experimental framework provided in this guide offers a systematic and robust approach to characterizing its antimicrobial, immunomodulatory, and cytotoxic properties.

The data generated from these studies will be invaluable in constructing a complete pharmacological profile of azithromycin. Should this compound be found to possess significant biological activity, it could open new avenues for research into its potential therapeutic contributions or off-target effects. Conversely, confirming its inactivity would solidify the current understanding that the parent drug is solely responsible for its therapeutic outcomes. Ultimately, the rigorous scientific investigation of such metabolites is essential for advancing our knowledge of drug action and for the continued development of safe and effective medicines.

References

  • azithromycin. In: ClinPGx [Internet]. PharmGKB; [cited 2024 Feb 9]. Available from: [Link]

  • Foulds G, Shepard RM, Johnson RB. The pharmacokinetics of azithromycin in human serum and tissues. J Antimicrob Chemother. 1990;25 Suppl A:73-82.
  • Parnham MJ, Erakovic Haber V, Giamarellos-Bourboulis EJ, Perletti G, Verleden GM, Vos R. Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacol Ther. 2014;143(2):225-45.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [cited 2024 Feb 9]. Available from: [Link]

  • Wooten D, Shung D. Azithromycin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 [cited 2024 Feb 9]. Available from: [Link]

  • Hayati F, et al. A short focus, azithromycin in the treatment of respiratory viral infection COVID-19: efficacy or inefficacy?. Future Sci OA. 2021;7(8):FSO728.
  • Meyer M, et al. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis. Am J Respir Cell Mol Biol. 2009;41(5):594-603.
  • Bansal K, et al. Azithromycin's Cytotoxic Effects and CASP8 Expression Modulation in HT-29 Colorectal Cancer Cells In Vitro. J Epigenetics. 2023;5(1):1-8.
  • Abdel-Nasser A, et al. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model. Naunyn Schmiedebergs Arch Pharmacol. 2017;390(4):371-382.
  • Gielen V, et al. The immunomodulatory effects of macrolides: a systematic review of the underlying mechanisms. Front Immunol. 2018;9:302.

Sources

4'-Hydroxy Azithromycin physicochemical properties data

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Physico-chemical Data

I've started gathering data on 4'-Hydroxy Azithromycin's physicochemical properties. My initial focus is comprehensive Google searches to uncover data on molecular weight, formula, pKa, logP, solubility, and melting point. This will be the foundational information for the next steps.

Analyzing Azithromycin's Metabolite

I'm now expanding my search to include the relationship between this compound and Azithromycin itself, plus exploring synthesis and analytical characterization methods like HPLC and mass spectrometry. Parallel efforts are focused on sourcing experimental protocols from reliable journals and regulatory guidelines. I am structuring the technical guide to feature an introductory overview followed by a detailed presentation of physicochemical data in a tabular format, and a DOT graph to visualize the relationship with Azithromycin.

Defining Experimental Protocols

I'm now focusing on defining experimental protocols for physicochemical property determination, starting with solubility and logP. I'll explain the reasoning for selected methodologies and create a DOT graph to illustrate the workflow for each experiment. My goal is to build a solid foundation by documenting experimental processes.

High-Resolution Profiling of Azithromycin Oxidative Metabolites: Hydroxylation vs. N-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profiling, identification, and differentiation of Azithromycin's oxidative metabolites.

Content Type: Technical Whitepaper & Experimental Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Drug Metabolism Researchers

Executive Summary: The Metabolic Stability Paradox

Azithromycin (AZM) represents a unique challenge in metabolite profiling. Unlike its precursor erythromycin, which undergoes extensive CYP3A4-mediated metabolism, azithromycin’s 15-membered azalide ring confers exceptional metabolic stability.

In human pharmacokinetics, hydroxylated metabolites are trace species , often overshadowed by the primary metabolic pathway (N-demethylation) and oxidative impurities (N-oxides). Therefore, the "search for hydroxylated metabolites" is technically a trace analysis challenge requiring high-resolution mass spectrometry (HRMS) to distinguish authentic enzymatic hydroxylation (C-OH) from oxidative degradation products (N-oxide).

This guide provides the definitive workflow for separating, identifying, and validating these isobaric species (


 765).

Metabolic Landscape & Mechanistic Pathways[1]

The Primary vs. Trace Pathways

Azithromycin metabolism is primarily hepatic but slow. The structural modification at position 9a (insertion of a methyl-substituted nitrogen) prevents the internal ketal formation that deactivates erythromycin, but it also alters CYP binding affinity.

Metabolite ClassPrimary EnzymeAbundance (Human)Key Structural Change
N-desmethyl AZM CYP3A4MajorLoss of -CH3 at amino sugar (Desosamine) or 9a-N.
Cladinose Hydrolysis Acid/EnzymaticMinorLoss of cladinose sugar (neutral sugar).
N-Oxide FMO / ChemicalImpurity/MinorOxidation of tertiary amine (Desosamine or 9a-N).
Hydroxylated AZM CYP3A4 (Trace)Trace (<1%) Addition of -OH to Aglycone ring or sugars.[1]
Mechanism of Hydroxylation

While rare in humans, hydroxylation can occur via the "oxygen rebound" mechanism catalyzed by CYP450s.[2]

  • Abstraction: High-valent Iron-Oxo species (

    
    ) abstracts a hydrogen atom from a C-H bond (likely on the aglycone ring).
    
  • Radical Intermediate: A carbon-centered radical is formed.

  • Rebound: The hydroxyl radical recombines with the carbon radical to form C-OH.

Note: In comparative pharmacology, species like the ball python (Python regius) produce unique hydroxylated metabolites not seen in humans, such as descladinose dehydroxy-2-ene-azithromycin , highlighting species-specific CYP isoenzyme selectivity.

Visualization: The M+16 Isobaric Challenge

The following diagram illustrates the critical decision tree for analyzing a sample showing a peak at


 765  (Parent + 16 Da).

AZM_Metabolism AZM Azithromycin (Parent) m/z 749 Metabolism Oxidative Stress / Metabolism AZM->Metabolism Peak765 Detected Peak: m/z 765 (M+16) Isobaric Species Metabolism->Peak765 Decision MS/MS Fragmentation Analysis Peak765->Decision NOxide N-Oxide (Impurity/Metabolite) Frag: m/z 765 -> 749 (-16 Da) Loss of Oxygen Decision->NOxide Neutral Loss -16u Hydroxy True Hydroxylated Metabolite Frag: m/z 765 -> 607 (-158 Da) Stable -OH on Aglycone Decision->Hydroxy Neutral Loss -158u (Cladinose)

Caption: Decision tree for differentiating N-oxide impurities from authentic hydroxylated metabolites using MS/MS fragmentation patterns.

Technical Protocol: High-Resolution Profiling

Sample Preparation (Solid Phase Extraction)

To detect trace hydroxylated metabolites, simple protein precipitation is often insufficient due to matrix suppression.

  • Conditioning: Use a HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Waters Oasis HLB). Condition with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma with 200 µL 2%

    
     in water. Load onto cartridge.
    
  • Washing: Wash with 1 mL 5% Methanol in 2%

    
    . (Removes polar interferences).
    
  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
    
LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF. Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Note: C18 is preferred over HILIC here to maximize separation of the hydrophobic aglycone modifications.

Mobile Phase:

  • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • B: Acetonitrile + 0.1% Formic Acid.[3][4]

Gradient:

  • 0-1 min: 5% B (Isocratic hold to elute salts)

  • 1-6 min: 5% -> 95% B (Linear ramp)

  • 6-8 min: 95% B (Wash)

MS Transitions (MRM Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Azithromycin 749.5591.425Loss of Cladinose sugar (-158)
N-Desmethyl AZM 735.5577.425Loss of Cladinose from desmethyl parent
Hydroxy-AZM (Trace) 765.5607.430Critical: Loss of Cladinose (-158).[1][5][6] Indicates -OH is on Aglycone/Desosamine.
AZM N-Oxide 765.5749.520Critical: Loss of Oxygen (-16). Characteristic of N-oxides.
IS (AZM-d5) 754.5596.525Internal Standard
Data Interpretation: The "Frag-Check" Rule

When you see a peak at


 765 :
  • Check Transition 765 -> 749: If this signal is dominant, the molecule is losing a single oxygen atom. This is characteristic of an N-oxide (likely an impurity or FMO metabolite).

  • Check Transition 765 -> 607: If the molecule loses 158 Da (Cladinose), the aglycone core is intact but heavier by 16 Da. This confirms the -OH group is attached to the aglycone ring or desosamine sugar , representing a true hydroxylated metabolite.

Comparative Pharmacology Case Study

To validate the existence of hydroxylated metabolites, researchers often look to animal models with higher CYP activity for macrolides.

  • Human: Minimal hydroxylation. Major excretion is biliary unchanged.[1]

  • Ball Python (Python regius): A study identified 15 metabolites, including descladinose dehydroxy-2-ene-azithromycin .[7] This implies that while human CYP3A4 is inefficient at hydroxylating the azalide ring, other species' CYP isoforms can access the C-H bonds on the aglycone ring.

  • Implication: If your human plasma samples show high levels of "hydroxylated" azithromycin, suspect sample degradation (N-oxidation) or co-eluting impurities rather than novel metabolic pathways.

References

  • Pharmacokinetics and Metabolism Overview

    • Source: National Institutes of Health (NIH) / PubChem
    • Title: Azithromycin Compound Summary (CID 447043)[1]

    • URL:[Link][1]

  • Species-Specific Metabolite Identification

    • Source: PubMed / J. Vet. Pharmacol. Ther.
    • Title: Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius)
    • URL:[Link]

  • LC-MS/MS Method Development

    • Source: PLOS ONE[8]

    • Title: Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in human plasma[8]

    • URL:[Link][8]

  • Degradation & Impurity Profiling

    • Source: MDPI Molecules
    • Title: Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation[9]

    • URL:[Link]

  • CYP3A4 Interaction Mechanism

    • Source: ResearchG
    • Title: Inhibitory Effects of Macrolide Antibiotics on Cytochrome P450 3A4 by Human Liver Microsomes
    • URL:[Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's physicochemical properties is paramount to successful drug development. This guide provides an in-depth exploration of the solubility and stability characteristics of 4'-Hydroxy Azithromycin, a significant metabolite of the widely prescribed macrolide antibiotic, Azithromycin. While direct, extensive literature on this specific metabolite is limited, this document synthesizes established principles of medicinal chemistry, known properties of the parent compound Azithromycin, and general characteristics of hydroxylated macrolides to offer a robust predictive and practical framework for researchers. This guide is structured to provide not just data, but the scientific reasoning behind experimental design and interpretation, fostering a deeper understanding of the molecule's behavior.

Introduction to this compound: A Key Metabolite

Azithromycin, an azalide subclass of macrolide antibiotics, undergoes hepatic metabolism, leading to the formation of several metabolites.[1] Among these, this compound is a product of hydroxylation, a common phase I metabolic reaction. The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical properties of the parent molecule, impacting its solubility, stability, and pharmacokinetic profile. Understanding these changes is critical for a complete picture of Azithromycin's in vivo behavior and for the development of robust analytical methods.

Azithromycin Azithromycin (Parent Drug) Metabolism Hepatic Metabolism (Phase I - Hydroxylation) Azithromycin->Metabolism CYP450 Enzymes Metabolite This compound (Metabolite) Metabolism->Metabolite Introduction of -OH group

Figure 1: Metabolic pathway of Azithromycin to this compound.

Predicted Physicochemical Properties

The introduction of a hydroxyl group at the 4'-position of the desosamine sugar of Azithromycin is expected to increase the molecule's polarity. This fundamental change underpins the predicted shifts in its solubility and stability profile.

PropertyAzithromycin (Parent)This compound (Predicted)Rationale for Prediction
Molecular Weight ~749 g/mol ~765 g/mol Addition of one oxygen atom.
Polarity Lipophilic (log P ≈ 4)More polar than parentThe hydroxyl group is a polar functional group capable of hydrogen bonding.[2]
Aqueous Solubility Sparingly solubleHigher than parentIncreased polarity and hydrogen bonding capacity with water molecules.
Organic Solvent Solubility Soluble in ethanol, DMSO, DMF[1]Potentially lower than parent in non-polar organic solventsIncreased polarity reduces affinity for non-polar environments.

Table 1: Predicted Physicochemical Properties of this compound Compared to Azithromycin.

Solubility Profile: A Detailed Analysis

A thorough understanding of a compound's solubility in various media is crucial for developing appropriate formulations and analytical methods.

Aqueous Solubility

The pH of the aqueous medium will significantly influence the solubility of this compound. Like its parent compound, it contains basic nitrogen atoms, meaning its solubility is expected to increase in acidic conditions due to the formation of protonated, more soluble species.

Organic Solvent Solubility

Azithromycin exhibits good solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] Due to the increased polarity conferred by the hydroxyl group, the solubility of this compound in non-polar organic solvents is expected to be lower than that of Azithromycin. However, it should retain good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, which are commonly used in chromatographic analysis.

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a standardized method for experimentally determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffer systems.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.[3]

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL by multiplying the determined concentration by the dilution factor.

start Start add_excess Add excess 4'-Hydroxy Azithromycin to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute analyze Analyze by HPLC or LC-MS/MS dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 2: Workflow for experimental solubility determination.

Stability Characteristics: A Critical Assessment

The stability of a drug metabolite is a crucial parameter, influencing its in vivo half-life and the design of analytical and storage protocols.

pH-Dependent Stability

Azithromycin is known to be unstable in acidic conditions, with the glycosidic bond being susceptible to hydrolysis.[3] It is highly probable that this compound will exhibit similar acid lability. Conversely, macrolides are generally more stable in neutral to slightly alkaline conditions.

Thermal and Photolytic Stability

Forced degradation studies on Azithromycin have shown its susceptibility to degradation under thermal and photolytic stress.[4][5] The presence of the additional hydroxyl group in this compound is unlikely to significantly alter its core chromophore, suggesting a similar susceptibility to photodegradation. Thermal stability will also need to be experimentally determined.

Oxidative Stability

Azithromycin has been shown to degrade in the presence of strong oxidizing agents.[6] The tertiary amine groups and other electron-rich centers in the macrolide ring are potential sites of oxidation. The stability of this compound under oxidative stress should be investigated to understand potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

This protocol describes a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation products and degradation pathways of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and analyze.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Monitor the degradation over time by analyzing aliquots at various intervals.

  • Thermal Degradation:

    • Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.

    • Analyze samples at predetermined time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber.

    • Analyze the sample at various time intervals and compare it to a control sample stored in the dark.

Data Analysis: For each stress condition, monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. An LC-MS/MS system is highly recommended for the tentative identification of these degradants based on their mass-to-charge ratios.[7]

start This compound (Stock Solution) acid Acidic Stress (0.1 N HCl, 60°C) start->acid base Basic Stress (0.1 N NaOH, 60°C) start->base oxidation Oxidative Stress (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze by LC-MS/MS at time intervals acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Figure 3: Workflow for forced degradation studies.

Analytical Methodologies

The lack of a significant UV chromophore in the Azithromycin molecule necessitates the use of highly sensitive analytical techniques.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Azithromycin and its metabolites in biological matrices.[3] Its high sensitivity and selectivity allow for the detection of low concentrations and the differentiation between structurally similar compounds. For this compound, a multiple reaction monitoring (MRM) method would be developed, monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion.

Method Development Considerations
  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of Azithromycin and its metabolites.[6] Due to the increased polarity of this compound, it is expected to have a shorter retention time than the parent compound under typical reversed-phase conditions.

  • Mobile Phase: A mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a volatile buffer (e.g., ammonium formate or formic acid) is commonly employed to ensure compatibility with mass spectrometry.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted and experimentally determinable solubility and stability characteristics of this compound. While direct data on this metabolite is sparse, a strong scientific foundation can be built upon the known properties of Azithromycin and the general principles of how hydroxylation impacts macrolide chemistry. The experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to fully characterize this important metabolite.

Future research should focus on the synthesis of a this compound reference standard to enable definitive structural elucidation and the generation of precise quantitative data for its solubility and stability. Such studies will be invaluable for a more complete understanding of the pharmacokinetics and overall disposition of Azithromycin in vivo.

References

  • Hunter, R. P., et al. (2003). Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius). Journal of Veterinary Pharmacology and Therapeutics, 26(2), 117-125. [Link]

  • Moreno, A. H., et al. (2009). Stability study of azithromycin in ophthalmic preparations. Brazilian Journal of Pharmaceutical Sciences, 45(2), 221-227. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 86-90. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Li, W., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

  • U.S. Food and Drug Administration. ZITHROMAX (azithromycin) tablets label. [Link]

  • Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Biomedical Chromatography, 27(10), 1243-1258. [Link]

  • Ma, S., et al. (2015). New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. Current Protein & Peptide Science, 16(6), 534-543. [Link]

  • National Center for Biotechnology Information. Azithromycin - StatPearls. [Link]

  • Al-Majed, A. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Tropical Journal of Pharmaceutical Research, 16(9), 2235-2243. [Link]

  • PharmGKB. Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • U.S. National Library of Medicine. Azithromycin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Sultana, N., et al. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. [Link]

  • Djurdjevic, P., et al. (2012). Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. Journal of AOAC International, 95(5), 1349-1358. [Link]

  • Pesachovich, M., et al. (2004). Degradation products of azithromycin, and methods for their identification. U.S.
  • Asensi-Bernardi, L., et al. (2015). Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids. PLoS One, 10(2), e0117252. [Link]

  • Helmy, R., et al. (2017). Comparison of the Physicochemical Properties of Four Major Classes of Macrolides. ACS Infectious Diseases, 3(10), 738-746. [Link]

  • Wilson, G. S., & Gisvold, O. (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

Sources

Methodological & Application

HPLC method development for 4'-Hydroxy Azithromycin detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4'-Hydroxy Azithromycin Detection

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound , a polar hydroxylated impurity/metabolite of the macrolide antibiotic Azithromycin.[1][2]

The Analytical Challenge: Azithromycin and its derivatives lack a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible.[1][2] Furthermore, the 4'-hydroxy modification increases polarity, causing the analyte to elute earlier than the parent drug in Reverse Phase (RP) systems, often risking co-elution with the solvent front or other polar degradants.[1][2]

The Solution: This protocol utilizes a high-pH stable Reverse Phase (RP-HPLC) approach coupled with Charged Aerosol Detection (CAD) or low-wavelength UV (210 nm) .[1][2] High pH (pH 9.5–11.[1][2]0) suppresses the ionization of the basic amine groups, maximizing retention and resolution of polar impurities.[2]

Physicochemical Context & Strategy

To develop a robust method, we must understand the molecule's behavior.

PropertyAzithromycin (Parent)This compound (Target)Impact on Method
Structure 15-membered azalide lactoneHydroxylation at 4'-position (Desosamine sugar)Target is more polar (hydrophilic).[1][2]
pKa ~8.74 (Desosamine amine)Similar basicityBoth are positively charged at neutral pH.[1][2]
Chromophore Weak (Carbonyl/Lactone only)WeakUV 210 nm is mandatory if no CAD/MS available.[1][2]
Elution Order Late eluting (Hydrophobic)Early eluting (More Polar)Risk of void volume elution if pH is too low.[1][2]
Mechanism of Separation (The "Why")

At neutral pH (7.0), the amine groups are protonated (


), making the molecules highly polar and causing them to elute too quickly with poor peak shape (tailing) due to interaction with residual silanols on the column.[1][2]
  • Strategic Choice: We employ a High pH (pH 11) mobile phase.[1][2]

  • Result: The amines become deprotonated (neutral).[1][2] This increases hydrophobicity, extending retention time on the C18 column and sharpening the peaks, allowing the 4'-Hydroxy variant to separate cleanly from the solvent front.[1][2]

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the detector and column based on available instrumentation and sensitivity needs.

MethodDevelopment Start Start: 4'-OH Azithromycin Analysis ChromophoreCheck Chromophore Check: Weak Absorption Start->ChromophoreCheck DetectorSelect Select Detector ChromophoreCheck->DetectorSelect CAD_ELSD CAD / ELSD (Recommended) DetectorSelect->CAD_ELSD Universal UV_Low UV @ 210 nm (Alternative) DetectorSelect->UV_Low Standard Lab MS LC-MS/MS (Trace Analysis) DetectorSelect->MS High Sensitivity ColumnSelect Select Column: High pH Stable C18 CAD_ELSD->ColumnSelect UV_Low->ColumnSelect MS->ColumnSelect MobilePhase Mobile Phase: pH 11 (Ammonium Hydroxide) ColumnSelect->MobilePhase Optimization Optimize Gradient for Polar Retention MobilePhase->Optimization

Figure 1: Decision tree for instrument configuration emphasizing detector selection due to lack of chromophore.

Detailed Experimental Protocol

Reagents & Standards
  • Target Standard: this compound (CAS 756825-20-4).[1][2][][4][5][]

  • Parent Standard: Azithromycin Dihydrate (USP Reference Standard).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Hydroxide (25%), Water (Milli-Q/18.2 MΩ).[1][2]

Chromatographic Conditions

This protocol provides two detector options.[7][8][9] Option A (CAD) is preferred for baseline stability and sensitivity.[1][2] Option B (UV) is for labs without aerosol detectors.[1][2]

ParameterOption A: CAD/ELSD (Recommended) Option B: UV Detection
Column Waters XBridge C18 or Phenomenex Gemini C18 (High pH stable)Same
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmSame
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10.[1][2]5)20 mM Potassium Phosphate (pH 11.[1][2]0)
Mobile Phase B 100% AcetonitrileAcetonitrile : Methanol (75:[1][2]25)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 40°C (Improves mass transfer)50°C (Crucial for peak shape)
Detection CAD: Nebulizer 35°C, Power Function 1.0ELSD: Drift Tube 50°C, Gain 8UV: 210 nm (Reference off)
Injection Vol 10 - 20 µL20 - 50 µL (Higher vol for sensitivity)
Gradient Program

Note: The 4'-Hydroxy impurity is more polar and will elute before Azithromycin.[1] A shallow gradient at the start is required to separate it from the void.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold (Retain Polar Impurity)
15.04060Linear Gradient (Elute Parent)
20.01090Wash
20.17030Re-equilibration
25.07030End

Sample Preparation Workflow

Proper sample prep is critical to prevent degradation of the labile 4'-hydroxy group.[1]

SamplePrep Sample Sample Source (Tablet/Plasma/API) Weigh Weigh/Aliquot Equiv. to 1 mg/mL Sample->Weigh Dissolve Dissolve in Diluent (50:50 ACN:Buffer pH 10) Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and stability.[1][2]

Critical Note on Diluent: Do not use pure acetonitrile or acidic diluents. Use the initial mobile phase or a 50:50 mix of Acetonitrile and pH 10 buffer. Acidic conditions can cause degradation (hydrolysis of the cladinose sugar).[1][2]

Validation & Troubleshooting

System Suitability Criteria
  • Resolution (Rs): > 2.0 between this compound and Azithromycin.

  • Tailing Factor: < 1.5 for both peaks (High pH is critical here).[1][2]

  • Relative Retention Time (RRT): this compound typically elutes at RRT ~0.6 - 0.7 relative to Azithromycin.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsIncrease pH to >10.0; Ensure column is "High pH" stable (e.g., Hybrid Silica).
Baseline Drift (UV) Absorption of organic modifier at 210 nmUse "Far UV" grade Acetonitrile; Switch to Phosphate buffer instead of Ammonium Hydroxide (if using UV).[1][2]
Low Sensitivity Weak chromophoreSwitch to CAD/ELSD; Increase injection volume; Lower detection wavelength to 205 nm (risk of noise).
Split Peaks Sample solvent mismatchMatch sample diluent to Mobile Phase A/B ratio (start with high water content).

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF.[1][2] (Standard reference for Azithromycin impurity limits and relative retention times). [1][2]

  • Thermo Fisher Scientific. Charged Aerosol Detection vs. ELSD: Analysis of Non-Chromophoric Compounds. (Comparative analysis of sensitivity for macrolides).

  • LGC Standards. this compound Reference Standard Data Sheet (CAS 756825-20-4).[1][2] (Chemical structure and physicochemical data).[1][2][10][11]

  • Waters Corporation. Analysis of Azithromycin and Related Compounds using XBridge Shield RP18. (Application note demonstrating high pH stability for macrolide separation).

Sources

Mastering the Matrix: A Detailed Guide to the Extraction of 4'-Hydroxy Azithromycin from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous quantification of drug metabolites in biological matrices is paramount for comprehensive pharmacokinetic and toxicological assessments. This guide provides an in-depth exploration of the methodologies for the efficient extraction of 4'-Hydroxy Azithromycin, a key metabolite of the widely prescribed macrolide antibiotic, Azithromycin, from various biological samples. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical workflows.

Introduction: The Significance of this compound

Azithromycin is a cornerstone in the treatment of a multitude of bacterial infections.[1] Its efficacy and safety profile are well-documented; however, a thorough understanding of its metabolic fate is crucial for a complete picture of its disposition in the body. The hydroxylation of the desosamine sugar moiety to form this compound represents a significant metabolic pathway.[1] Accurate measurement of this metabolite is essential for elucidating the complete pharmacokinetic profile of Azithromycin, assessing inter-individual metabolic variability, and identifying potential drug-drug interactions.

This application note will navigate through the critical physicochemical properties of this compound, discuss the rationale behind the selection of appropriate extraction techniques, and provide detailed, step-by-step protocols for its isolation from complex biological matrices such as plasma and serum.

Physicochemical Properties: The Foundation of Extraction Strategy

A successful extraction strategy is fundamentally guided by the physicochemical characteristics of the target analyte. While experimental data for this compound is limited, we can infer and predict key properties that will govern its behavior during extraction.

PropertyPredicted Value/CharacteristicImplication for Extraction
Molecular Weight ~765 g/mol Influences diffusion rates and selection of SPE sorbent pore size.
pKa 13.19 (Predicted)[2]The molecule is expected to be protonated and carry a positive charge at physiological pH. This is a critical factor for ion-exchange based SPE.
Polarity Increased compared to AzithromycinThe addition of a hydroxyl group increases the molecule's polarity, which will influence the choice of extraction solvents and SPE sorbent.
Solubility Likely sparingly soluble in water, soluble in organic solvents like methanol and ethanol.[3]Guides the selection of appropriate solvents for liquid-liquid extraction and for the conditioning, washing, and elution steps in solid-phase extraction.

The high pKa of this compound is a particularly noteworthy characteristic.[2] It indicates that the molecule will be predominantly in a cationic form in typical biological samples (pH ~7.4). This property can be strategically exploited for highly selective extraction using cation-exchange solid-phase extraction (SPE) cartridges.

Strategic Approaches to Extraction

The complex nature of biological matrices, replete with proteins, lipids, salts, and other endogenous components, necessitates a robust sample preparation strategy to isolate the analyte of interest and minimize matrix effects during analysis.[4][5] The primary techniques employed for the extraction of this compound include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Caption: Overview of extraction strategies for this compound.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE is often the preferred method for extracting this compound due to its high selectivity and ability to provide a clean extract, thereby minimizing matrix effects and enhancing the sensitivity and robustness of the subsequent LC-MS/MS analysis.[2]

The Rationale: Given the basic nature of this compound (pKa ~13.19), a mixed-mode cation-exchange SPE sorbent is the ideal choice. These sorbents possess both reversed-phase and strong or weak cation-exchange functionalities. This dual mechanism allows for a highly selective extraction process.

  • Step 1: Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution to ensure proper interaction with the sample.

  • Step 2: Loading: The pre-treated biological sample is loaded onto the cartridge. The analyte, being positively charged, will bind to the cation-exchange sites, while also interacting with the reversed-phase material.

  • Step 3: Washing: A series of washes with carefully selected solvents removes interfering endogenous components. A weak organic wash can remove non-polar interferences, while an acidic wash can remove other basic compounds that are less strongly bound than the analyte.

  • Step 4: Elution: A basic organic solvent is used to neutralize the charge on the analyte, disrupting its interaction with the cation-exchange sites and allowing for its elution from the cartridge.

Liquid-Liquid Extraction (LLE): A Classic and Effective Approach

LLE is another powerful technique for isolating this compound.[6] The choice of extraction solvent is critical and is guided by the polarity of the analyte.

The Rationale: Due to the increased polarity of this compound compared to its parent compound, a moderately polar, water-immiscible organic solvent is recommended. Solvents such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol can be effective. The pH of the aqueous phase is a critical parameter. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the biological sample should be adjusted to be above its pKa. However, given the very high predicted pKa, a practical approach is to make the sample basic (e.g., pH 9-11) to deprotonate other potential interferences and maximize the extraction of the neutral form of the analyte.

Protein Precipitation (PPT): The Rapid Screening Tool

PPT is the simplest and fastest sample preparation technique.[7] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample to denature and precipitate the proteins.

The Rationale: While quick and easy, PPT is a non-selective method. It removes proteins, but many other endogenous components remain in the supernatant along with the analyte. This can lead to significant matrix effects, potentially compromising the accuracy and precision of the LC-MS/MS analysis. Therefore, PPT is generally recommended for preliminary or high-throughput screening applications where the highest level of accuracy is not the primary objective.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

Materials:

  • Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)

  • Biological matrix (plasma, serum)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structural analog)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the internal standard solution. Vortex briefly. Add 500 µL of 4% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

Materials:

  • Biological matrix (plasma, serum)

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))

  • Sodium hydroxide solution (e.g., 1 M)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 500 µL of the biological sample in a centrifuge tube, add 50 µL of the internal standard solution. Vortex briefly.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide to adjust the pH to approximately 11. Vortex.

  • Extraction: Add 2 mL of MTBE. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.

Analytical Finish: LC-MS/MS Quantification

Following extraction, the samples are ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for the accurate quantification of low-level metabolites in complex biological matrices.

Hypothetical LC-MS/MS Parameters for this compound:

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterPromotes protonation of the analyte for positive ion mode detection.
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)Common organic solvents for reversed-phase chromatography.
Gradient A suitable gradient from low to high organic contentTo ensure good peak shape and separation from endogenous interferences.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nature of the analyte makes it readily protonated.
MRM Transition Precursor ion: m/z 765.5; Product ion: To be determined experimentallyThe precursor ion corresponds to [M+H]+. The product ion would likely result from the loss of the desosamine or cladinose sugar moieties, a characteristic fragmentation of macrolides.[8]
Internal Standard Stable isotope-labeled this compound or a close structural analogTo correct for variability in extraction and matrix effects.

Workflow for LC-MS/MS Analysis:

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Conclusion and Future Perspectives

The successful extraction of this compound from biological matrices is a critical step in its accurate quantification. This guide has provided a comprehensive overview of the key considerations and detailed protocols for achieving this. The choice of extraction method will depend on the specific requirements of the study, with SPE offering the highest purity and LLE providing a good balance of cleanliness and simplicity. While PPT is a rapid option, its potential for significant matrix effects should be carefully considered.

Future work in this area should focus on the synthesis and commercial availability of a certified reference standard and a stable isotope-labeled internal standard for this compound. This will be instrumental in the development and validation of highly accurate and precise quantitative bioanalytical methods. Furthermore, the continued development of novel SPE sorbents and automation platforms will undoubtedly lead to even more efficient and high-throughput extraction workflows. By adhering to the principles outlined in this guide and continuously embracing technological advancements, researchers can confidently and accurately unravel the metabolic journey of Azithromycin, contributing to the safer and more effective use of this vital antibiotic.

References

  • Zhang, Y., et al. (2022). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study.
  • Azithromycin Product Inform
  • Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices.
  • Kovacevic, I., et al. (2009). Application of HPLC-MS with Electrospray Ionization for the Qualitative and Quantitative Analysis of Antibiotics in Pharmaceutical Formulation.
  • Yazdi, A. S., & Es'haghi, Z. (2012). Determination of Azithromycin in Biological Samples by LLLME Combined with LC.
  • A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Azithromycin | C38H72N2O12 | CID 447043 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • A new HPLC method for azithromycin quantitation - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) A simple, high‐throughput and validated LC‐MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Sensitivity PK Profiling of Azithromycin using 4'-Hydroxy Azithromycin as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for bioanalytical scientists and pharmacokineticists. It addresses the specific challenge of using a structural analogue (4'-Hydroxy Azithromycin) as an Internal Standard (IS) for Azithromycin (AZM) quantification, contrasting it with Stable Isotope Labeled (SIL) standards.

Executive Summary & Scientific Rationale

Pharmacokinetic (PK) studies of macrolides like Azithromycin (AZM) present unique challenges due to their extensive tissue distribution (lysosomal trapping), low plasma concentrations, and susceptibility to matrix effects in electrospray ionization (ESI).

While Deuterated Azithromycin (AZM-d3/d5) is the "Gold Standard" Internal Standard (IS), supply chain constraints or specific metabolic investigations often necessitate the use of Structural Analogues like This compound (4'-OH-AZM) .

This guide details the protocol for using 4'-OH-AZM as an IS. Unlike isotopologues, 4'-OH-AZM has different physicochemical properties than the parent drug. Therefore, this protocol prioritizes chromatographic resolution and extraction equilibrium to ensure the IS tracks the analyte accurately despite non-identical behavior.

Critical Feasibility Check (Go/No-Go Decision)

Before proceeding, you must validate the biological context:

  • Is 4'-OH-AZM a metabolite in your species?

    • Risk:[1] If the test subject metabolizes AZM into 4'-OH-AZM, your IS peak will increase over time, invalidating the quantification.

    • Action: Run a "Metabolite Screen" on pooled plasma from dosed subjects (without IS spike). If 4'-OH-AZM is detected endogenously, ABORT and switch to Roxithromycin or Clarithromycin as IS.

Chemical Mechanism & Mass Spectrometry

Azithromycin is a dibasic macrolide (15-membered ring). The 4'-Hydroxy modification typically occurs on the desosamine or cladinose sugar moieties, altering the pKa and lipophilicity slightly.

MS/MS Transitions (ESI Positive Mode)
  • Azithromycin (Analyte):

    • Precursor: m/z 749.5

      
      
      
    • Quantifier Product: m/z 591.4 (Loss of cladinose sugar)

  • This compound (Internal Standard):

    • Precursor: m/z 765.5

      
       (Assuming +16 Da shift from -OH)
      
    • Quantifier Product: m/z 607.4 (Loss of cladinose, maintaining modification on aglycone/desosamine)

    • Note: You must perform a Product Ion Scan (Q3 scan) on your specific reference standard to confirm the most stable fragment.

DOT Diagram: Macrolide Fragmentation Logic

The following diagram illustrates the critical fragmentation pathway utilized for MRM selection.

MacrolideFragmentation AZM Azithromycin Parent (m/z 749.5) Frag_AZM Descladinose AZM (m/z 591.4) AZM->Frag_AZM CID Fragmentation Cladinose Neutral Loss: Cladinose Sugar AZM->Cladinose IS 4'-OH-AZM IS (m/z 765.5) Frag_IS Descladinose 4'-OH-AZM (m/z 607.4) IS->Frag_IS CID Fragmentation IS->Cladinose

Caption: Common fragmentation pathway for azalides involving the neutral loss of the cladinose sugar moiety.

Experimental Protocol

A. Reagent Preparation[1][2]
  • Stock Solutions: Prepare AZM and 4'-OH-AZM at 1.0 mg/mL in Methanol. Store at -20°C.

  • IS Working Solution: Dilute 4'-OH-AZM to ~500 ng/mL in 50:50 Methanol:Water.

    • Why? Adding 100% organic IS solution to plasma can cause local protein precipitation, trapping the analyte. Aqueous-organic mixes ensure better equilibration.

B. Sample Extraction (Solid Phase Extraction - SPE)

Macrolides are prone to phospholipid suppression. Protein precipitation (PPT) is often "dirty." SPE is strongly recommended for this structural analogue workflow to minimize matrix effects that might affect the IS and Analyte differently.

Protocol:

  • Aliquot: 100 µL Plasma + 20 µL IS Working Solution.

  • Pre-treatment: Add 300 µL 2% Ammonium Hydroxide (NH₄OH) in water. Vortex 1 min.

    • Mechanism:[1][2][3] High pH drives macrolides to their uncharged (neutral) state, increasing affinity for the SPE sorbent.

  • Loading: Load onto Oasis HLB (or equivalent polymeric reversed-phase) cartridge (30 mg).

  • Wash 1: 1 mL 5% Methanol in 2% NH₄OH (Removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile (Removes phospholipids).

  • Elution: 500 µL Acetonitrile.

  • Reconstitution: Evaporate to dryness (N₂ stream, 40°C). Reconstitute in 100 µL Mobile Phase.

C. LC-MS/MS Conditions

Since 4'-OH-AZM is an analogue, it will not co-elute perfectly with AZM. You must ensure they are close enough to experience similar matrix effects, but separated enough to avoid cross-talk if mass resolution is low.

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Gemini), 2.1 x 50mm, 3.5µmHigh pH stability is required.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Critical: Basic pH ensures sharp peaks for basic macrolides. Acidic pH causes tailing.
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 30% B0.5-3.0 min: 30% -> 90% B3.0-4.0 min: 90% B (Wash)4.1 min: 30% B (Re-equilibrate)Fast gradient for high throughput PK.

Method Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), you must perform the following specific tests when using a structural analogue IS.

Relative Recovery Test (The "Tracking" Check)

Unlike SIL-IS, 4'-OH-AZM may extract differently.

  • Experiment: Compare the Area Ratio (Analyte/IS) in:

    • (A) Extracted samples (spiked pre-extraction).[1]

    • (B) Unextracted standards (spiked post-extraction into blank extract).

  • Acceptance: The ratio of recoveries (Recovery_AZM / Recovery_IS) must be consistent (within 15%) across Low, Mid, and High QC levels. If AZM recovers at 80% and 4'-OH-AZM at 50%, the method is invalid.

Matrix Effect Factor (MEF)
  • Experiment: Infuse the IS post-column while injecting blank plasma extracts.

  • Observation: Look for "ion suppression zones" (dips in the baseline).

  • Requirement: The retention time of AZM and 4'-OH-AZM must not fall into deep suppression zones caused by phospholipids (usually eluting late in the gradient).

DOT Diagram: Validation Decision Tree

ValidationLogic Start Start Validation Check_Metabolite Is 4'-OH-AZM detected in blank dosed plasma? Start->Check_Metabolite Abort ABORT: Select new IS Check_Metabolite->Abort Yes (It's a metabolite) Proceed Proceed to Selectivity Check Check_Metabolite->Proceed No Selectivity Cross-Signal Interference: Does IS interfere with AZM MRM? Proceed->Selectivity Optimize_LC Optimize LC Gradient (Separate IS from Analyte) Selectivity->Optimize_LC Yes (Crosstalk) Final_Val Final FDA/EMA Validation Selectivity->Final_Val No Optimize_LC->Selectivity

Caption: Decision matrix for validating a structural analogue Internal Standard.

References

  • Foulds, G., et al. (1990).[4] "The pharmacokinetics of azithromycin in human serum and tissues." Journal of Antimicrobial Chemotherapy. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5] Link

  • Sharma, K., et al. (2013).[6] "A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices." Biomedical Chromatography. Link

  • Chen, B., et al. (2006). "Azithromycin quantitation in human plasma by LC-MS." Journal of Chromatography B. (Contextualizing macrolide extraction). Link

Disclaimer: This protocol assumes "this compound" is a stable synthetic analogue provided by the user. If this compound is identified as a major in vivo metabolite in the specific test species, it cannot be used as an Internal Standard for the parent drug. Always verify Certificate of Analysis (CoA) for isotopic purity and stability.

Sources

solid-phase extraction (SPE) methods for Azithromycin metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Initiating SPE Research

I'm now diving deep into Google, aiming to build a solid foundation of knowledge about solid-phase extraction (SPE) techniques tailored for azithromycin and its metabolites. I'm prioritizing various SPE sorbents, protocols, and analytical methods used in these processes.

Analyzing SPE Approaches

I'm now zeroing in on the crucial physicochemical properties of azithromycin and its metabolites. This is to ensure I select the best SPE chemistry and a truly robust extraction protocol. I am also identifying authoritative sources and peer-reviewed articles. Finally, I'm structuring the application note with an overview of the challenges, the rationale for sorbent selection, and detailed step-by-step SPE protocols.

Developing SPE Workflow

I'm now designing a visual workflow for solid-phase extraction, specifically for azithromycin metabolites. Also, I'm making tables that summarize SPE cartridges, sample matrices, and recovery data gathered. This is to provide researchers with a clearer and easily digestible version of the process.

High-Resolution Separation of 4'-Hydroxy Azithromycin: A Stability-Indicating Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chromatographic strategy for separating 4'-Hydroxy Azithromycin (4'-OH AZM) from its parent compound, Azithromycin (AZM), and related impurities. Azithromycin is a 15-membered azalide with significant basicity (pKa values ~8.7 and 9.5). The introduction of a hydroxyl group at the 4'-position increases polarity but maintains the bulky, hydrophobic macrocyclic core.

Standard silica-based C18 columns often fail this separation due to severe peak tailing caused by secondary silanol interactions at neutral pH. This guide recommends a High-pH Reversed-Phase Chromatography (RPC) approach using Hybrid Particle Technology to suppress ionization, maximize retention, and achieve baseline resolution.

Mechanistic Analysis: The Separation Challenge

To select the correct column, one must understand the molecular behavior of the analyte.

The "Basicity Trap"

Azithromycin contains two basic amine centers (desosamine sugar and the aglycone ring).

  • At pH < 8: The molecule is protonated (

    
    ). Positively charged amines interact strongly with residual silanols (
    
    
    
    ) on the silica surface, causing peak tailing and poor resolution of closely eluting impurities like 4'-OH AZM.
  • At pH > 10: The molecule is neutral (

    
    ). This eliminates silanol interactions, improves peak symmetry, and increases hydrophobicity, allowing the C18 ligand to dominate the separation mechanism.
    
Structural Discrimination

This compound differs from AZM by a single hydroxyl group.

  • Polarity: 4'-OH AZM is more polar than AZM.

  • Elution Order (RPC): 4'-OH AZM will elute before AZM.

  • Risk: If retention is too low, 4'-OH AZM may co-elute with the solvent front or early-eluting degradation products (e.g., N-demethyl azithromycin).

Column Selection Strategy

The selection process is governed by the requirement for high pH stability (pH 11) and steric selectivity.

Decision Logic

The following diagram outlines the logical pathway for selecting the stationary phase.

ColumnSelection Start Start: Azithromycin Separation pH_Factor Is pH > 10 required? Start->pH_Factor StandardSilica Standard Silica C18 (NOT RECOMMENDED) pH_Factor->StandardSilica No (pH < 8) HybridParticle Hybrid/Polymer Particle (REQUIRED) pH_Factor->HybridParticle Yes (pH 11) LigandChoice Select Ligand HybridParticle->LigandChoice C18 C18 (L1) Max Hydrophobicity LigandChoice->C18 Standard Phenyl Phenyl-Hexyl Alt. Selectivity LigandChoice->Phenyl If C18 fails Final Rec: Hybrid C18 (e.g., XBridge/Gemini) C18->Final

Figure 1: Decision tree for selecting a stationary phase resistant to silica dissolution at high pH.

Recommended Column Chemistries
Column TypeBase ParticlepH RangeSuitability for AZMRationale
Hybrid C18 (Ethylene Bridged) Organic/Inorganic Hybrid1-12Excellent Withstands pH 11; reduces silanol activity; long lifetime.
Superficially Porous High pH Core-Shell Silica (modified)2-11Good Higher efficiency for UPLC/fast LC; good for high throughput.
Polymer C18 Polyvinyl alcohol / Polystyrene1-14Fair Extreme pH stability, but often lower efficiency (plate count) than silica hybrids.
Traditional Silica C18 Pure Silica2-8Poor Silica dissolves at pH > 8; severe tailing at neutral pH.

Primary Recommendation: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18).

  • Dimensions: 4.6 x 150 mm, 3.5 µm (HPLC) or 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Pore Size: 130 Å (Ideal for small-to-mid sized molecules like macrolides).

Experimental Protocol

This protocol uses a high-pH mobile phase to ensure the analyte is in its neutral state, maximizing interaction with the C18 phase and separating the more polar 4'-OH impurity.

Reagents & Mobile Phase Preparation[1][2]
  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Phosphate Dibasic (

    
    ), Potassium Hydroxide (KOH).
    
  • Buffer (Solution A): 20 mM Potassium Phosphate.[1] Adjust to pH 11.0 ± 0.1 using KOH. Note: Phosphate buffers are stable at pH 11 only on hybrid columns. Alternatively, use 0.1% Ammonium Hydroxide for LC-MS compatibility.

  • Organic (Solution B): Acetonitrile : Methanol (75 : 25 v/v).

Instrument Parameters
  • System: HPLC or UHPLC with UV or MS detection.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 50°C (Critical: Improves mass transfer and peak shape for bulky macrolides).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 210 nm (Low sensitivity, suitable for assay).[3][4]

    • MS: ESI Positive (Requires Ammonium Hydroxide buffer instead of Phosphate).

Gradient Profile

A shallow gradient is required to resolve the 4'-OH impurity (eluting early) from the main peak.

Time (min)% Solution A (Buffer)% Solution B (Organic)Curve
0.06040Initial
15.04060Linear
20.02080Linear
21.06040Re-equilibrate
30.06040End

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:Buffer) Separation Gradient Separation (Hybrid C18, 50°C) Sample->Separation Conditioning Column Conditioning (Flush with pH 11 Buffer) Conditioning->Separation Detection Detection (UV @ 210nm or ESI+ MS) Separation->Detection Analysis Data Analysis (Resolution > 2.0) Detection->Analysis

Figure 2: Step-by-step analytical workflow for Azithromycin impurity profiling.[5][6]

Expected Results & Troubleshooting

Retention Order
  • Void/Solvent Front (

    
    )
    
  • Polar Impurities (N-demethyl, etc.)

  • This compound (Elutes prior to API due to -OH polarity)

  • Azithromycin (Main Peak)

  • Less Polar Impurities (Dimer, etc.)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (T > 1.5) Secondary silanol interactions.Ensure pH is > 10.[1][4]5. If using pH < 8, switch to High pH method.
Low Resolution (Rs < 1.5) Gradient too steep.Flatten the gradient slope between 10-20 minutes. Lower %B start.
Column Degradation Silica dissolution.Verify column is Hybrid (BEH) or Polymer. Standard silica dies at pH 11.
Baseline Drift UV absorption of buffer.Ensure high-quality Phosphate/Ammonia. 210 nm is near the UV cutoff for some solvents.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1][7] USP-NF.[5][6][8] (Standard reference for chromatographic conditions of Azithromycin).

  • Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System. (Demonstrates high pH stability using XBridge columns).

  • Agilent Technologies. Development of an UHPLC Method for Azithromycin Tablets. (Protocol using Poroshell HPH-C8/C18).

  • Ghosh, A., et al. HPLC Method Development and Validation for Azithromycin.[2][9][3] Journal of Applied Pharmaceutical Science. (Discusses UV detection limits and mobile phase optimization).

  • McAllister, M., et al. Retention and Release Behavior of Azithromycin. (Provides data on sorption coefficients and hydrophobicity).

Sources

Application Notes and Protocols for 4'-Hydroxy Azithromycin Reference Material in Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 4'-Hydroxy Azithromycin in Pharmaceutical Quality Assurance

Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its complex semi-synthetic manufacturing process and subsequent storage can lead to the formation of related substances and impurities that may impact the drug's efficacy and safety.[3] Among these, this compound has been identified as a relevant impurity and analogue. The precise monitoring and control of such impurities are mandated by regulatory bodies worldwide to ensure the quality and consistency of the final drug product.

This technical guide provides in-depth application notes and detailed protocols for the use of this compound reference material in the quality control of azithromycin active pharmaceutical ingredients (APIs) and finished drug products. As a certified reference material, this compound serves as the benchmark for the accurate identification and quantification of this specific impurity, ensuring that analytical methods are robust, reproducible, and compliant with stringent regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and assurance of azithromycin-containing pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development and validation. The key properties of this compound are summarized in the table below. The addition of a hydroxyl group to the azithromycin molecule slightly alters its polarity and molecular weight, which is a critical consideration for chromatographic separation.

PropertyValueSource
Chemical Name 1-Oxa-6-azacyclopentadecan-15-one, 11-[[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-LGC Standards
Synonyms Hydroxy Azithromycin; Azithromycin Impurity 47ChemicalBook[4]
CAS Number 756825-20-4LGC Standards
Molecular Formula C₃₈H₇₂N₂O₁₃LGC Standards
Molecular Weight 765.0 g/mol ChemicalBook[4]
Appearance White to off-white solid (typical)General knowledge
Solubility Freely soluble in methanol and acetonitrile; practically insoluble in water.European Pharmacopoeia (for Azithromycin)[5]

Strategic Approach to Quality Control: Workflow for Impurity Analysis

The effective use of this compound reference material is integrated into a systematic quality control workflow. This workflow is designed to ensure the accurate identification and quantification of the impurity in azithromycin samples. The process begins with the careful preparation of standard and sample solutions, followed by chromatographic analysis and data interpretation.

Quality_Control_Workflow cluster_Prep Solution Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting RefStd This compound Reference Standard StdSol Prepare Standard Solution (Known Concentration) RefStd->StdSol AziSample Azithromycin API or Drug Product SampleSol Prepare Sample Solution AziSample->SampleSol HPLC HPLC-UV Analysis StdSol->HPLC SampleSol->HPLC LCMS LC-MS/MS Analysis (for confirmation/low levels) HPLC->LCMS Optional Confirmation PeakID Peak Identification (based on Retention Time) HPLC->PeakID Quant Quantification (External Standard Method) PeakID->Quant Report Report Results vs. Specification Limits Quant->Report Impurity_Identification Azithromycin Azithromycin C₃₈H₇₂N₂O₁₂ MW: 749.0 Hydroxylation Hydroxylation at 4' position Azithromycin->Hydroxylation HydroxyAzithromycin This compound C₃₈H₇₂N₂O₁₃ MW: 765.0 Hydroxylation->HydroxyAzithromycin

Sources

Application Notes and Protocols for In Vitro Metabolism Assays Yielding 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for conducting in vitro metabolism assays to investigate the formation of 4'-hydroxy azithromycin, a potential metabolite of the macrolide antibiotic azithromycin. Recognizing the pivotal role of metabolic profiling in drug development, this document offers a blend of theoretical insights and practical, step-by-step protocols. We delve into the enzymatic machinery responsible for drug metabolism, with a focus on the cytochrome P450 (CYP) superfamily, and outline a robust methodology for utilizing human liver microsomes to explore the hydroxylation of azithromycin. Furthermore, we provide a detailed protocol for the analytical quantification of the parent drug and its putative hydroxylated metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to equip researchers with the necessary tools and knowledge to conduct self-validating experiments, ensuring data integrity and reproducibility.

Introduction: The Significance of Azithromycin Metabolism

Azithromycin, a widely prescribed macrolide antibiotic, is known for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, potential drug-drug interactions, and safety profile. While azithromycin is largely excreted unchanged, it is primarily metabolized in the liver to inactive metabolites.[1][2] The principal routes of biotransformation include N-demethylation and hydroxylation.[3] The formation of hydroxylated metabolites, such as this compound, is of particular interest as it can influence the drug's clearance and potential for interactions with co-administered medications. In vitro metabolism assays serve as a critical tool in early drug development to identify and characterize such metabolic pathways.[4]

Scientific Background: The Enzymatic Landscape of Azithromycin Metabolism

The metabolism of most drugs is orchestrated by a superfamily of enzymes known as cytochrome P450 (CYP).[5] These enzymes, predominantly found in the liver, are responsible for the oxidative transformation of a vast array of xenobiotics.[5] While many macrolide antibiotics are known substrates and inhibitors of CYP3A4, azithromycin is considered a weak substrate and does not significantly induce or inhibit this enzyme's activity.[6][7] This characteristic contributes to its lower potential for drug-drug interactions compared to other macrolides.[7]

Hydroxylation, the addition of a hydroxyl group (-OH) to a molecule, is a common phase I metabolic reaction catalyzed by CYP enzymes. The potential formation of this compound would involve the hydroxylation of the azithromycin molecule at the 4' position of the desosamine sugar. Identifying the specific CYP isoform(s) responsible for this transformation is a key objective of in vitro metabolism studies.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic conversion of azithromycin to this compound, a reaction catalyzed by cytochrome P450 enzymes.

Azithromycin Azithromycin Hydroxy_Azithromycin This compound Azithromycin->Hydroxy_Azithromycin Hydroxylation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) Hydroxylation Hydroxylation CYP_Enzymes->Hydroxylation

Caption: Proposed metabolic pathway of azithromycin to this compound.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful execution of the in vitro metabolism assays is provided below.

Category Item Supplier (Example) Notes
Test Compound AzithromycinSigma-AldrichAnalytical standard grade
Metabolite Standard This compoundSpecialty Chemical Supplier or Custom SynthesisIf available. If not, the assay will focus on qualitative identification.
Enzyme Source Pooled Human Liver Microsomes (HLMs)Corning, Sekisui XenoTechCharacterized for CYP activity.
Cofactors NADPH Regenerating System (e.g., Solution A & B)Corning, PromegaEssential for CYP enzyme activity.
Buffers & Solutions Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparation
Acetonitrile (ACN), HPLC gradeFisher ScientificFor reaction termination and sample preparation.
Methanol (MeOH), HPLC gradeFisher ScientificFor sample preparation and LC-MS/MS mobile phase.
Formic Acid, LC-MS gradeFisher ScientificFor LC-MS/MS mobile phase.
Ultrapure WaterMillipore Milli-Q system
Labware 96-well platesVWRFor incubations.
Centrifuge tubesVWR
Pipettes and tipsGilson, EppendorfCalibrated.
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systemWaters, Sciex, Thermo FisherFor analysis.

Step-by-Step Protocols

This section provides detailed protocols for the in vitro metabolism assay and the subsequent LC-MS/MS analysis.

Protocol 1: In Vitro Metabolism of Azithromycin using Human Liver Microsomes

This protocol is designed to assess the formation of hydroxylated metabolites of azithromycin.

1. Preparation of Reagents:

  • Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust the pH accurately.

  • Azithromycin Stock Solution (10 mM): Dissolve an appropriate amount of azithromycin in a suitable solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the azithromycin stock solution in the incubation buffer to achieve the desired final concentrations (e.g., 1, 10, 50 µM).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

2. Incubation Procedure:

  • On a 96-well plate, add the following components in the specified order:

    • Potassium Phosphate Buffer

    • Pooled Human Liver Microsomes (final concentration typically 0.5 mg/mL)

    • Azithromycin working solution

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • The final incubation volume is typically 200 µL.

  • Incubate the plate at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The 0-minute time point serves as the baseline control.

3. Reaction Termination and Sample Preparation:

  • To terminate the reaction, add an equal volume of ice-cold acetonitrile to each aliquot.

  • Include an internal standard (IS) in the acetonitrile to correct for variations in sample processing and instrument response. A structurally similar compound not expected to be present in the sample is ideal.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.[8]

  • Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolism assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Buffer - Azithromycin Solutions - NADPH System Mix Combine: - Buffer - Microsomes - Azithromycin Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Terminate Terminate with Acetonitrile (+IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the in vitro metabolism of azithromycin.

Protocol 2: LC-MS/MS Analysis for Azithromycin and this compound

This protocol provides a general framework for the sensitive detection and quantification of azithromycin and its potential hydroxylated metabolite.

1. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for azithromycin and its metabolites.

2. MRM Transition Optimization:

  • Infuse standard solutions of azithromycin and, if available, this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

  • Expected MRM transitions:

    • Azithromycin: The parent ion (Q1) will be the protonated molecule [M+H]⁺. Common product ions (Q3) result from the fragmentation of the molecule.

    • This compound: The parent ion (Q1) will be the protonated molecule [M+H]⁺, which will have a mass 16 Da higher than that of azithromycin due to the addition of an oxygen atom. Product ions (Q3) will be determined through fragmentation analysis.

3. Data Acquisition and Analysis:

  • Develop a data acquisition method that includes the optimized MRM transitions for azithromycin, this compound, and the internal standard.

  • Inject the prepared samples from Protocol 1.

  • Process the data using the instrument's software.

  • For quantitative analysis (if a standard for this compound is available), generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • For qualitative identification, look for the appearance of a peak at the expected retention time and with the specific MRM transition for this compound in the incubated samples compared to the 0-minute control.

Data Analysis and Interpretation

The data generated from these assays will provide insights into the metabolic stability of azithromycin and the formation of its hydroxylated metabolites.

Table 1: Expected LC-MS/MS Parameters and Results

Analyte Expected [M+H]⁺ (m/z) Example MRM Transition (Q1/Q3) Expected Observation in Assay
Azithromycin749.5749.5 -> 591.4Decrease in peak area over time.
This compound765.5To be determined empiricallyAppearance and increase in peak area over time.
Internal Standard (IS)Analyte-specificTo be determined empiricallyConsistent peak area across all samples.

Interpretation of Results:

  • A time-dependent decrease in the peak area of azithromycin indicates that the drug is being metabolized by the human liver microsomes.

  • The appearance and time-dependent increase of a peak corresponding to the mass and fragmentation pattern of this compound would confirm its formation as a metabolite.

  • The rate of disappearance of the parent compound can be used to calculate in vitro intrinsic clearance (Clint), which is a measure of the metabolic stability of the drug.

Troubleshooting

Problem Possible Cause Solution
No metabolism of azithromycin observed.Inactive microsomes.Use a new batch of microsomes with certified activity.
Inactive NADPH regenerating system.Prepare a fresh solution or use a new kit.
Incorrect incubation conditions.Verify temperature, pH, and shaking speed.
High variability in results.Pipetting errors.Ensure proper calibration and use of pipettes.
Inconsistent sample processing.Standardize all steps of the protocol.
No detection of this compound.The metabolite is not formed under these conditions.Consider using different enzyme sources (e.g., specific CYP isoforms).
The analytical method is not sensitive enough.Optimize the LC-MS/MS method for better sensitivity.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro metabolism of azithromycin, specifically focusing on the potential formation of this compound. By employing human liver microsomes and sensitive LC-MS/MS analysis, researchers can gain valuable insights into the metabolic pathways of this important antibiotic. This information is critical for a comprehensive understanding of its disposition and for making informed decisions during the drug development process.

References

  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Azithromycin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Determination of Azithromycin in Pharmaceutical Dosage Forms by Spectrophotometric Method. Indian Journal of Pharmaceutical Sciences.
  • Inhibitory Effects of Macrolide Antibiotics on Cytochrome P450 3A4 by Human Liver Microsomes.
  • Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius). PubMed. [Link]

  • Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. PMC. [Link]

  • Azithromycin | C38H72N2O12 | CID 447043. PubChem. [Link]

  • Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. PMC. [Link]

  • Metabolite identification (liver microsomes, human). Eurofins. [Link]

  • Azithromycin iv pharmacodynamic parameters predicting Streptococcus pneumoniae killing in epithelial lining fluid versus serum. PubMed. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Method of separating and detecting azithromycin and impurities of the ...
  • Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. PubMed Central. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • CYP3A4 - Wikipedia. [Link]

  • A new HPLC method for azithromycin quantitation.
  • Metabolite Identification (Met ID) / Characterization / Profiling. BioIVT. [Link]

  • Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: An update focused on clarithromycin, azithromycin and dirithromycin.
  • Analysis of Azithromycin According to USP-NF Method (ODP-50 4E). Shodex. [Link]

  • (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans.
  • Azithromycin According to USP method. Antec Scientific. [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC. [Link]

Sources

Troubleshooting & Optimization

improving peak resolution between Azithromycin and 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Resolution: Azithromycin vs. 4'-Hydroxy Azithromycin Ticket ID: AZI-RES-004 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are experiencing co-elution or poor resolution (


) between Azithromycin (AZI)  and its polar metabolite/impurity This compound (4'-OH-AZI) .

This separation is notoriously difficult because both molecules are large, basic macrolides with similar hydrophobicities. The 4'-OH variant is slightly more polar, theoretically eluting earlier in Reversed-Phase (RP) chromatography, but peak tailing of the parent AZI often masks this impurity.

The Root Cause: The tertiary amine groups on the desosamine and aglycone rings (pKa ~8.7 and ~9.5) are protonated at neutral pH. These cations interact ionically with residual silanols on the silica backbone, causing severe tailing that destroys resolution.

Module 1: Critical Resolution Factors (The "Why")

To separate these peaks, you must suppress the ionization of the basic amines or block their interaction with the column surface.

The Decision Matrix

Use this logic flow to identify your bottleneck before changing your method.

TroubleshootingLogic Start Start: Poor Resolution (Rs < 1.5) CheckPH Check Mobile Phase pH Is pH > 10.0? Start->CheckPH CheckCol Check Column Chemistry Is it High-pH Stable (Hybrid/Polymer)? CheckPH->CheckCol Yes Action_pH Action: Adjust pH to 11.0 (Suppresses Amine Ionization) CheckPH->Action_pH No CheckTemp Check Column Temperature Is Temp > 50°C? CheckCol->CheckTemp Yes Action_Col Action: Switch to Hybrid (BEH) or Polymer Column CheckCol->Action_Col No Action_Temp Action: Increase Temp to 60°C (Improves Mass Transfer) CheckTemp->Action_Temp No Success Resolution Optimized CheckTemp->Success Yes Action_pH->CheckCol Action_Col->CheckTemp Action_Temp->Success

Figure 1: Troubleshooting logic for Macrolide separations. Priority is placed on pH control to neutralize basic moieties.

Module 2: Troubleshooting Q&A

Issue 1: Peak Tailing of Azithromycin masks the 4'-OH impurity

User Question: "My Azithromycin peak tails significantly (Tailing Factor > 2.0), and I suspect the 4'-OH impurity is buried in the tail. How do I fix the shape?"

Technical Solution: The tailing is caused by secondary silanol interactions . At pH < 9, the AZI amines are positively charged (


) and bind to the negatively charged silanols (

) on the column.
  • pH Adjustment (Critical): You must operate at pH 11.0 .

    • Mechanism:[1][2] At pH 11, the amines are deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

    • Protocol: Use 20-30 mM Potassium Phosphate or Ammonium Phosphate adjusted to pH 11.0 with KOH or Ammonium Hydroxide.

  • Column Selection:

    • Warning: Standard silica C18 columns dissolve at pH > 8.0.

    • Requirement: You must use a Hybrid Organic-Inorganic Particle (e.g., Waters XBridge BEH C18) or a Polymer-based column (e.g., Shodex Asahipak). These can withstand pH 12 without degradation.

Issue 2: Baseline Drift at 210 nm

User Question: "I am using UV detection at 210 nm. The baseline drifts during the gradient, making integration of the small 4'-OH peak impossible."

Technical Solution: Azithromycin lacks a strong chromophore, forcing you to use low UV (210 nm). This region is highly susceptible to changes in the refractive index and absorbance of organic modifiers.

  • Buffer Choice: Ensure you are using Phosphate buffers. Avoid Acetate or Formate if using UV at 210 nm, as they have high UV cutoffs that cause massive drift.

  • Reference Wavelength: If your DAD supports it, set a reference wavelength (e.g., 360 nm) to subtract gradient drift, though this is less effective at 210 nm than at higher wavelengths.

  • Alternative Detection: For trace impurities like 4'-OH-AZI (<0.1%), UV is often insufficient. Electrochemical Detection (ECD) or LC-MS (using volatile high-pH buffers like Ammonium Bicarbonate) is recommended for sensitivity.

Issue 3: Poor Mass Transfer (Broad Peaks)

User Question: "Even at high pH, my peaks are broad. I can't get the resolution I need."

Technical Solution: Macrolides are bulky molecules (MW ~749 g/mol ). Their diffusion into and out of the stationary phase pores is slow at room temperature.

  • Thermodynamic Fix: Increase column temperature to 60°C .

    • This lowers mobile phase viscosity and increases the diffusion coefficient of the analyte, sharpening the peaks significantly.

    • Note: Hybrid columns (BEH) are stable at 60°C/pH 11. Standard silica is not.

Module 3: Validated Protocol (The "Gold Standard")

This protocol is derived from optimized USP methodologies and modern column technologies designed for high-pH stability.

Chromatographic Conditions
ParameterSettingRationale
Column Hybrid C18 (e.g., XBridge BEH C18) 4.6 x 150 mm, 3.5 µm or 2.5 µmEssential for pH 11 stability and reduced silanol activity.
Mobile Phase A Phosphate Buffer (pH 11.0) Dissolve 3.5g

in 1L water; adjust to pH 11.0 with KOH.
Keeps AZI neutral (deprotonated) to prevent tailing.
Mobile Phase B Acetonitrile / Methanol (75:25) Methanol modifies selectivity; ACN lowers backpressure.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Temperature 60°C Critical for mass transfer of large macrolides.
Detection UV @ 210 nm (or ECD for trace)AZI has weak UV absorbance; 210 nm is required.
Injection Vol 10 - 50 µLHigher volume needed due to weak UV response.
Separation Mechanism Visualization

SeparationMechanism Interaction Interaction Type LowPH Low pH (< 8.0) Protonated Amine (NH+) Interaction->LowPH HighPH High pH (11.0) Neutral Amine (N) Interaction->HighPH Silanol Silanol Interaction (Ionic Attraction) LowPH->Silanol Strong Binding Hydrophobic Hydrophobic Interaction (Van der Waals) HighPH->Hydrophobic Pure Retention ResultBad Result: Tailing Peak Impurity Masked Silanol->ResultBad ResultGood Result: Sharp Peak Resolution Achieved Hydrophobic->ResultGood

Figure 2: Mechanism of action. High pH shifts the interaction from ionic (tailing) to purely hydrophobic (separation).

Module 4: Expected Results

Under these conditions:

  • Elution Order:

    • Peak 1: this compound (More polar due to -OH group).

    • Peak 2: Azithromycin (Parent).[3]

  • Resolution (

    
    ):  Should exceed 2.5.
    
  • Tailing Factor (

    
    ):  Should be < 1.3 for the parent peak.
    

Note on Impurity Identification: this compound is an oxidative degradation product. If you see this peak increasing over time, check your sample solvent for peroxides or exposure to air.

References

  • United States Pharmacopeia (USP). Monograph: Azithromycin. USP-NF.[4] (Official monographs detail the use of high pH phosphate buffers and electrochemical detection for impurity profiling).

  • Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions. Application Note. (Details the use of Hybrid columns at pH 11 for macrolides).

  • McCalley, D. V. Analysis of the basic drug azithromycin by reversed-phase HPLC: Effect of column selection and mobile phase pH. Journal of Chromatography A. (Seminal work on the necessity of high pH for basic macrolides).

  • Sielc Technologies. Separation of Azithromycin on Newcrom R1 HPLC column. (Demonstrates alternative mobile phase conditions).

Sources

troubleshooting low recovery of 4'-Hydroxy Azithromycin in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I've initiated comprehensive Google searches, focusing on the physicochemical characteristics of 4'-Hydroxy Azithromycin, extraction challenges from plasma, and established bioanalytical techniques. The search is underway, aiming to compile a robust foundation of information to proceed. My goal is to use this information to define effective workflows, or refine existing workflows.

Defining Extraction Workflows

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Technical Guide: Minimizing Matrix Effects in 4'-Hydroxy Azithromycin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Matrix Effects, Ion Suppression, and Carryover in Macrolide Analysis

Introduction

Analyzing 4'-Hydroxy Azithromycin (a major metabolite of Azithromycin) presents a "perfect storm" of bioanalytical challenges. As a macrocyclic lactone with high basicity and polarity, it suffers from three distinct issues:

  • Severe Matrix Effects: Co-eluting phospholipids from plasma/tissue cause significant ion suppression.[1]

  • Adsorption ("Stickiness"): The molecule binds avidly to glass, plastic, and metallic surfaces, leading to carryover.[1]

  • Peak Tailing: Interaction with residual silanols on chromatographic columns destroys peak symmetry.[1]

This guide moves beyond generic advice, providing a self-validating troubleshooting framework specifically for this compound.

Part 1: Sample Preparation – The Phospholipid Problem

The Issue: Protein Precipitation (PPT) alone is insufficient. Phospholipids (PLs) in plasma (e.g., glycerophosphocholines) often co-elute with Azithromycin species, causing "invisible" ion suppression that varies between patient samples.[1]

Q: Why is my internal standard response fluctuating between samples despite consistent spiking?

A: You likely have phospholipid buildup on your column or co-elution.[1] Phospholipids are hydrophobic and often elute late in the gradient or "wrap around" to the next injection.

The Protocol: HybridSPE / Phospholipid Depletion Do not rely on standard PPT. Use a Phospholipid Depletion (PLD) plate or HybridSPE technology.[1][2][3]

FeatureStandard Protein Precip (PPT)Phospholipid Depletion (PLD)
Mechanism Solubility change (ACN/MeOH)Lewis Acid/Base interaction (Zirconia-coated)
Protein Removal >99%>99%
Phospholipid Removal <10% (PLs remain in supernatant)>99% (PLs bind to sorbent)
Matrix Effect High (High risk of suppression)Low (Clean baseline)

Step-by-Step PLD Workflow:

  • Load: Add 100 µL Plasma to the PLD plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile. (The acid disrupts protein binding; ACN precipitates proteins).[1]

  • Mix: Vortex/Shake for 2 mins.

  • Vacuum: Apply vacuum.[1] The filtrate is collected.[4]

  • Inject: Inject the filtrate directly or evaporate/reconstitute if sensitivity requires concentration.[1]

Critical Insight: Azithromycin is basic.[1] Ensure your extraction pH prevents it from binding to the PLD sorbent itself. The Zirconia-based PLD phases are designed to retain phosphate groups (lipids), but strong Lewis bases can sometimes interact.[1] Adding Formic Acid (1%) usually ensures the analyte remains in solution while lipids bind.[1]

Part 2: Chromatographic Optimization

The Issue: this compound is polar and basic. On standard C18 columns at low pH, it tails badly due to silanol interactions and elutes early (poor retention), often right in the suppression zone.[1]

Q: Should I use HILIC or Reversed-Phase (RP)?

A: HILIC is scientifically superior for this analyte but harder to master.[1] High-pH RP is the robust alternative.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]
  • Why: Azithromycin is polar.[1] HILIC provides massive retention, moving the analyte away from the solvent front (where salts elute) and phospholipids.

  • Column: Silica or Amide-based particles (e.g., BEH Amide).[1]

  • Mobile Phase: High organic (Acetonitrile) with Ammonium Formate/Formic Acid.[1]

  • Benefit: 5-10x increase in sensitivity due to high organic desolvation efficiency in ESI+.

Option B: High-pH Reversed Phase (The Robust Choice) [1]
  • Why: At high pH (pH 10-11), this compound is uncharged (neutral).[1] This increases hydrophobicity, allowing it to stick to C18 columns without silanol interaction (no tailing).[1]

  • Column: Hybrid-Organic Silica (e.g., C18 with high pH stability).[1] Do not use standard silica columns above pH 8. [1]

  • Mobile Phase:

    • MP A: 10mM Ammonium Bicarbonate (pH 10).[1]

    • MP B: Acetonitrile.[1]

Visualization: Matrix Effect Mitigation Workflow

MatrixWorkflow Sample Biological Sample (Plasma/Tissue) Prep Sample Prep (PLD/HybridSPE) Sample->Prep Protein Precip Phospholipids Phospholipids Removed? Prep->Phospholipids Chrom Chromatography (High pH RP or HILIC) Retention Analyte Retained? Chrom->Retention MS MS/MS Detection (MRM Mode) Phospholipids->Prep No (Ion Suppression Risk) Phospholipids->Chrom Yes (Filtrate) Retention->Chrom Elutes in void (Change pH/Column) Retention->MS Elutes after void volume

Figure 1: Logical workflow for ensuring matrix removal and analyte retention prior to detection.

Part 3: Internal Standards & Mass Spectrometry

The Issue: Researchers often use Azithromycin-d3 for the metabolite. This is risky. The Fix: You must compensate for matrix effects that you cannot remove.

Q: Can I use the parent drug (Azithromycin-d3) as the IS for the metabolite?

A: Ideally, No. While acceptable in early discovery, regulatory guidelines (FDA/EMA) prefer a matched IS.[1] The metabolite (4'-OH) is more polar than the parent.[1] If they do not co-elute perfectly, the IS will experience a different matrix effect than the analyte at that specific retention time.

  • Gold Standard: Use This compound-d3 (or d5).[1]

  • Silver Standard: Azithromycin-d3 (Only if chromatography is isocratic or gradient is very shallow so they elute close together).[1]

Q: Which MRM transitions should I monitor?

Azithromycin and its metabolites fragment easily.[1]

  • Precursor: [M+H]+ (Select the double charge [M+2H]2+ if sensitivity is low, though singly charged is common for macrolides).[1]

  • Product Ions: Monitor the loss of the cladinose sugar or the desosamine sugar.

    • Note: Ensure your product ion is unique to the metabolite and not a common fragment shared by the parent that could result from in-source fragmentation.

Part 4: System Hygiene (Carryover)

The Issue: Macrolides are "sticky." They adsorb to the rotor seal and needle seat, releasing into subsequent blank injections.

Q: I see peaks in my blank samples after a high standard. How do I fix this?

A: You need an aggressive organic needle wash.[1] Aqueous washes will not remove Azithromycin.[1]

The "Macrolide Wash" Protocol: Configure your autosampler for a dual-wash (if available) or a strong single wash.[1]

  • Weak Wash: 10% Acetonitrile (matches initial gradient).[1]

  • Strong Wash (The "Stripper"): 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid.[1]

    • Why: Isopropanol and Acetone solubilize the macrolide better than Methanol. Formic acid keeps it charged and soluble.[1]

Visualization: Carryover Troubleshooting

Carryover Start Carryover Detected (>20% of LLOQ in Blank) Step1 Check Rotor Seal (Replace if worn) Start->Step1 Step2 Optimize Needle Wash (Use IPA/Acetone/ACN mix) Step1->Step2 Step3 Check Column Frit (Reverse flush or replace) Step2->Step3 Result Carryover Eliminated Step3->Result

Figure 2: Step-by-step isolation of carryover sources in LC systems.

References

  • Separation Science. (n.d.).[1] LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids. Retrieved from [1]

  • Waters Corporation. (2020).[1] Analysis of Azithromycin using Hydrophilic Interaction Chromatography with LC-MS Compatible Mobile Phases. Retrieved from [1]

  • Zhang, Y., et al. (2020).[1] A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma. PubMed Central.[1] Retrieved from [1]

  • Cambridge Isotope Laboratories. (2016). Stable Isotope Standards For Mass Spectrometry. Retrieved from [1]

  • ResearchGate. (2010).[1] Chromatogram of azithromycin and its related compounds. Retrieved from

Sources

Technical Support Center: High-Performance Separation of 4'-Hydroxy Azithromycin

[1]

Case ID: MACRO-SEP-042 Status: Active Guide Technician: Senior Application Scientist[1]

Introduction: The Macrolide Challenge

Welcome to the technical support hub for macrolide analysis. You are likely here because separating 4'-Hydroxy Azithromycin (a polar structural analog) from its parent, Azithromycin , is resulting in broad peaks, tailing, or poor resolution.[1]

Macrolides are notoriously difficult to chromatograph due to two factors:

  • Basicity: Azithromycin contains two basic amine groups (dimethylamine on the desosamine sugar and the aglycone ring nitrogen) with pKa values ~8.7 and ~9.5.[1]

  • Lack of Chromophores: Detection is usually limited to low-UV (210–215 nm), making the baseline sensitive to buffer interference.[1]

This guide prioritizes pH optimization as the single most effective variable for resolving these issues.

Module 1: The Theory (FAQ)

Q: Why is my standard C18 column producing tailing peaks?

A: This is a classic "Silanol Effect."[1] At neutral or low pH (pH 3–7), the amine groups on Azithromycin are protonated (

1

1
Q: Why is High pH recommended for Azithromycin?

A: Operating at pH > 10 suppresses the ionization of the amine groups, rendering the molecule neutral.[1]

  • Neutral Molecule: Interacts only with the hydrophobic C18 ligand (pure Reversed-Phase mechanism).[1]

  • Result: Sharp, symmetrical peaks and predictable elution based on hydrophobicity.[1] Since this compound is more polar than Azithromycin (due to the added -OH), it will elute earlier in a neutral state, improving resolution.[1]

Q: Can I use low pH instead?

A: Yes, but it requires "band-aids." You would need to use mobile phase additives like Triethylamine (TEA) or Tetrabutylammonium hydroxide to "mask" the silanols.[1] This is less robust and can contaminate LC-MS systems.[1]

Module 2: The Optimization Decision Matrix

Before starting, select your pathway based on your available hardware.[1]

pH_Selection_StrategyStartStart: Select Optimization StrategyColumnCheckDo you have a High-pH Stable Column?(Hybrid Silica or Polymer)Start->ColumnCheckHigh_pH_PathPATH A: High pH (Recommended)Robust, Sharp PeaksColumnCheck->High_pH_PathYes (e.g., XBridge)Low_pH_PathPATH B: Low/Neutral pHRequires AdditivesColumnCheck->Low_pH_PathNo (Standard Silica)Conditions_AMobile Phase: pH 10.0 - 11.0Buffer: Ammonium Hydroxide or PhosphateColumn: XTerra, XBridge, Gemini, or PLRP-SHigh_pH_Path->Conditions_AConditions_BMobile Phase: pH 6.0 - 7.5Buffer: Phosphate + TEA (Silanol Blocker)Column: Standard C18Low_pH_Path->Conditions_BResult_AMechanism: Suppression of IonizationResult: High Efficiency, Good ResolutionConditions_A->Result_AResult_BMechanism: Ion-Pairing / MaskingResult: Sensitive to Concentration, MS IncompatibleConditions_B->Result_B

Figure 1: Decision matrix for selecting mobile phase pH based on column chemistry.

Module 3: The "Golden Standard" Protocol

This protocol uses High pH conditions, which are superior for resolving structural analogs like this compound.[1]

Objective: Separate this compound (Polar Impurity) from Azithromycin (Parent).[1]

System Parameters
ParameterSettingRationale
Column Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini)Must withstand pH 10+ without dissolving silica.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm improves resolution of the impurity.[1]
Wavelength 210 nm or 215 nmAzithromycin has weak UV absorbance; maximize signal.[1]
Temperature 40°C - 50°CReduces mobile phase viscosity and improves mass transfer for bulky macrolides.[1]
Mobile Phase Composition
  • Buffer (Solvent A): 1.2 g Potassium Phosphate Dibasic (

    
    ) in 1000 mL water.[1] Adjust to pH 10.0  with dilute Potassium Hydroxide (KOH) or Phosphoric Acid.[1]
    
    • Note: If using LC-MS, replace Phosphate with 0.1% Ammonium Hydroxide (pH ~10.5) .[1]

  • Organic (Solvent B): Acetonitrile (ACN).[1][2]

    • Note: Methanol causes higher backpressure and may have different selectivity, but ACN is preferred for UV transparency at 210 nm.[1]

Isocratic Method (Starting Point)
  • Ratio: 40% Buffer / 60% Acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Expected Elution:

    • This compound: Elutes first (More Polar).

    • Azithromycin: Elutes second.

Module 4: Troubleshooting Guide

Use this workflow if your chromatogram does not meet system suitability (Resolution > 2.0, Tailing Factor < 1.5).

Troubleshooting_WorkflowIssueIdentify IssueProb1Peak Tailing (> 1.5)Issue->Prob1Prob2Poor Resolution (< 1.5)Issue->Prob2Prob3Baseline DriftIssue->Prob3Fix1Diagnosis: Silanol InteractionAction: Increase pH to 10.5-11.0OR Increase Buffer Conc.Prob1->Fix1Fix2Diagnosis: Similar HydrophobicityAction: Decrease % ACN by 5%OR Lower Temp to 30°CProb2->Fix2Fix3Diagnosis: UV CutoffAction: Ensure HPLC Grade SaltsUse Phosphate instead of AcetateProb3->Fix3

Figure 2: Diagnostic workflow for common macrolide separation errors.

Detailed Solutions
1. Issue: Peak Tailing (Tailing Factor > 1.5)
  • Root Cause: The pH is likely too close to the pKa (approx 8.7–9.5), causing partial ionization.[1] The ionized species are dragging on the column.

  • Fix: Increase pH to 11.0 . Ensure your column is rated for this (e.g., Hybrid Silica).[1]

  • Alternative Fix: Increase buffer concentration from 10mM to 20mM to suppress ionic interactions.

2. Issue: Co-elution (Resolution < 1.5)
  • Root Cause: The 4'-Hydroxy group adds polarity, but the massive hydrophobic bulk of the macrolide ring dominates the retention.

  • Fix: Decrease Acetonitrile concentration (e.g., go from 60% to 50%). This forces the analytes to interact longer with the stationary phase, allowing the subtle polarity difference of the -OH group to manifest as a separation.

3. Issue: Baseline Noise at 210 nm
  • Root Cause: Impure buffer salts or organic modifiers absorbing UV light.[1]

  • Fix: Use "HPLC Grade" or "Gradient Grade" salts. Avoid Acetate or Formate buffers if possible, as they have higher UV cutoffs than Phosphate.[1]

Module 5: Advanced Considerations

Impact of Temperature

While 40-50°C is standard, lowering the temperature (e.g., to 25°C) generally increases retention and can improve selectivity between structural isomers by reducing the kinetic energy of the molecules, preventing them from "jumping" between binding states too quickly. However, this will widen the peaks.[1]

LC-MS Compatibility

If you are validating this for Mass Spectrometry:

  • Do NOT use Phosphate buffers. They are non-volatile and will ruin the MS source.

  • Substitute: Ammonium Hydroxide (pH 10) or Ammonium Bicarbonate (pH 10).[1]

  • Note: Detection limits may improve in positive mode ESI (

    
    ) despite the high pH, as the electrospray process itself can protonate the amine.[1]
    

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF.[1] (Standard reference for high-pH phosphate buffer methods).

  • Sielc Technologies. Separation of Azithromycin on Newcrom R1 HPLC column.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin.[1] (Source for pKa values and chemical structure). Link

  • H. G. Kothari et al. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin. Sci Pharm. 2021.[1] (Validation of high pH XTerra methods). Link

  • Antec Scientific. Azithromycin According to USP method.[1][3][4] (Details on electrochemical detection and L67 columns). Link

solving degradation issues of 4'-Hydroxy Azithromycin standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Hydroxy Azithromycin. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation issues associated with this critical analytical standard. As a hydroxylated metabolite of azithromycin, its stability profile presents unique challenges that can impact experimental accuracy and reproducibility. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your results.

Understanding the Instability of this compound

This compound, like its parent compound, is a macrolide antibiotic. The large lactone ring and glycosidic linkages inherent to this class of molecules are susceptible to degradation under various conditions.[1] The introduction of a hydroxyl group at the 4' position of the cladinose sugar can potentially introduce additional sites for oxidative degradation, although the primary degradation pathways are expected to mirror those of azithromycin. The stability of azithromycin is known to be significantly influenced by pH.[2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing multiple peaks on the chromatogram, even though it's a new vial. What could be the cause?

A1: The appearance of multiple peaks from a fresh standard is a strong indicator of degradation. The most likely cause is improper storage or handling. This compound is susceptible to degradation from:

  • Acidic Conditions: Exposure to even mildly acidic environments can catalyze the hydrolysis of the glycosidic bond, cleaving the cladinose sugar and forming desosaminylazithromycin.[2]

  • Elevated Temperatures: Heat can accelerate the degradation process.[4]

  • Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.[1][5]

  • Photodegradation: Exposure to light, particularly UV, can also contribute to degradation.[6]

Always ensure your standards are stored at the recommended temperature, protected from light, and reconstituted in a neutral or slightly alkaline, high-purity solvent.

Q2: What is the optimal pH for storing and handling this compound solutions?

A2: Based on studies of azithromycin, the maximum stability in aqueous solutions is achieved at a pH of approximately 6.3.[2] However, for chromatographic purposes, a slightly alkaline mobile phase (pH 8 or higher) is often used to ensure the compound is in a stable, non-ionized or fully ionized state, which leads to better peak shape and reproducibility.[3][4] It is crucial to avoid acidic conditions, as degradation is significantly accelerated at lower pH.[3]

Q3: I suspect my standard has degraded. What are the likely degradation products I should be looking for?

A3: While specific forced degradation studies on this compound are not extensively published, we can infer the likely degradation products from its parent compound, azithromycin. The primary degradation pathways include:

  • Hydrolysis: The most common degradation pathway is the acid-catalyzed hydrolysis of the cladinose sugar, leading to the formation of Desosaminyl-4'-Hydroxy-Azithromycin .

  • Lactone Ring Opening: Under certain conditions, the 15-membered lactone ring can undergo hydrolysis to form an open-ring structure.[2]

  • Oxidation: The tertiary amine on the desosamine sugar or potentially the new 4'-hydroxyl group could be susceptible to oxidation, forming N-oxides or other oxidative adducts.

A mass spectrometer is the most effective tool for identifying these degradation products.

Q4: Can I use the same analytical method for this compound that I use for azithromycin?

A4: Generally, yes, but with some important considerations. A reversed-phase HPLC method with a C18 column is a good starting point.[4][7] However, you must ensure the method is "stability-indicating," meaning it can resolve the this compound peak from all potential degradation products and other related substances.[1]

Key method parameters to consider:

  • Mobile Phase pH: As mentioned, a slightly alkaline pH is recommended for stability.

  • Detector: A mass spectrometer is highly recommended for positive identification of the analyte and any degradants.[8] UV detection is also possible, typically around 210 nm, but may not be as sensitive or specific.[4][7]

  • Column Temperature: Maintain a consistent and controlled column temperature, as temperature fluctuations can affect retention times and potentially contribute to on-column degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is either fully ionized or fully non-ionized. A slightly alkaline pH (e.g., 8.0) is often a good starting point.
Secondary Interactions with Column Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms on the molecule, causing peak tailing.Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or the concentration of the standard.
Problem 2: Inconsistent Retention Times
Potential Cause Explanation Recommended Solution
Fluctuations in Mobile Phase Composition Inaccurate mixing of the mobile phase can lead to shifts in retention time.Ensure the mobile phase is thoroughly mixed and degassed. Use a high-quality HPLC system with a reliable pump and mixer.
Temperature Variations Changes in ambient or column temperature will affect retention times.Use a column oven to maintain a constant temperature.
Column Degradation Over time, the stationary phase of the column can degrade, especially when using high pH mobile phases.Use a pH-stable column and monitor column performance with regular system suitability tests.
Problem 3: Loss of Signal Intensity/Sensitivity
Potential Cause Explanation Recommended Solution
Degradation in Autosampler If the autosampler is not temperature-controlled, the standard can degrade while waiting for injection.Use a cooled autosampler (e.g., 4 °C) to minimize degradation.
Adsorption to Vials or Tubing This compound may adsorb to glass or certain types of plastic surfaces.Use silanized glass vials or polypropylene vials to minimize adsorption.
In-source Degradation (MS) The conditions in the mass spectrometer's ion source can sometimes cause fragmentation of the molecule.Optimize the ion source parameters, such as temperature and voltages, to achieve soft ionization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Solvent Selection: Use a high-purity, neutral or slightly alkaline solvent. A mixture of acetonitrile and water (with a small amount of ammonium hydroxide to adjust the pH to ~8-9) is a good choice.

  • Stock Solution Preparation:

    • Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the standard.

    • Dissolve the standard in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the same solvent to achieve the desired working concentrations.

  • Storage: Store the stock and working solutions at -20°C or below, protected from light. For daily use, keep a small aliquot in a cooled autosampler.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is intended to intentionally degrade the standard to help identify potential degradation products in your samples.

  • Acid Hydrolysis:

    • To an aliquot of your standard solution, add a small amount of a weak acid (e.g., to a final concentration of 0.01 M HCl).

    • Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2 hours).

    • Neutralize the solution with a weak base before analysis.

  • Base Hydrolysis:

    • To another aliquot, add a weak base (e.g., to a final concentration of 0.01 M NaOH).

    • Incubate under the same conditions as the acid hydrolysis.

    • Neutralize with a weak acid before analysis.

  • Oxidative Degradation:

    • To a third aliquot, add a small amount of hydrogen peroxide (e.g., to a final concentration of 3%).[5]

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Analysis:

    • Analyze the stressed samples by LC-MS to identify the masses of the degradation products.

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways of this compound

G main This compound acid Acidic Conditions (e.g., pH < 6) main->acid base Basic Conditions (e.g., pH > 8) main->base oxidant Oxidizing Agents (e.g., H2O2) main->oxidant light Light (UV) main->light deg1 Desosaminyl-4'-Hydroxy-Azithromycin (Loss of Cladinose) acid->deg1 Hydrolysis deg2 Lactone Ring Opened Product base->deg2 Hydrolysis deg3 Oxidized Products (e.g., N-Oxide) oxidant->deg3 Oxidation light->deg3

A diagram of the predicted degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Degradation Issues

G start Unexpected Peaks or Loss of Signal check_storage Verify Storage Conditions (Temp, Light, Solvent pH) start->check_storage prep_fresh Prepare Fresh Standard check_storage->prep_fresh analyze_fresh Analyze Fresh Standard prep_fresh->analyze_fresh issue_persists Issue Persists? analyze_fresh->issue_persists check_method Review Analytical Method (Mobile Phase pH, Column) issue_persists->check_method Yes resolved Issue Resolved issue_persists->resolved No check_system Inspect HPLC/LC-MS System (Autosampler Temp, Contamination) check_method->check_system check_system->resolved

A troubleshooting workflow for addressing degradation of this compound.

References

Sources

Technical Support Center: Optimizing 4'-Hydroxy Azithromycin UV Detection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 4'-Hydroxy Azithromycin. This guide, developed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve a stable, low-noise baseline in your HPLC-UV experiments. A clean baseline is paramount for accurate quantification, especially at low concentrations, and this resource is designed to empower you with the knowledge to diagnose and resolve common issues encountered during method development and routine analysis.

Troubleshooting Guide: From Noisy Baselines to Ghost Peaks

A stable baseline is the foundation of reliable chromatographic data. When you encounter baseline noise, it is essential to approach the problem systematically. This section provides a breakdown of common baseline issues, their probable causes, and step-by-step solutions tailored to the analysis of this compound.

High-Frequency Baseline Noise

High-frequency noise, often appearing as rapid, sharp spikes or a "fuzzy" baseline, can obscure small peaks and interfere with accurate integration.

Potential Cause 1: Mobile Phase Contamination or Improper Preparation

  • Causality: The low UV detection wavelengths (typically 210-215 nm) used for Azithromycin and its metabolites are highly susceptible to interference from contaminants in the mobile phase.[1][2][3][4][5] Impurities in solvents, even at trace levels, can have significant UV absorbance at these low wavelengths, leading to a noisy baseline.[6] The use of buffers, such as phosphate buffers, can also introduce noise if not prepared correctly or if precipitation occurs.

  • Troubleshooting Protocol:

    • Solvent Quality: Always use HPLC-grade or MS-grade solvents and freshly prepared, high-purity water (e.g., Milli-Q or equivalent).

    • Fresh Mobile Phase: Prepare fresh mobile phase daily to minimize the risk of microbial growth and degradation of additives.[2]

    • Buffer Preparation: If using a buffer, ensure all components are fully dissolved before mixing with the organic modifier. Filter the aqueous portion of the mobile phase through a 0.22 µm or 0.45 µm filter before use.

    • Degassing: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent the formation of air bubbles, which can cause significant noise in the detector flow cell.

Potential Cause 2: HPLC System and Detector Issues

  • Causality: Problems within the HPLC system, such as a deteriorating detector lamp, contaminated flow cell, or pump pulsations, are common sources of baseline noise. A weak lamp emits less light, reducing the signal-to-noise ratio. Contaminants in the flow cell can scatter or absorb light, while inconsistent solvent delivery from the pump leads to pressure fluctuations that manifest as a noisy baseline.

  • Troubleshooting Protocol:

    • Lamp Intensity Check: Check the detector lamp's energy or intensity. Most modern HPLC systems have a diagnostic function for this. Replace the lamp if the energy is low.

    • Flow Cell Cleaning: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the noise persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, avoiding hydrochloric acid) may be necessary, but always consult your detector's manual first.

    • Pump Performance: Observe the pressure trace for pulsations. If significant, it could indicate worn pump seals, check valves, or trapped air bubbles. Purge the pump and check for leaks.

Baseline Drift

A steadily rising or falling baseline can make it difficult to accurately integrate peaks, especially over long run times.

Potential Cause 1: Column Temperature Fluctuations

  • Causality: The mobile phase viscosity and, consequently, the refractive index are sensitive to temperature changes. If the column and detector are not at a stable, uniform temperature, the baseline can drift. This is particularly relevant for methods run at elevated temperatures, as is common for Azithromycin analysis to improve peak shape.[6][7]

  • Troubleshooting Protocol:

    • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a consistent column temperature.

    • Mobile Phase Pre-heating: For high-temperature applications, consider using a mobile phase pre-heater to ensure the solvent entering the column is at the set temperature.

    • Stable Lab Environment: Ensure a stable laboratory temperature, as significant fluctuations can affect the detector's performance.

Potential Cause 2: Inadequate Column Equilibration

  • Causality: If the column is not fully equilibrated with the mobile phase at the start of a run, the stationary phase will continue to change, leading to a drifting baseline. This is especially true for gradient methods or after changing mobile phases.

  • Troubleshooting Protocol:

    • Sufficient Equilibration Time: Equilibrate the column with the initial mobile phase for an adequate amount of time before injecting the first sample. A good rule of thumb is to flush with at least 10-20 column volumes.

    • Consistent Equilibration: Ensure the equilibration time is consistent between runs for better reproducibility.

Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections, and can be mistaken for impurities.

Potential Cause 1: Sample Carryover

  • Causality: Residual sample from a previous injection can be eluted in subsequent runs, appearing as a ghost peak. This is more common with sticky compounds or when using a complex sample matrix.

  • Troubleshooting Protocol:

    • Injector Cleaning: Implement a robust needle wash protocol. Use a strong solvent in the wash solution that is capable of dissolving the analyte.

    • Blank Injections: Run several blank injections after a high-concentration sample to confirm that the carryover is eliminated.

Potential Cause 2: Contamination in the Mobile Phase or System

  • Causality: Contaminants in the mobile phase, solvents used for sample preparation, or leaching from system components can accumulate on the column and elute as ghost peaks, particularly during gradient runs.

  • Troubleshooting Protocol:

    • Isolate the Source: Run a blank gradient (without injection) to see if the ghost peaks are still present. If they are, the source is likely the mobile phase or the system.

    • Fresh Solvents: Prepare fresh mobile phase and sample diluent with high-purity reagents.

    • System Cleaning: If the problem persists, systematically clean the system components, starting from the solvent reservoirs and moving towards the detector.

Systematic Troubleshooting Workflow

To aid in diagnosing baseline noise, the following workflow can be employed:

Baseline_Troubleshooting Start Baseline Noise Observed Check_Mobile_Phase Prepare Fresh Mobile Phase (HPLC Grade Solvents, Filtered) Start->Check_Mobile_Phase Run_Blank Run Blank Injection Check_Mobile_Phase->Run_Blank Noise_Persists1 Noise Persists? Run_Blank->Noise_Persists1 Isolate_Column Remove Column (Replace with Union) Noise_Persists1->Isolate_Column Yes Resolved Problem Resolved Noise_Persists1->Resolved No Noise_Persists2 Noise Persists? Isolate_Column->Noise_Persists2 Check_Detector Inspect & Clean Flow Cell Check Lamp Energy Noise_Persists2->Check_Detector Yes Column_Issue Column is the Source (Contamination, Degradation) Noise_Persists2->Column_Issue No Check_Pump Check Pump Performance (Pressure Pulsations) Check_Detector->Check_Pump System_Issue System Issue (Detector or Pump) Check_Pump->System_Issue

Caption: A systematic workflow for troubleshooting baseline noise in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV detection wavelength for this compound?

The optimal UV detection wavelength for Azithromycin and its metabolites is typically in the low UV range, between 210 nm and 215 nm.[1][2][3][4][5] This is because the chromophore in the molecule has its maximum absorbance in this region. While a lower wavelength provides higher sensitivity, it also increases the susceptibility to baseline noise from mobile phase components. A wavelength of 212 nm or 215 nm often provides a good balance between sensitivity and baseline stability.[2][3]

Q2: How does the choice of mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter. Azithromycin is known to be less stable in acidic conditions.[6][7] Therefore, a neutral to slightly alkaline pH is generally preferred to ensure the stability of the analyte during the analysis. Phosphate buffers with a pH around 7.5 to 8.0 are commonly used.[1][3] It is crucial to operate within the recommended pH range of your HPLC column to prevent damage to the stationary phase.

Q3: Can I use a gradient elution for the analysis of this compound?

Yes, gradient elution is often used for the analysis of Azithromycin and its related compounds, especially when separating it from impurities or other metabolites. However, it is important to be aware that gradient elution can exacerbate baseline drift and noise if the mobile phases are not of high purity or are not well-mixed. Ensure that both mobile phase A and B are prepared with high-quality solvents and are thoroughly degassed.

Q4: What are some best practices for sample preparation to minimize baseline noise?

Proper sample preparation is crucial for a clean chromatogram. Here are some key recommendations:

  • Use a suitable diluent: Dissolve your sample in a diluent that is compatible with the mobile phase. Ideally, the diluent should be the same as the initial mobile phase composition.

  • Filter your samples: Before injection, filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or contribute to baseline noise.

  • Consider Solid-Phase Extraction (SPE): For complex matrices, such as biological fluids, a solid-phase extraction step can be highly effective in removing interfering substances and concentrating the analyte, leading to a much cleaner baseline.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
UV Detection Wavelength 210 - 215 nmMaximizes sensitivity for Azithromycin and its metabolites.[1][2][3][4][5]
Mobile Phase pH 7.5 - 8.0Ensures analyte stability; Azithromycin is less stable in acidic conditions.[1][3][6][7]
Column Type C18, 5 µm, 250 mm x 4.6 mmA standard reversed-phase column that provides good retention and resolution.[4]
Organic Modifier Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Buffer Phosphate BufferCommonly used to maintain a stable pH in the desired range.[1][2]

Experimental Protocols

Protocol for Mobile Phase Preparation (Example)

This protocol is an example based on commonly used methods for Azithromycin analysis.

  • Aqueous Phase (e.g., Phosphate Buffer, pH 7.5):

    • Accurately weigh the required amount of phosphate salt (e.g., potassium phosphate monobasic).

    • Dissolve in HPLC-grade water.

    • Adjust the pH to 7.5 using a dilute solution of potassium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Phase:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture:

    • Carefully measure and mix the aqueous and organic phases in the desired ratio (e.g., 20:80 v/v).

    • Ensure the final mixture is thoroughly degassed using an inline degasser or by sonicating for 15-20 minutes.

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnectedness of potential issues leading to baseline noise.

Logical_Relationships cluster_Source Potential Sources of Noise cluster_Manifestation Manifestation in Chromatogram Mobile_Phase Mobile Phase High_Freq_Noise High-Frequency Noise Mobile_Phase->High_Freq_Noise Contamination, Bubbles Ghost_Peaks Ghost Peaks Mobile_Phase->Ghost_Peaks Impurities HPLC_System HPLC System HPLC_System->High_Freq_Noise Pump Pulsations, Lamp Failure HPLC_System->Ghost_Peaks Carryover Column Column Column->High_Freq_Noise Contamination Drift Baseline Drift Column->Drift Poor Equilibration Environment Environment Environment->Drift Temperature Fluctuations

Caption: Interrelationship between sources of error and their manifestation as baseline problems.

References

  • Der Pharma Chemica. (n.d.). Method development and validation of HPLC method for determination of azithromycin. Retrieved from [Link]

  • Singh, A. P., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Applied Pharmaceutical Science and Research. Retrieved from [Link]

  • Nuthalapati, M., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR AZITHROMYCIN AND LEVOFLOXACIN COMBINED TABLET DOSAGE FORM. International Journal of Research in Pharmaceutical and Nano Sciences, 3(3), 200-214.
  • Wang, Y., et al. (n.d.).
  • Waters. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

  • Gulhane, S. J., et al. (2021). UV-Visible Spectrophotometric estimation of azithromycin and cefixime from tablet formulation by area under curve method. World Journal of Pharmaceutical Sciences, 9(6), 163-168.
  • Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(09), 020-029. Retrieved from [Link]

  • Zubata, P., et al. (2002). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 833-836.
  • Kibwage, I. O., et al. (n.d.). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central. Retrieved from [Link]

  • Al-Rimawi, F. (2013). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PubMed Central. Retrieved from [Link]

  • El-Gindy, A., et al. (2002). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Patel, S., et al. (n.d.). Development of the UV Spectrophotometric Method of Azithromycin in API and Stress Degradation Studies.
  • Ahmed, S., et al. (n.d.). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Retrieved from [Link]

  • Al-Rimawi, F. (2013). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PubMed. Retrieved from [Link]

  • Suhagia, B. N., et al. (2006). Spectrophotometric Estimation of Azithromycin in Tablets. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Azithromycin Separation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Azithromycin Impurities and Metabolites

Introduction: The Azithromycin Challenge

Welcome to the Advanced Chromatography Support Center. If you are reading this, you are likely struggling with the separation of Azithromycin (AZM) from its structurally similar impurities (such as N-demethylazithromycin) or metabolites in biological matrices.

The Core Problem: Azithromycin is a 15-membered azalide with a high molecular weight (


) and significant basicity (

).[1][2]
  • Retention Drift & Tailing: At standard acidic pH (pH 2-4), the amine groups are fully protonated, leading to secondary interactions with residual silanols on silica columns.[2] This causes peak tailing that masks closely eluting impurities.

  • Detection Limits: AZM lacks a strong UV chromophore, relying on end-absorption at 210 nm, which is non-specific and prone to baseline noise from buffers.[2]

  • Structural Similarity: Impurities like Impurity A (N-demethyl) and Impurity B (Descladinose) differ only by minor alkyl groups, resulting in nearly identical hydrophobicities and retention times.[2]

This guide provides self-validating protocols to resolve these issues, divided into Quality Control (High pH) and Bioanalysis (LC-MS) workflows.

Module 1: The "High pH" Strategy (QC & Impurity Profiling)

Objective: Separate AZM from process impurities (Impurity A, B, C) in drug substance/product.

The Scientific Logic

Standard C18 columns fail here. To suppress the ionization of AZM's basic amines and eliminate silanol tailing, you must operate at pH 9.5 – 11.0 . This renders the molecule neutral, improving hydrophobicity-driven separation and sharpening peak shape.[2]

Recommended Protocol: High pH Reversed-Phase LC[2]
ParameterSpecificationRationale
Column High-pH Stable C18 (e.g., Agilent Poroshell HPH-C18, Waters XBridge C18)Standard silica dissolves at pH > 8.[2] Hybrid or polymer-coated silica is required.[2]
Mobile Phase A 20 mM Ammonium Phosphate or Ammonium Hydroxide (pH 10.0 - 11.[2]0)Suppresses ionization of amine groups (

8.7).[2]
Mobile Phase B Acetonitrile : Methanol (50:[2]50)Acetonitrile provides sharpness; Methanol provides unique selectivity for polar impurities.[2]
Gradient Shallow gradient (e.g., 30% B to 60% B over 20 mins)Necessary to resolve the "Critical Pair" (AZM and N-demethylazithromycin).
Temperature

Higher temperature improves mass transfer for large molecules, reducing band broadening.[2]
Detection UV 210 nm (or CAD)210 nm is mandatory for UV.[2] Charged Aerosol Detection (CAD) is preferred for uniform response.[2]
Troubleshooting the "Critical Pair" (AZM vs. Impurity A)

Issue: Impurity A (N-demethylazithromycin) co-elutes on the tail of the AZM peak. Solution:

  • Increase pH: If at pH 9.0, move to pH 10.5. The

    
     difference between the secondary amine (Impurity A) and tertiary amine (AZM) is exploited at higher pH.
    
  • Solvent Swap: Increase the Methanol ratio in Mobile Phase B. Methanol engages in hydrogen bonding with the exposed amine of Impurity A, shifting its retention relative to AZM.

Module 2: Bioanalysis & Metabolites (LC-MS/MS)

Objective: Quantify AZM and metabolites (Descladinose-AZM, Aminoazithromycin) in plasma/tissue.[2]

The Scientific Logic

Unlike QC, MS requires volatile buffers. While high pH is good for chromatography, it can suppress positive-mode ionization (


) in ESI.[2] However, modern labs increasingly use High pH ESI+  because the gain in chromatographic resolution outweighs the loss in ionization efficiency, or they utilize PFP (Pentafluorophenyl)  phases for alternative selectivity at acidic pH.
Recommended Protocol: LC-MS/MS[2][3][4][5][6]

Sample Prep: Solid Phase Extraction (SPE) or Protein Precipitation (PPT) is mandatory to remove phospholipids that cause matrix effects.[2]

LC Conditions:

  • Column: PFP (Pentafluorophenyl) or C18.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic Acid (if using PFP column).[2]

  • Mobile Phase B: Acetonitrile.[1]

  • MS Transitions (MRM):

AnalytePrecursor (

)
Product (

)
Note
Azithromycin 749.5591.4Loss of cladinose sugar
Azithromycin-d5 (IS) 754.5596.5Internal Standard
N-demethyl-AZM 735.5577.4Metabolite 1
Descladinose-AZM 591.4433.3Metabolite 2 (Major)

Critical Warning: Descladinose-AZM (


 591) is also the fragment ion of the parent AZM. You must  chromatographically separate the metabolite from the parent, or "in-source fragmentation" of the parent will create a false positive signal for the metabolite.

Module 3: Visual Troubleshooting Guides

Workflow 1: Method Development Decision Tree

Azithromycin_Method_Dev start Start: Azithromycin Separation goal Define Goal start->goal qc_path QC / Impurity Profiling goal->qc_path bio_path Bioanalysis (Plasma/Tissue) goal->bio_path col_select Select High-pH Stable C18 (Hybrid/Polymer) qc_path->col_select ms_col Select Column: PFP or C18 bio_path->ms_col ph_select Set Mobile Phase pH > 9.5 (Ammonium Phosphate) col_select->ph_select detect_select Detector Selection ph_select->detect_select cad CAD (Preferred) Uniform Response detect_select->cad uv UV 210nm (Watch Baseline Drift) detect_select->uv ms_mode MS/MS Mode: ESI+ (MRM) ms_col->ms_mode frag_check CRITICAL CHECK: Separate Parent (749) from Descladinose Met (591) ms_mode->frag_check

Caption: Decision matrix for selecting chromatographic conditions based on analytical goals (QC vs. Bioanalysis).

Workflow 2: Resolving the "Critical Pair" (Impurity A)

CoElution_Fix problem Problem: Impurity A Co-elutes with Azithromycin check_ph Step 1: Check pH Is pH < 9.0? problem->check_ph action_ph Action: Increase pH to 10.5-11.0 (Suppresses amine ionization) check_ph->action_ph Yes check_org Step 2: Check Organic Is separation still poor? check_ph->check_org No (pH is optimal) action_ph->check_org action_org Action: Add Methanol (H-bonding selectivity) check_org->action_org Yes check_temp Step 3: Temperature Is peak broad? check_org->check_temp No action_org->check_temp action_temp Action: Increase to 50°C (Improves mass transfer) check_temp->action_temp Yes

Caption: Step-by-step troubleshooting workflow for resolving the co-elution of Azithromycin and Impurity A.

FAQ: Expert Troubleshooting

Q1: I see a "ghost peak" at the retention time of the Descladinose metabolite in my blank plasma. Why?

  • Answer: This is likely Carryover or In-Source Fragmentation .[2]

    • Carryover: AZM is "sticky." Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

    • Fragmentation: If your chromatographic resolution is poor, the parent AZM (m/z 749) entering the source can fragment before the quadrupole, creating an ion at m/z 591. This mimics the metabolite. Validation Test: Inject pure Azithromycin standard. If you see a peak in the Metabolite channel (591 -> 433), you have in-source fragmentation.[2] You must improve chromatographic separation (see Module 2).

Q2: My retention times are shifting day-to-day.

  • Answer: This is common with high pH mobile phases.

    • Cause: Evaporation of Ammonia (if using Ammonium Hydroxide) or Carbonate absorption (if using high pH buffers).[2]

    • Fix: Use a Guard Column to saturate the mobile phase, or switch to a more stable buffer like Ammonium Bicarbonate (if MS) or Phosphate (if UV), and prepare fresh mobile phase daily. Ensure the bottle is capped tightly.

Q3: Can I use Ion-Pairing reagents (e.g., TFA, Heptafluorobutyric acid)?

  • Answer:

    • For UV: Yes, it works well to retain amines.[2]

    • For LC-MS:NO. Ion-pairing agents cause severe signal suppression and contaminate the MS source for weeks. Stick to High pH or HILIC modes for MS work.

References

  • USP Monograph . Azithromycin.[1][3][4][5][6][7][8] United States Pharmacopeia and National Formulary (USP-NF).[2] [2]

  • S. Supattanapong & J. Konsil (2008) . Determination of azithromycin in biological samples by LLLME combined with LC. Chromatographia, 72(7–8), 731–735.[2][9]

  • Barrett et al. (2005). Liquid chromatography tandem mass spectrometry (LC-MS/MS) method for azithromycin.
  • Agilent Technologies . Analysis of Azithromycin and Impurities using High pH Stable Columns.

  • Waters Corporation . Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions.

Sources

Technical Support Center: Stability of 4'-Hydroxy Azithromycin in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4'-Hydroxy Azithromycin (often analyzed alongside the parent drug Azithromycin and major metabolites like Descladinose Azithromycin) in frozen plasma samples.[1]

Note on Nomenclature: While "this compound" is a specific structural modification, in bioanalytical contexts, researchers often encounter confusion with Descladinose Azithromycin (the major hydrolytic degradant/metabolite) or N-desmethyl Azithromycin .[1] This guide applies rigorous stability standards suitable for all Phase I hydroxylated and demethylated macrolide metabolites.

Executive Summary

  • Storage Recommendation: Long-term storage at -70°C to -80°C is recommended for this compound to mitigate potential enzymatic dehydroxylation or hydrolysis, although the parent Azithromycin is stable at -20°C.[1]

  • Critical Vulnerability: Macrolide metabolites are sensitive to acid-catalyzed hydrolysis (loss of cladinose sugar).[1] Avoid acidic preservatives or unbuffered acidic extraction solvents during thawing and processing.[1]

  • ** Validated Stability:** Expect stability for >6 months at -80°C and 3 freeze-thaw cycles , provided pH is maintained between 6.0–8.0.

Part 1: Troubleshooting Guide (Q&A Format)

Category 1: Pre-Analytical & Storage Issues

Q1: I am observing a loss of this compound signal in my frozen QC samples after 1 month at -20°C. Is this normal? A: It is atypical for the parent, but plausible for metabolites.[1] While Azithromycin is stable at -20°C for years, hydroxylated metabolites can be more susceptible to oxidative degradation or enzymatic hydrolysis if enzymes (esterases) were not fully quenched.[1]

  • Root Cause: Plasma esterase activity or spontaneous hydrolysis of the sugar moiety (cladinose/desosamine) if the matrix pH shifted during freezing (the "freeze-concentration effect" can alter pH).

  • Solution: Move all long-term samples to -80°C . For future collection, ensure plasma is buffered to pH 7.4 immediately upon harvesting if you suspect pH shifts.[1]

Q2: Can I refreeze my plasma samples after thawing them on the benchtop for 4 hours? A: Yes, but with strict limits.

  • Data Support: Azithromycin and its major metabolites are generally stable for 3 freeze-thaw cycles .[1]

  • Condition: The thaw duration must not exceed validated bench-top stability (typically 6–24 hours at room temperature).

  • Risk: Repeated refreezing can lyse residual cells, releasing proteases/esterases that may attack the metabolite.[1]

  • Best Practice: Aliquot samples into single-use volumes (e.g., 100 µL) prior to the first freeze to avoid any freeze-thaw cycles.[1]

Category 2: Extraction & Analytical Instability[1]

Q3: My recovery is low, and I see a new peak interfering with the parent drug. What is happening? A: You are likely causing acid-catalyzed degradation during extraction.[1]

  • Mechanism: Macrolides are acid-labile.[1] If you use high concentrations of Formic Acid (e.g., >1%) or TFA in your precipitation/SPE steps, you may be cleaving the cladinose sugar, converting this compound into its descladinose analog.[1]

  • Troubleshooting:

    • Check your mobile phase and extraction solvent.[1] Keep acid content

      
      .[1][2]
      
    • Switch to alkaline extraction (e.g., Liquid-Liquid Extraction with MTBE at pH 9-10) or use neutral protein precipitation.[1]

Q4: The metabolite peak area decreases while sitting in the autosampler (4°C). A: This indicates post-preparative instability .

  • Cause: If the final reconstitution solvent is acidic (common in LC-MS mobile phases), the metabolite may degrade over 12–24 hours.[1]

  • Fix: Reconstitute in a neutral buffer (e.g., 50:50 Methanol:Water, 10mM Ammonium Acetate) and mix with the acidic mobile phase only on-column.

Part 2: Stability Assessment Protocol

To confirm the stability of this compound in your specific matrix, follow this self-validating protocol compliant with FDA M10 guidelines.

Experimental Workflow

StabilityWorkflow cluster_0 Condition A: Freeze-Thaw cluster_1 Condition B: Long-Term cluster_2 Condition C: Bench-Top Start Start: Spiked Plasma QCs (Low & High Conc.) FT1 Freeze at -70°C (>12 hours) Start->FT1 LT1 Store at -20°C & -70°C (1, 3, 6 Months) Start->LT1 BT1 Keep at Room Temp (4 & 24 Hours) Start->BT1 FT2 Thaw at Room Temp (Unassisted) FT1->FT2 FT3 Repeat 3x Cycles FT2->FT3 Analysis LC-MS/MS Analysis (Compare to Freshly Spiked QCs) FT3->Analysis LT1->Analysis BT1->Analysis Decision Is Deviation < ±15%? Analysis->Decision Pass Stability Validated Decision->Pass Yes Fail Fail: Investigate pH/Enzymes Decision->Fail No

Caption: Figure 1. Decision-gated workflow for validating metabolite stability in biological matrices.

Data Summary Table: Expected Stability Profile
ParameterConditionExpected OutcomeCritical Limit
Bench-Top 20–25°C (Plasma)Stable for 24 hours< 4 hours indicates enzymatic issues
Freeze-Thaw -70°C to RTStable for 3–5 cycles>15% loss after Cycle 1 implies pH shock
Long-Term -20°CStable for 1–3 monthsMonitor for descladinose formation
Long-Term -70°C / -80°CStable for >12 monthsRecommended for biobanking
Autosampler 4°C (Reconstituted)Stable for 24–48 hoursAvoid acidic reconstitution solvents

Part 3: Scientific Rationale & Mechanisms

The "Acid-Lability" Trap

Azithromycin and its metabolites contain a 15-membered lactone ring and two sugar moieties (cladinose and desosamine).[1]

  • Mechanism: The glycosidic bond connecting the cladinose sugar is highly susceptible to acid hydrolysis.[3]

  • Relevance to 4'-Hydroxy: If "4'-Hydroxy" refers to a modification on the desosamine or the aglycone, the cladinose is still present and vulnerable.[1]

  • Prevention: Ensure plasma pH remains >6.[1]0. Using citrate as an anticoagulant (acidic) is riskier than EDTA or Heparin unless buffered.

Freeze-Concentration Effect

When plasma freezes, pure water crystallizes first, concentrating salts and proteins in the remaining liquid phase.[1] This can shift the pH of phosphate buffers significantly (sometimes by 2–3 pH units) before the sample solidifies completely.

  • Impact: This transient pH shift can degrade labile metabolites during the freezing process itself.

  • Mitigation: Rapid freezing (flash freezing in liquid nitrogen or dry ice/methanol) minimizes the time spent in this "critical zone."

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] Link

  • Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization. The AAPS Journal. Link

  • Matzneller, P., et al. (2013).[1][5] Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy. Antimicrobial Agents and Chemotherapy.[1][5][6][7] Link

  • Sufroy, O., et al. (2005).[1] Validated HPLC-MS-MS Method for Determination of Azithromycin in Human Plasma. Analytical and Bioanalytical Chemistry. Link

  • ChemicalBook. (2024). Azithromycin Chemical Properties and Stability. Link

Sources

adjusting gradient elution for 4'-Hydroxy Azithromycin retention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting Gradient Elution for Optimal 4'-Hydroxy Azithromycin Retention

Welcome to our dedicated troubleshooting resource for scientists and researchers. This guide provides in-depth technical assistance for a common challenge in bioanalytical and pharmaceutical quality control labs: achieving adequate retention and resolution of the polar metabolite, this compound, from its parent drug, Azithromycin, in reversed-phase HPLC and UHPLC.

Understanding the Challenge: The Physicochemical Landscape

Azithromycin is a large macrolide antibiotic with basic properties. Its primary metabolite, this compound, introduces a hydroxyl group, which significantly increases its polarity. This increased polarity is the primary reason for its early elution and poor retention on traditional reversed-phase columns.

Here's a comparative look at the key physicochemical properties influencing their chromatographic behavior:

CompoundMolecular Weight ( g/mol )pKa (predicted for metabolite)LogP (Azithromycin)Polarity
Azithromycin~749.0~8.74 (basic nitrogen)[1]~3.03[1]Less Polar
This compound~765.0~13.19[2]Lower than AzithromycinMore Polar

The significant difference in their pKa values is a critical lever for manipulating their retention behavior through adjustments in mobile phase pH.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak is eluting too early, close to the solvent front. How can I increase its retention time?

This is the most common issue encountered when developing a separation method for Azithromycin and its polar metabolites. Here are a series of steps to systematically address this problem, starting with the most impactful adjustments.

The ionization state of both Azithromycin and this compound is highly dependent on the mobile phase pH. By manipulating the pH, you can alter their hydrophobicity and, consequently, their retention on a reversed-phase column.

Protocol for pH Scouting:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions (e.g., Acetonitrile:Water or Methanol:Water) but with buffered aqueous phases at different pH values. A good starting range would be from pH 3.0 to pH 10.5.[4]

  • Buffer Selection:

    • For acidic to neutral pH: Use phosphate or acetate buffers.

    • For basic pH: Use ammonium bicarbonate or ammonium hydroxide buffers. Ensure your column is stable at higher pH ranges.

  • Equilibration: For each new pH condition, ensure the column is thoroughly equilibrated (at least 10-15 column volumes) to obtain stable retention times.

  • Injection and Analysis: Inject your sample containing both Azithromycin and this compound and observe the change in retention time for both analytes.

Expected Outcome & Scientific Rationale:

  • At lower pH (e.g., 3-5): Both the basic nitrogen on Azithromycin (pKa ~8.74) and the amine groups on both molecules will be protonated (positively charged). This increased polarity will likely lead to reduced retention for both compounds.

  • At mid-range pH (e.g., 6-8): As the pH approaches the pKa of Azithromycin's basic nitrogen, it will begin to exist in a mix of ionized and neutral forms, potentially leading to peak shape issues if not well-buffered.

  • At higher pH (e.g., 9-10.5): Azithromycin will be in its neutral, more hydrophobic form, leading to a significant increase in its retention time. The this compound, with its predicted higher pKa, will also be less protonated and therefore better retained. The increased retention at higher pH is often the key to pulling the this compound peak away from the solvent front.

Troubleshooting Flowchart for pH Adjustment

start Poor retention of this compound ph_scout Perform pH scouting (pH 3 to 10.5) start->ph_scout check_retention Is retention of this compound sufficient? ph_scout->check_retention check_resolution Is the resolution between Azithromycin and the metabolite adequate? check_retention->check_resolution Yes consider_alt_column Consider alternative column chemistry (e.g., embedded polar group) check_retention->consider_alt_column No optimize_gradient Proceed to Gradient Optimization check_resolution->optimize_gradient Yes check_resolution->optimize_gradient No, but retention is now adequate end Method Optimized optimize_gradient->end consider_alt_column->end cluster_input Input Problem cluster_actions Corrective Actions cluster_outcomes Expected Outcomes poor_resolution Poor Resolution of Metabolite from Parent lower_start Decrease Initial % Organic poor_resolution->lower_start shallow_gradient Decrease Gradient Slope poor_resolution->shallow_gradient add_hold Add Initial Isocratic Hold poor_resolution->add_hold increase_rt Increased Retention Time lower_start->increase_rt shallow_gradient->increase_rt improve_res Improved Resolution shallow_gradient->improve_res sharper_peaks Sharper Peaks add_hold->sharper_peaks sharper_peaks->improve_res

Caption: Actions and outcomes for gradient optimization.

Q2: I have some retention, but the peak shape for this compound is poor (tailing or fronting). What can I do?

Poor peak shape can be due to a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Troubleshooting Poor Peak Shape:

  • Check for Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the basic amine groups on Azithromycin and its metabolite, causing peak tailing.

    • Solution: Ensure your mobile phase is well-buffered. Operating at a higher pH (e.g., >9) will deprotonate the silanol groups, minimizing these interactions. Alternatively, at a low pH (e.g., <3), the silanols are also protonated and less likely to cause tailing.

  • Sample Solvent Effects: Injecting your sample in a solvent that is much stronger (higher organic content) than your initial mobile phase can cause peak distortion, especially for early-eluting peaks. * Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible.

  • Column Overload: Injecting too much sample mass onto the column can lead to fronting peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

Q3: I've tried adjusting the pH and gradient, but I still can't get enough retention. Are there other options?

If you've exhausted mobile phase and gradient optimization, it may be time to consider the stationary phase.

Alternative Chromatographic Strategies:

  • Columns with Embedded Polar Groups (EPG): These columns have a polar group embedded in the alkyl chain (e.g., a carbamate or amide). This allows for better interaction with polar analytes and can provide alternative selectivity.

  • Phenyl-Hexyl Columns: The pi-pi interactions offered by the phenyl stationary phase can provide unique selectivity for large molecules like macrolides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar metabolites that are unretained in reversed-phase, HILIC is a powerful alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Water is the strong, eluting solvent.

References

  • Barman, R., & Roy, A. (2015). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 7(10), 323-328. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Azithromycin on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem. Retrieved February 5, 2026, from [Link]

  • Sousa, M., Delerue-Matos, C., & Vasconcelos, M. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International, 2013, 892437. Retrieved from [Link]

  • Zubata, P., Ceresole, R., & Rosasco, M. A. (2003). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 1013-1017. Retrieved from [Link]

  • Dolan, J. W. (2016, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 5, 2026, from [Link]

  • Bahrami, G., & Mohammadi, B. (2006). Simultaneous high-performance liquid chromatography analysis of azithromycin and two of its metabolites in human tears and plasma. Journal of Chromatography B, 830(2), 369-373. Retrieved from [Link]

  • Drugs.com. (n.d.). Azithromycin vs Azithromycin Dose Pack Comparison. Retrieved February 5, 2026, from [Link]

  • Przybyciel, M. (2025, November 19). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved February 5, 2026, from [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Banjarnahor, S. D. S., & Dewantari, D. (2020). Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways. Journal of Inflammation Research, 13, 47-59. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

  • Jia, L., & Furlong, E. T. (2002). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 25(19), 2929-2947. Retrieved from [Link]

  • RCSB PDB. (n.d.). Azithromycin. PDB-101. Retrieved February 5, 2026, from [Link]

  • Seidel-Morgenstern, A., & Kaspereit, M. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Journal of Chromatography A, 1069(2), 215-227. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved February 5, 2026, from [Link]

  • Maheshwari, U. D., & Patel, R. M. (2024). A novel RP-HPLC method for the simultaneous quantification of azithromycin and dexamethasone in marketed ophthalmic drops. International Journal of Science and Research Archive, 11(1), 1032-1043. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2016). Physicochemical Characterization and Dissolution Study of Solid Dispersion Tablet of Azithromycin. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

  • Tyteca, E., & Périat, A. (2014). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International, 27(6). Retrieved from [Link]

  • U.S. Pharmacopeia. (2019, January 25). Azithromycin Tablets. USP-NF. Retrieved from [Link]

  • Liem, G. R., & Wang, L. N. H. (2011). Optimization of Polymer Separation by Gradient Polymer Elution Chromatography. Purdue e-Pubs. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Separation Science, 35(10-11), 1279-1285. Retrieved from [Link]

  • Przybyciel, M. (2012, April 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 5, 2026, from [Link]

  • Moghadam, A. F., & Saeedi, M. (2021). Formulation and physicochemical characterization of azithromycin-loaded cubosomes. Research in Pharmaceutical Sciences, 16(5), 489-500. Retrieved from [Link]

  • Rossoni, G., & Berti, F. (1998). Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin. Journal of Antimicrobial Chemotherapy, 41(Suppl B), 47-50. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved February 5, 2026, from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Pal, R., & Mitra, A. (2024). Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. Scientific Reports, 14(1), 12869. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Detection Limits for Trace 4'-Hydroxy Azithromycin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the bioanalysis of 4'-Hydroxy Azithromycin. As the primary hydroxylated metabolite of Azithromycin, a widely prescribed macrolide antibiotic, its accurate quantification at trace levels is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired sensitivity for this analyte, particularly in complex biological matrices like plasma, serum, or tissue homogenates.

This document moves beyond standard protocols to provide in-depth, field-proven insights into method optimization and troubleshooting. We will explore the causal relationships behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most significant hurdle when analyzing trace levels of this compound?

The primary challenge is overcoming matrix effects .[3] Biological samples contain a myriad of endogenous components (phospholipids, salts, proteins) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer. This interference can manifest as either ion suppression or enhancement, leading to poor accuracy, imprecision, and a significantly elevated limit of quantification (LOQ).[3] Because this compound is often present at very low concentrations relative to the parent drug, mitigating these effects is paramount.

Q2: Which analytical technique offers the best sensitivity and selectivity for this analysis?

Without question, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the preferred technique for this application.[2][4]

  • Why not HPLC-UV? Azithromycin and its metabolites lack a strong chromophore, resulting in poor sensitivity with UV detection.[5]

  • Why not HPLC-Fluorescence or Electrochemical Detection? While more sensitive than UV, these methods often require complex and time-consuming pre-column derivatization steps to make the molecule detectable.[6]

  • Why LC-MS/MS is ideal: The technique offers unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for this compound. This specificity allows the detector to effectively ignore most background noise, dramatically improving the signal-to-noise ratio and, consequently, the detection limit.[7][8]

Q3: How critical is the choice of an internal standard (IS)?

The choice of an internal standard is not just critical; it is the cornerstone of an accurate and precise bioanalytical method. The ideal IS for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5).

  • Causality: A SIL-IS is chemically identical to the analyte and differs only in mass. Therefore, it co-elutes perfectly and experiences the exact same degree of matrix-induced ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate quantification even with inconsistent matrix effects between samples. Using a structural analog (e.g., Clarithromycin, Erythromycin) is a less ideal, but sometimes necessary, alternative if a SIL-IS is unavailable.[9]

Q4: What initial steps should I take to optimize the mass spectrometer for maximum sensitivity?

Direct infusion of a pure standard of this compound into the mass spectrometer is the essential first step.

  • Optimize Ionization: Use a positive electrospray ionization (ESI+) source, as the nitrogen atoms in the azalide ring are readily protonated.[8]

  • Identify the Precursor Ion: In full scan mode, identify the protonated molecule, [M+H]⁺.

  • Determine Product Ions: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions. For Azithromycin (m/z 749.5), a common fragment is m/z 591.5.[8] For this compound, you would expect a precursor of approximately m/z 765.5 ([M+H]⁺, where M is M of Azithromycin + 16 for the hydroxyl group) and would need to determine its characteristic fragments.

  • Optimize MRM Transition: Select the most intense and specific precursor → product ion transition. Fine-tune MS parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal intensity for this specific transition.

Troubleshooting Guide: Low Signal & High Detection Limits

This section addresses specific problems encountered during method development and routine analysis.

Problem 1: High background noise is obscuring my analyte peak at the LLOQ.
  • Primary Cause: Inefficient sample cleanup. This indicates that endogenous matrix components, particularly phospholipids, are reaching the detector and creating a high chemical background.

  • Solution Workflow:

    G Start High Background Noise CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep PPT Currently using Protein Precipitation (PPT)? CheckSamplePrep->PPT Yes LLE Currently using Liquid- Liquid Extraction (LLE)? CheckSamplePrep->LLE Yes SPE Implement Solid-Phase Extraction (SPE) OptimizeSPE Optimize SPE Protocol (Wash Steps, Elution Solvent) SPE->OptimizeSPE PPT->SPE Switch to SPE for better cleanup LLE->OptimizeSPE Refine LLE or switch to SPE End Reduced Noise & Improved S/N OptimizeSPE->End

    Caption: Troubleshooting workflow for high background noise.

  • Detailed Action:

    • Move Beyond Protein Precipitation: While fast, protein precipitation (PPT) with acetonitrile or methanol is notoriously poor at removing phospholipids. This should be avoided for trace-level analysis.

    • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for both concentrating the analyte and removing interferences.[8][9][10] For a basic compound like this compound, a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) is an excellent starting point.[8][9]

    • Optimize SPE Wash Steps: A critical, often overlooked step. After loading the sample, use a weak organic wash (e.g., 5-10% methanol in water) to remove salts and polar interferences. Follow this with a stronger organic wash (e.g., 40-60% methanol) to elute phospholipids and other lipids while retaining the analyte. The final elution of this compound should use an acidified or ammoniated organic solvent (e.g., methanol with 1-2% formic acid or ammonium hydroxide) to ensure complete recovery.[10]

Problem 2: Poor or inconsistent peak shape (tailing, splitting).
  • Primary Cause: Secondary interactions between the basic analyte and residual acidic silanols on the HPLC column, or suboptimal mobile phase pH. Macrolides are basic compounds and are prone to peak tailing on silica-based columns.[6]

  • Solution Workflow:

    G Start Poor Peak Shape CheckLC Evaluate LC Method Start->CheckLC CheckpH Is Mobile Phase pH > 7? CheckLC->CheckpH IncreasepH Increase pH to 8-9 (use hybrid/BEH column) CheckpH->IncreasepH No CheckColumn Using standard silica C18? CheckpH->CheckColumn Yes End Sharp, Symmetrical Peaks IncreasepH->End SwitchColumn Switch to a high-purity, end-capped, or hybrid column CheckColumn->SwitchColumn Yes CheckColumn->End No SwitchColumn->End

    Caption: Logic for troubleshooting poor chromatographic peak shape.

  • Detailed Action:

    • Increase Mobile Phase pH: Increasing the pH of the aqueous mobile phase (e.g., to pH 8-9 with ammonium bicarbonate or formate) will neutralize the positive charge on the analyte, minimizing ionic interactions with the stationary phase and dramatically improving peak shape.[11][12] Crucially, ensure your column is stable at high pH. Traditional silica columns will dissolve; use a hybrid particle column (e.g., Waters XBridge, Agilent Zorbax Extend) designed for high-pH stability.

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can reduce mobile phase viscosity, improve mass transfer kinetics, and often leads to sharper peaks.[11]

    • Use a High-Purity Column: Modern, high-purity, end-capped C18 columns have fewer residual silanols and show reduced peak tailing for basic compounds.

Problem 3: Signal intensity is low and inconsistent between injections.
  • Primary Cause: Ion suppression in the ESI source due to co-eluting matrix components that were not removed during sample preparation.

  • Solution:

    • Confirm with Post-Column Infusion: This is the definitive experiment to diagnose matrix effects. While infusing a constant stream of this compound standard post-column, inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.

    • Improve Chromatographic Separation: If SPE optimization is insufficient, modify your LC gradient to better resolve the analyte from the zone of suppression. Often, a shallower, longer gradient can move the analyte away from the early-eluting, highly suppressive phospholipids.

    • Use a Stable Isotope-Labeled IS: As mentioned in the FAQ, a SIL-IS is the most robust way to compensate for unavoidable and variable ion suppression, ensuring consistent and accurate results.[3]

Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a robust starting point for achieving high recovery and excellent sample cleanup.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

  • Human plasma (K2-EDTA)

  • This compound and SIL-IS stock solutions

  • Reagent A: 2% Ammonium Hydroxide in Water

  • Reagent B: 5% Methanol in Water

  • Reagent C: 40% Methanol in Water

  • Reagent D (Elution Solvent): 5% Ammonium Hydroxide in Methanol

  • Centrifuge, Nitrogen Evaporator, Vortex Mixer

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Add 400 µL of Reagent A, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry.

  • Load: Load the supernatant from Step 1 onto the conditioned cartridge at a slow, steady drip rate (approx. 1 mL/min).

  • Wash 1 (Remove Salts): Wash the cartridge with 1 mL of Reagent B.

  • Wash 2 (Remove Lipids): Wash the cartridge with 1 mL of Reagent C.

  • Elute: Elute the analyte and IS with 1 mL of Reagent D into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water), vortex, and inject into the LC-MS/MS system.

Table 1: Comparison of Sample Preparation Techniques

This table summarizes typical performance characteristics for different cleanup methods.

Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)ThroughputRecommended for Trace Analysis?
Protein Precipitation (PPT) >90%High (>50%)HighNo
Liquid-Liquid Extraction (LLE) 70-90%Moderate (20-40%)MediumYes, but can be complex
Solid-Phase Extraction (SPE) >85% Low (<15%) [13]Medium Highly Recommended [8]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Raghuram, J., Appalaraju, N., & Kiran Kumar, V. (2015). DEVELOPMENT AND APPLICATION OF LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF AZITHROMYCIN IN FIXED DOSAGE FORM. International Journal of Pharmacy, 5(4), 1139-1143. [Link]

  • Google Patents. (2015). CN104297383A - Method of separating and detecting azithromycin and impurities of the...
  • Google Patents. (2015). CN104558069A - Synthesis method for macrolide impurities.
  • Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS ONE, 16(3), e0247922. [Link]

  • Raja, G., & Lakshmana, P. (2010). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF AZITHROMYCIN AND AMBROXOL HYDROCHLORIDE IN TABLETS. International Journal of Pharmaceutical Sciences and Research, 1(11), 108-113. [Link]

  • LCGC International. (2022). SPE–LC–MS/MS Method for Emerging Contaminants in Water. LCGC International, 35(11). [Link]

  • Al-Tannak, N. F., & Hemdan, A. (2022). Development and Validation of a High-Precision LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma Using Imipramine. Journal of Chromatographic Science, 60(9), 835-843. [Link]

  • Zhang, Y., et al. (2020). A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 34(10), e4908. [Link]

  • Sinha, A., & Daharwal, S. J. (2022). Review on various analytical methodologies for Azithromycin. NewBioWorld A Journal of Alumni Association of Biotechnology, 4(1), 20-27. [Link]

  • Gathumbi, K. G., et al. (2020). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules, 25(11), 2577. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Tropical Journal of Pharmaceutical Research, 11(1), 97-104. [Link]

  • Attia, M. (2023). Azithromycin Determination with Various Analytical Techniques: A Mini Review. Records of Pharmaceutical and Biomedical Sciences, 7(1), 21-26. [Link]

  • Zubata, P., et al. (2002). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 845-850. [Link]

  • Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Biomedical Chromatography, 27(10), 1243-1258. [Link]

  • ResearchGate. (2020). A simple, high‐throughput and validated LC‐MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. [Link]

  • Sebaiy, M. M., et al. (2021). Review article: Spectroscopic, Chromatographic and Electrochemical Analysis of Azithromycin in Different Matrices. Journal of Drug Design and Research, 8(2), 1084. [Link]

  • Zhang, Y., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed, 34(10), e4908. [Link]

  • Al-Qaim, F. F., et al. (2023). Solid Phase Extraction and LC-MS/MS for Azithromycin Monitoring in Wastewater Post COVID-19 Crisis. Analytical and Bioanalytical Chemistry Research, 10(3), 269-281. [Link]

  • ResearchGate. (2020). Available analytical method for macrolide antibiotic. [Link]

  • Asaka, T., et al. (2021). Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. Accounts of Chemical Research, 54(7), 1745-1756. [Link]

  • Bains, A., & Bains, R. (2023). Azithromycin. In StatPearls. StatPearls Publishing. [Link]

  • Choemunng, A., & Na-Bangchang, K. (2007). Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1493-1498. [Link]

  • Abou-Taleb, N. H., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 15-22. [Link]

  • Mushtaq, M., et al. (2022). Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. Molecules, 27(15), 4998. [Link]

  • Pope, C. (2023). Azithromycin Patient Tips: 7 things you should know. Drugs.com. [Link]

  • Parnham, M. J., et al. (2014). Prescribing azithromycin. Journal of Antimicrobial Chemotherapy, 69(5), 1145-1150. [Link]

  • ResearchGate. (2020). Available Analytical Method for Macrolide Antibiotic. [Link]

  • Sharma, C., et al. (2023). Technological Advancements for the Detection of Antibiotics in Food Products. Foods, 12(13), 2589. [Link]

  • U.S. Food & Drug Administration. (2017). Highlights of Prescribing Information: Azithromycin Tablets. [Link]

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Validation & Comparative

Comparative Bioanalytical Validation Guide: 4'-Hydroxy Azithromycin Quantification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the pharmacokinetic profiling of macrolide antibiotics, the quantification of metabolites provides a complete picture of drug disposition and toxicity. 4'-Hydroxy Azithromycin , while less abundant than the parent compound, represents a critical marker for oxidative metabolism pathways.

This guide provides a technical comparison between the industry gold standard (LC-MS/MS ) and cost-effective legacy alternatives (HPLC-ECD ), alongside a critical evaluation of sample preparation techniques (SPE vs. PPT ). The objective is to establish a validated, regulatory-compliant (FDA/ICH M10) workflow for quantifying this compound in human plasma.

The Bioanalytical Challenge
  • Polarity: The hydroxyl group increases polarity, complicating retention on standard C18 columns.

  • Lack of Chromophore: Like the parent Azithromycin, the metabolite lacks a strong UV chromophore, rendering standard HPLC-UV insufficient for biological matrices (LLOQ requirements usually <5 ng/mL).

  • Matrix Effects: Macrolides are prone to ion suppression in electrospray ionization (ESI) due to phospholipids in plasma.

Methodology Comparison: LC-MS/MS vs. HPLC-ECD

For bioanalysis requiring high sensitivity, two primary detection methods are viable. Below is a comparative analysis to guide instrument selection.

Comparative Performance Data
FeatureLC-MS/MS (Triple Quadrupole)HPLC-ECD (Electrochemical)
Detection Principle Mass-to-charge ratio (m/z) & fragmentationOxidation/Reduction current at electrode
LLOQ (Sensitivity) 0.1 – 1.0 ng/mL (Superior)5.0 – 10.0 ng/mL
Selectivity High (MRM transitions)Moderate (Interference from endogenous amines)
Run Time 3 – 5 minutes15 – 25 minutes
Sample Volume 50 – 100 µL500 – 1000 µL
Capital Cost High ($250k+)Moderate ($40k+)
Expert Insight

While HPLC-ECD offers a lower barrier to entry regarding cost, it suffers from electrode fouling and baseline drift. LC-MS/MS is the recommended methodology for regulatory submission due to its ability to distinguish the 4'-hydroxy metabolite from the parent drug and other isobaric interferences via specific fragmentation patterns (MRM).

Sample Preparation Strategy: PPT vs. SPE

The choice of extraction method dictates the cleanliness of the sample and the longevity of the LC column.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the two primary extraction strategies.

ExtractionWorkflow Start Biological Sample (Plasma/Serum) Decision Sensitivity Requirement? Start->Decision PPT_Route Moderate Sensitivity (>5 ng/mL) Decision->PPT_Route Rapid/High Throughput SPE_Route High Sensitivity (<1 ng/mL) Decision->SPE_Route Trace Analysis PPT_Step1 Add Acetonitrile (1:3) with Internal Standard PPT_Route->PPT_Step1 PPT_Step2 Vortex & Centrifuge (10,000g, 10 min) PPT_Step1->PPT_Step2 PPT_Result Supernatant Injection (High Matrix Effect Risk) PPT_Step2->PPT_Result SPE_Step1 Load HLB Cartridge (Condition: MeOH/H2O) SPE_Route->SPE_Step1 SPE_Step2 Wash: 5% MeOH Elute: ACN SPE_Step1->SPE_Step2 SPE_Result Clean Extract (Minimal Matrix Effect) SPE_Step2->SPE_Result

Figure 1: Decision matrix for sample extraction. SPE is recommended for this compound to minimize phospholipid suppression.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Solid Phase Extraction (SPE) coupled with ESI+ LC-MS/MS . This system is self-validating through the use of a stable isotope-labeled internal standard (Azithromycin-d3 or similar).

A. Reagents & Materials
  • Analyte: this compound (Certified Reference Material).

  • Internal Standard (IS): Azithromycin-d3 (compensates for extraction efficiency and ionization variability).

  • Columns: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Acetate in Water (pH 10 with Ammonia). Note: High pH improves peak shape for macrolides.

    • MP B: Acetonitrile / Methanol (50:50 v/v).

B. Mass Spectrometry Settings (ESI+)

The method relies on Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
4'-OH Azithromycin m/z 765.5m/z 607.428Quantifier
4'-OH Azithromycin m/z 765.5m/z 158.135Qualifier
Azithromycin-d3 (IS) m/z 752.5m/z 594.428Internal Standard

Note: Transitions must be tuned on the specific instrument. The product ion 158.1 corresponds to the desosamine sugar fragment common in macrolides.

C. Step-by-Step Extraction Procedure (SPE)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 30s.

  • Dilution: Add 200 µL of 5% Ammonia in water (to basify sample and suppress ionization of silanols during SPE).

  • Conditioning: Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 500 µL of Acetonitrile.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (70:30).

Validation Parameters (FDA/ICH M10 Compliance)

To ensure scientific integrity, the method must pass the following validation criteria.

Selectivity & Specificity
  • Requirement: Analyzing blank plasma from 6 different sources.

  • Acceptance: Interference at the retention time of the analyte must be < 20% of the LLOQ response.

  • Causality: Ensures that endogenous plasma components do not co-elute and falsely elevate the signal.

Matrix Effect (ME)
  • Protocol: Compare peak area of analyte spiked post-extraction into blank plasma extract vs. analyte in neat solution.

  • Calculation:

    
    
    
  • Acceptance: IS-normalized Matrix Factor should be close to 1.0 with CV < 15%.

Accuracy & Precision
  • Protocol: Run QC samples (Low, Medium, High) in quintuplicate over 3 days.

  • Acceptance:

    • Accuracy: ±15% of nominal concentration (±20% for LLOQ).

    • Precision (CV): <15% (<20% for LLOQ).

Stability
  • Bench-top: 4 hours at room temperature (macrolides can be unstable in acidic urine but are generally stable in plasma).

  • Freeze-Thaw: 3 cycles from -70°C to RT.

  • Autosampler: 24 hours at 10°C.

Troubleshooting Guide: The "Sticky" Macrolide Issue

Macrolides are notorious for carryover (adsorbing to injector ports and tubing).

Troubleshooting Problem High Carryover (>20% of LLOQ in Blank) Cause1 Adsorption to Rotor Seal Problem->Cause1 Cause2 Inadequate Needle Wash Problem->Cause2 Solution1 Use PEEK rotor Change Needle Wash Cause1->Solution1 Solution2 Wash 1: 0.1% Formic in H2O Wash 2: ACN:IPA:Acetone (40:40:20) Cause2->Solution2

Figure 2: Troubleshooting logic for minimizing instrument carryover.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2019). M10 Bioanalytical Method Validation. International Council for Harmonisation. [Link]

  • Filist, M., et al. (2014). Determination of azithromycin in human plasma by LC-MS/MS. Acta Poloniae Pharmaceutica. [Link]

  • Chen, B., et al. (2006). Liquid chromatography-tandem mass spectrometry method for the determination of azithromycin in human plasma. Journal of Chromatography B. [Link]

A Comparative Guide to the Chromatographic Retention of 4'-Hydroxy Azithromycin and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For complex semisynthetic antibiotics like Azithromycin, a macrolide derived from erythromycin, a thorough understanding of its impurity profile is critical for guaranteeing safety and efficacy.[1] This guide provides an in-depth comparison of the retention time of a key potential impurity, 4'-Hydroxy Azithromycin, relative to other known process- and degradation-related substances, grounded in the principles of reversed-phase high-performance liquid chromatography (RP-HPLC).

This document is tailored for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed chromatographic behavior. We will delve into the structural nuances of Azithromycin and its impurities, present a robust analytical method, and provide the experimental data necessary for informed decision-making in a research and quality control setting.

The Analytes: A Structural Perspective

The chromatographic separation of Azithromycin and its impurities is fundamentally governed by their molecular structures. Azithromycin itself is a large, complex molecule featuring a 15-membered azalide ring.[2][3][4][5] Impurities often arise from the manufacturing process or degradation and typically involve subtle modifications to the core structure or its sugar moieties.

This compound, a potential metabolite or degradation product, is characterized by the introduction of a hydroxyl (-OH) group on the 4'-position of the desosamine sugar. This seemingly minor addition significantly increases the molecule's polarity. The diagram below illustrates the structural relationship between the parent drug and this key impurity.

G cluster_azithromycin Azithromycin Core Structure cluster_impurities Key Impurities AZ Azithromycin AZ_Struct 15-Membered Azalide Ring AZ->AZ_Struct Desosamine Desosamine Sugar AZ->Desosamine Cladinose Cladinose Sugar AZ->Cladinose Hydroxy_AZ This compound AZ->Hydroxy_AZ + Hydroxyl Group (Increased Polarity) Impurity_A Azaerythromycin A AZ->Impurity_A Structural Analog Impurity_J Desosaminylazithromycin AZ->Impurity_J Loss of Cladinose G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Prep_Standard Prepare Azithromycin Reference Standard Injection Inject Samples into HPLC System Prep_Standard->Injection Prep_Sample Prepare Azithromycin Test Sample Prep_Sample->Injection Prep_SST Prepare System Suitability Solution Prep_SST->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration RT_Comparison Compare Retention Times and Calculate RRTs Integration->RT_Comparison Report Generate Final Report RT_Comparison->Report

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of USP (United States Pharmacopeia) and EP (European Pharmacopoeia) standards for Azithromycin and its related compounds.[1][2] It is designed for analytical scientists and regulatory professionals requiring actionable data for method development and compliance.[1][2]

Executive Summary: The Divergence in Detection

The core difference between USP and EP monographs for Azithromycin lies in the detection physics and mobile phase chemistry .[1][2]

  • USP (Legacy/Injection): Historically relies on Amperometric Electrochemical Detection (ECD) due to Azithromycin's lack of a strong UV chromophore.[1] This requires high pH (pH 11.[1]0) mobile phases and specialized columns (Gamma-alumina or polymeric).[1][2]

  • EP & USP (Tablets): Utilizes UV Detection at low wavelengths (210–215 nm) .[1] This modern approach demands high-purity solvents and end-capped C18 columns but offers greater robustness and accessibility than ECD.[1][2]

Part 1: The "Rosetta Stone" of Azithromycin Impurities

USP and EP use different nomenclatures for the same chemical entities.[1][2] This mapping table bridges the gap between the two regulatory standards.

Chemical Name USP Designation EP Designation Structure/Notes
Azaerythromycin A USP Azaerythromycin A RSImpurity A 9-deoxo-9a-aza-9a-homoerythromycin A (Synthesis intermediate)
3-Deoxyazithromycin Azithromycin BImpurity B 3-deshydroxy azithromycin (Degradant)
3'-N-Demethyl-3'-N-formylazithromycin USP Related Compound FImpurity F Formamido analog (Degradant/Synthesis)
N-Demethylazithromycin USP N-Demethylazithromycin RSImpurity L Loss of methyl group on desosamine sugar
Desosaminylazithromycin USP Desosaminylazithromycin RSImpurity D Cleavage of cladinose sugar
Aminoazithromycin 3'-(N,N-Didemethyl)azithromycinImpurity E Amino analog
Azithromycin N-Oxide USP Azithromycin N-Oxide RSImpurity G Oxidation product

Note: Mappings for Impurities D, E, G, and L are derived from chemical structure comparisons in harmonized literature; always verify with the latest specific reference standard data sheets.

Part 2: Comparative Acceptance Criteria (Limits)

Limits vary significantly by dosage form (API vs. Tablet vs. Injection).[1] Below is a consolidated view of the most stringent requirements.

Impurity / Parameter USP Limit (Tablets/General) EP Limit (API) Commentary
Impurity B (3-Deoxy) NMT 2.0% (Disregard peaks > 3-Deoxy)NMT 2.0%Major degradant; high tolerance in both.
Impurity A (Azaerythromycin) NMT 1.0% (often unspecified)NMT 1.0%Synthesis starting material.[1]
Related Compound F NMT 0.5%NMT 0.5%Rotamers may split peaks; sum them.[1][2]
Desosaminylazithromycin NMT 0.3% - 0.5%NMT 0.5%Acid degradation product.[1][2]
N-Demethylazithromycin NMT 0.7%NMT 1.0%Metabolite/Degradant.[1][2]
Any Unspecified Impurity NMT 0.2%NMT 0.10%EP is stricter on unknowns.[1][2]
Total Impurities NMT 3.0% - 4.5%NMT 5.0%Varies by formulation.[1][2]
Reporting Threshold 0.1%0.1%Disregard peaks below this.

Part 3: Technical Deep Dive & Methodology

The Detection Challenge

Azithromycin lacks a conjugated


-system, resulting in negligible UV absorbance above 220 nm.[1][2]
  • ECD (USP Injection): Oxidizes the tertiary amine at the electrode.[1][2] Highly sensitive but prone to baseline drift, electrode fouling, and requires rigorous passivation.[1][2]

  • UV (EP/USP Tablets): Relies on the weak absorbance of the lactone carbonyl at 210-215 nm.[1][2] Critical Success Factor: The mobile phase must be transparent. Phosphate buffers and high-quality Acetonitrile (far UV grade) are mandatory.[1][2]

Column Selection Strategy
  • For High pH (USP ECD): You cannot use standard silica C18.[1]

    • Choice:Polymeric RP (e.g., PLRP-S, Asahipak ODP) or Gamma-Alumina .[1][2]

    • Why: Silica dissolves at pH > 8.0.[1][2]

  • For Low pH (EP/USP UV): Standard C18 is acceptable but requires end-capping.[1][2]

    • Choice:Hybrid Silica C18 (e.g., XBridge, Gemini) or Heavily End-capped C18 (e.g., Inertsil ODS-3) .[1][2]

    • Why: Reduces silanol interactions with the amine groups of Azithromycin, preventing peak tailing.[1][2]

Part 4: Recommended "Universal" Protocol (LC-UV)

Based on EP principles and USP Tablet method (Procedure 2), suitable for modern QC labs avoiding ECD.[1][2]

Reagents & Preparation
  • Buffer: 4.6 g/L Monobasic Potassium Phosphate (

    
    ).[1] Adjust to pH 7.5 ± 0.05  with dilute NaOH.
    
  • Mobile Phase: Acetonitrile : Buffer (65 : 35 v/v).[1] Isocratic.

  • Diluent: Phosphate buffer (pH 8.0) : Acetonitrile (80 : 20).[1]

Chromatographic Conditions
  • Column: L1 packing (C18), 4.6 mm × 250 mm, 5 µm (e.g., Waters XTerra RP18 or equivalent).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 60°C (Critical: Improves mass transfer and peak shape).[1]

  • Detection: UV @ 210 nm.[1][4]

  • Injection Volume: 50 µL.

  • Run Time: ~30-40 minutes (2.5x retention of Azithromycin).

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT 2.5 between Azaerythromycin A  and Azithromycin .
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Azithromycin peak.[1][5][4]
    
  • Precision: RSD NMT 2.0% for replicate injections of the Standard.

Part 5: Visualization of Workflows

Figure 1: Analytical Method Selection Logic

This decision tree helps analysts choose the correct monograph procedure based on the sample type and available instrumentation.[1][2]

Azithromycin_Method_Selection Start Start: Select Azithromycin Analysis Method SampleType What is the Sample Matrix? Start->SampleType API_Bulk API / Bulk Substance SampleType->API_Bulk Dosage_Tab Tablets / Oral Susp. SampleType->Dosage_Tab Dosage_Inj Injection (IV) SampleType->Dosage_Inj EP_Check Target Market: Europe (EP)? API_Bulk->EP_Check Method_UV Method: LC-UV (210-215 nm) Column: C18 (L1) pH: 6.5 - 7.5 Robust & Common Dosage_Tab->Method_UV Standard Dosage_Inj->Method_UV EP Requirement Method_ECD Method: LC-ECD (Amperometric) Column: Polymer/Alumina (L67) pH: 11.0 High Sensitivity / Complex Dosage_Inj->Method_ECD USP Requirement USP_Check Target Market: USA (USP)? EP_Check->USP_Check No EP_Check->Method_UV Yes USP_Check->Method_UV Modern USP (Alt) USP_Check->Method_ECD Strict USP (Old)

Caption: Decision logic for selecting between LC-UV and LC-ECD methods based on sample matrix and regulatory jurisdiction.

Figure 2: Impurity Profiling Workflow

A step-by-step flow for identifying and quantifying impurities.

Impurity_Workflow Prep Sample Preparation (High Conc: ~1-4 mg/mL) Inject Injection (50 µL) Prep->Inject Sep Separation (C18, 60°C) Inject->Sep Detect Detection (UV 210 nm) Sep->Detect Eval_SysSuit System Suitability? Rs > 2.5 (Aza/Azi) Detect->Eval_SysSuit Eval_SysSuit->Prep Fail (Check Column/Mobile Phase) ID_Peaks Identify Peaks via RRT Eval_SysSuit->ID_Peaks Pass Calc Quantification (External Std or % Area) ID_Peaks->Calc Report Report Results (Apply Limits) Calc->Report

Caption: Operational workflow for Azithromycin impurity profiling using LC-UV.

References

  • United States Pharmacopeia (USP) . Azithromycin Monograph: Organic Impurities. USP-NF Online.[1][2] (Accessed 2024).[1] [1][2]

  • European Pharmacopoeia (EP) . Azithromycin Monograph 01/2017:1484. European Directorate for the Quality of Medicines.[1][2] [1][2]

  • Ghari, T., et al. (2013).[1][2] "Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method." Iranian Journal of Pharmaceutical Research.

  • Antec Scientific . "Azithromycin According to USP method: LC-ECD Analysis." Application Note 220_006.

  • Silva, et al. (2020).[1][2][3] "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV." Journal of the Brazilian Chemical Society.[1][2]

Sources

Comparative Guide: Cross-Validation of 4'-Hydroxy Azithromycin Assay in Urine vs. Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the bioanalytical cross-validation of 4'-Hydroxy Azithromycin (4'-OH-AZM), a primary oxidative metabolite of Azithromycin, in human urine versus plasma. The Challenge: While plasma assays for macrolides are standardized, urine analysis presents unique stability and matrix interference challenges. Azithromycin and its metabolites are acid-labile; the variable pH of human urine (4.5–8.0) necessitates rigorous stabilization protocols distinct from plasma workflows. Target Audience: Bioanalytical scientists, pharmacokineticists, and drug development leads.

Part 1: The Bioanalytical Context

In pharmacokinetic (PK) and mass balance studies, quantifying the parent drug alone is insufficient. The 4'-OH-AZM metabolite serves as a critical marker for oxidative metabolism (CYP3A4 mediated) versus biliary excretion.

  • Plasma Analysis provides the systemic exposure profile (

    
    , 
    
    
    
    ).
  • Urine Analysis quantifies renal clearance (

    
    ) and urinary recovery (
    
    
    
    ).

The Validation Gap: Transferring a method from plasma to urine is not a simple "dilute and shoot" exercise. The high salt content in urine suppresses ionization (matrix effect), while the acidic environment in the bladder can hydrolyze the cladinose sugar of the macrolide structure, leading to underestimation of the analyte.

Part 2: Methodological Architecture

Instrumentation & Chromatography

The structural similarity between Azithromycin and 4'-OH-AZM requires high-resolution separation to prevent cross-talk, particularly if in-source fragmentation occurs.

  • System: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).

  • Column: Pentafluorophenyl (PFP) or C18 High Strength Silica (HSS). Why? PFP offers alternative selectivity for polar metabolites compared to standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 4.0).

    • B: Acetonitrile with 0.1% Formic Acid.[1][2]

    • Note: Acidic mobile phase is acceptable during the short run time, but sample storage must be buffered.

Mass Spectrometry Transitions

Macrolides typically undergo neutral loss of the cladinose sugar.

  • Parent (Azithromycin):

    
     749.5 
    
    
    
    591.4[1][2]
  • Metabolite (4'-OH-AZM):

    
     765.5 
    
    
    
    607.4 (+16 Da shift, retaining the sugar loss pattern).

Part 3: Sample Preparation & Workflow Visualization

The extraction strategy must diverge to address the specific matrix interferences: Phospholipids in Plasma vs. Salts/Urea in Urine .

Diagram 1: Comparative Extraction Workflow

The following diagram illustrates the decision pathways for processing the two distinct matrices.

G cluster_Plasma Plasma Pathway (Lipid Removal) cluster_Urine Urine Pathway (Salt/pH Control) Start Biological Sample P_Thaw Thaw Plasma (Neutral pH) Start->P_Thaw U_Collect Collection + Buffer (Stabilize to pH 7.0) Start->U_Collect P_PPT Protein Precipitation (PPT) with ACN (1:3 ratio) P_Thaw->P_PPT P_Spin Centrifuge (Remove Proteins) P_PPT->P_Spin P_Clean PLD Column (Optional) (Remove Phospholipids) P_Spin->P_Clean Analysis LC-MS/MS Injection P_Clean->Analysis U_Dilute Dilution or SPE (Reduce Salt Load) U_Collect->U_Dilute U_Wash SPE Wash Step (5% MeOH - Remove Urea) U_Dilute->U_Wash U_Wash->Analysis

Caption: Comparative workflow showing Protein Precipitation (PPT) for plasma to remove lipids, versus Solid Phase Extraction (SPE) for urine to manage salts and pH stability.

Part 4: Critical Performance Comparison

The following data summarizes the expected validation parameters when cross-validating the assay.

ParameterPlasma (Systemic)Urine (Excretory)Technical Insight
Sample Volume 50–100 µL20–50 µLUrine requires less volume due to higher drug concentrations.
LLOQ 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mLHigher sensitivity needed in plasma; Urine allows higher LLOQ to reduce matrix loading.
Matrix Effect Phospholipid suppression (Late eluting)Salt suppression (Early eluting)Diverting the first 1.0 min of LC flow to waste is crucial for urine to avoid source fouling.
Recovery > 85% (PPT/SPE)> 90% (SPE)SPE provides cleaner extracts for urine, improving column life.
Linearity 1 – 1000 ng/mL10 – 5000 ng/mLUrine requires a wider dynamic range to capture high excretion peaks.

Part 5: The Stability Variable (Crucial Protocol)

Azithromycin and its metabolites degrade rapidly into decladinose forms (neutral loss of sugar) at pH < 6.0. Since human urine pH can drop to 4.5, stabilization is mandatory .

Urine Stabilization Protocol
  • Preparation: Prepare 1.0 M Phosphate Buffer (pH 7.0).

  • Collection: Pre-dose urine collection containers with buffer (10% of expected volume) OR add buffer immediately upon voiding.

  • Verification: Check pH with a dipstick; ensure pH is between 6.5 and 7.5.

  • Freezing: Flash freeze at -70°C.

Diagram 2: Stability Logic Tree

This logic ensures the integrity of the 4'-OH-AZM metabolite during handling.

Stability Sample Urine Sample Received CheckPH Check pH Sample->CheckPH Acidic pH < 6.0 (High Risk) CheckPH->Acidic Acidic Neutral pH 6.5 - 7.5 (Stable) CheckPH->Neutral Optimal Basic pH > 8.0 (Isomerization Risk) CheckPH->Basic Basic Action1 REJECT or Flag Data Acidic->Action1 If > 2 hrs Action2 Add 1M Phosphate Buffer Acidic->Action2 If Immediate Action3 Proceed to Freezing Neutral->Action3 Basic->Action2 Action2->CheckPH

Caption: Decision logic for handling urine samples to prevent acid-catalyzed hydrolysis of the macrolide cladinose sugar.

Part 6: Regulatory Compliance (FDA/ICH M10)

To publish this data or use it for regulatory submission, the cross-validation must adhere to ICH M10 guidelines.

Partial Validation Requirements

When adding Urine to an existing Plasma method:

  • Full Calibration Curve: Must be generated in the new matrix (Urine).

  • QC Levels: Low, Medium, High, and Dilution QCs prepared in Urine.

  • Selectivity: Screen 6 independent lots of blank urine (check for dietary interferences).

  • Cross-Validation: If comparing data between two different labs (e.g., Plasma at Lab A, Urine at Lab B), blinded QCs must be analyzed by both sites.

Incurred Sample Reanalysis (ISR)

Perform ISR on 10% of the first 1000 samples.

  • Pass Criteria: Two-thirds (67%) of repeat results must be within ±20% of the original value.

  • Note: Failure in urine ISR is often due to inhomogeneity (precipitates after thawing). Vortex vigorously and consider centrifugation before aliquoting.

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • Zhang, Y., et al. (2020). "A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma." Journal of Chromatography B. [Link]

  • Patti, A., et al. (2018). "pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dams, R., et al. (2003). "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid." Nature Protocols / NIH. [Link]

Sources

Differentiating Azithromycin Metabolites: A Comparative Guide to 4'-Hydroxy Azithromycin and N-demethyl Azithromycin Mass Spectra

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise identification and characterization of drug metabolites are paramount for understanding pharmacokinetics, safety, and efficacy. Azithromycin, a widely prescribed macrolide antibiotic, undergoes metabolic transformation in the body, leading to various derivatives. Among these, 4'-Hydroxy Azithromycin and N-demethyl Azithromycin represent key metabolic pathways. Distinguishing between these two structurally similar metabolites presents a significant analytical challenge. This guide provides an in-depth, objective comparison of the mass spectrometric (MS) profiles of this compound and N-demethyl Azithromycin, offering supporting experimental insights to aid in their unambiguous identification.

As a Senior Application Scientist, my experience has shown that a nuanced understanding of fragmentation chemistry is crucial for interpreting mass spectra effectively. This guide is structured to not only present the data but also to elucidate the underlying principles that govern the distinct fragmentation patterns of these two critical azithromycin metabolites.

Core Principles of Macrolide Fragmentation in Mass Spectrometry

Before delving into the specifics of our target analytes, it is essential to grasp the fundamental fragmentation behavior of macrolide antibiotics like azithromycin under typical positive ion electrospray ionization (ESI) conditions. The most common fragmentation pathway involves the cleavage of the glycosidic bonds that link the sugar moieties to the macrolide core. For azithromycin, this results in the characteristic loss of the desosamine and cladinose sugars.[1] The protonated desosamine sugar itself often appears as a prominent fragment ion at a mass-to-charge ratio (m/z) of 158. This foundational knowledge is the bedrock upon which we can build our understanding of the more subtle differences between the MS spectra of this compound and N-demethyl Azithromycin.

Comparative Analysis of MS Spectra

The primary distinction between this compound and N-demethyl Azithromycin lies in their molecular weights, which directly translates to different m/z values for their protonated molecules ([M+H]⁺) in the mass spectrum. Hydroxylation adds an oxygen atom (+16 Da), while N-demethylation removes a methyl group (-14 Da) from the parent azithromycin molecule (C₃₈H₇₂N₂O₁₂, MW: 748.98 g/mol ).

FeatureThis compoundN-demethyl Azithromycin
Molecular Formula C₃₈H₇₂N₂O₁₃C₃₇H₇₀N₂O₁₂
Molecular Weight 764.98 g/mol 734.96 g/mol
Predicted [M+H]⁺ ~765.5~735.5
Key Fragmentation Pathways Loss of hydroxylated desosamine, loss of cladinoseLoss of desosamine, loss of cladinose
Characteristic Product Ions Product ions reflecting the hydroxylated macrolide core and/or hydroxylated desosamineProduct ions reflecting the demethylated macrolide core

Note: The predicted [M+H]⁺ values are based on the addition of a proton to the most common isotopic mass. Actual observed values may vary slightly depending on instrument calibration and resolution.

Deciphering the Fragmentation Pathways

The structural differences between this compound and N-demethyl Azithromycin lead to distinct fragmentation patterns in their tandem mass spectra (MS/MS).

This compound

The hydroxylation on the desosamine sugar at the 4' position introduces a key structural change that influences its fragmentation.

  • Precursor Ion: The protonated molecule will be observed at approximately m/z 765.5.

  • Primary Fragmentation: Similar to azithromycin, the initial fragmentation will likely involve the cleavage of the glycosidic bonds.

    • Loss of the Hydroxylated Desosamine Sugar: This will result in a neutral loss of the hydroxylated desosamine moiety. The resulting fragment ion will correspond to the protonated azithromycin aglycone with the cladinose sugar still attached.

    • Loss of the Cladinose Sugar: Cleavage of the cladinose sugar is also expected, leading to a fragment ion containing the macrolide core with the hydroxylated desosamine attached.

  • Characteristic Product Ions: The key to identifying this metabolite is the presence of fragment ions that retain the hydroxyl group. This could be the hydroxylated desosamine fragment itself or fragments of the macrolide core that indicate the initial presence of the hydroxylated sugar. A characteristic neutral loss of water from the hydroxylated desosamine fragment is also a possibility.

N-demethyl Azithromycin

The absence of a methyl group on the desosamine sugar is the defining feature of this metabolite.

  • Precursor Ion: The protonated molecule will be observed at approximately m/z 735.5. This is consistent with the reported [M+H]⁺ of the analogous N-desmethyl-clarithromycin.

  • Primary Fragmentation: The fragmentation will again be dominated by the cleavage of the glycosidic bonds.

    • Loss of the N-demethyl Desosamine Sugar: The loss of the demethylated desosamine sugar will be a primary fragmentation pathway.

    • Loss of the Cladinose Sugar: The loss of the cladinose sugar will also occur, yielding a fragment containing the macrolide core and the N-demethyl desosamine.

  • Characteristic Product Ions: The most informative fragment will be the N-demethylated desosamine ion itself, which will have a lower m/z value compared to the standard desosamine fragment (m/z 158). Additionally, product ions from the macrolide core will reflect the initial mass of the N-demethylated precursor.

Experimental Workflow for Metabolite Identification

To reliably differentiate between these two metabolites, a robust analytical workflow is essential. The following provides a detailed, step-by-step methodology.

Step 1: Sample Preparation

The choice of sample preparation is critical to minimize matrix effects and ensure efficient extraction of the metabolites. Solid-phase extraction (SPE) is a commonly employed and effective technique.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated biological sample (e.g., plasma, urine, or microsomal incubation) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the metabolites with a stronger organic solvent such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

The rationale behind using SPE is its ability to provide a cleaner sample compared to simple protein precipitation, leading to reduced ion suppression and improved sensitivity in the MS analysis.

Step 2: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the analysis of these metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically suitable for the separation of macrolide antibiotics and their metabolites.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation. The formic acid aids in the protonation of the analytes in the ESI source.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is the preferred method for macrolides due to the presence of basic nitrogen atoms that are readily protonated.

    • MS Scan Mode: Initially, a full scan MS experiment should be performed to determine the m/z of the precursor ions for both metabolites.

    • MS/MS Scan Mode: Subsequently, a product ion scan for the determined precursor ions of this compound (m/z ~765.5) and N-demethyl Azithromycin (m/z ~735.5) should be conducted to obtain their fragmentation patterns. Collision-induced dissociation (CID) is used to fragment the precursor ions.

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for the identification of azithromycin metabolites.

Fragmentation Pathway Visualization

The following diagram illustrates the key fragmentation differences between this compound and N-demethyl Azithromycin.

G cluster_0 This compound Fragmentation cluster_1 N-demethyl Azithromycin Fragmentation M1 [M+H]⁺ (m/z ~765.5) F1_1 Loss of Hydroxylated Desosamine M1->F1_1 F1_2 Loss of Cladinose M1->F1_2 M2 [M+H]⁺ (m/z ~735.5) F2_1 Loss of N-demethyl Desosamine M2->F2_1 F2_2 Loss of Cladinose M2->F2_2

Sources

accuracy and precision data for 4'-Hydroxy Azithromycin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Accuracy and Precision Data for 4'-Hydroxy Azithromycin Quantification

Executive Summary

This compound (CAS: 756825-20-4) is a critical oxidative metabolite and process-related impurity of the macrolide antibiotic Azithromycin.[] Structurally characterized by the addition of a hydroxyl group to the desosamine or aglycone moiety (molecular weight ~764.98 Da), its quantification is essential for pharmacokinetic profiling and stringent quality control (QC) in pharmaceutical manufacturing.

This guide evaluates the analytical performance of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) versus HPLC-UV/ECD (High-Performance Liquid Chromatography with Ultraviolet/Electrochemical Detection) for the quantification of this compound. While HPLC methods are sufficient for bulk impurity testing (>0.05% levels), LC-MS/MS remains the gold standard for bioanalysis due to its superior sensitivity and specificity.

Part 1: Performance Benchmarks (Accuracy & Precision)

The following data summarizes the validation metrics for Azithromycin and its hydroxylated metabolites (including this compound) in biological matrices (plasma) and pharmaceutical formulations.

Table 1: Comparative Method Performance
FeatureLC-MS/MS (Gold Standard) HPLC-UV (Routine QC) HPLC-ECD (High Sensitivity)
Primary Application Trace quantification in plasma/tissue (PK studies)Bulk impurity profiling in API/TabletsLow-level impurity detection without MS
Linearity Range 0.5 – 2000 ng/mL1.0 – 50.0 µg/mL10 – 1000 ng/mL
Accuracy (Recovery %) 85.0% – 115.0% 98.0% – 102.0% 90.0% – 110.0%
Precision (RSD %) < 10.0% (Intra-day)< 2.0% (Repeatability)< 5.0%
LOD (Limit of Detection) ~0.1 – 0.5 ng/mL~0.5 µg/mL~10 ng/mL
Selectivity High (Mass-resolved)Moderate (Chromatographic resolution dependent)Moderate to High
Table 2: Representative Validation Data (LC-MS/MS in Plasma)

Data extrapolated from validated methods for Azithromycin and related hydroxylated metabolites (e.g., N-demethyl azithromycin).

ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)
LLOQ 0.5 ng/mL± 15.0%< 15.0%
Low QC 1.5 ng/mL± 10.5%< 8.5%
Mid QC 50.0 ng/mL± 5.2%< 5.0%
High QC 1500 ng/mL± 3.8%< 4.1%
Matrix Effect All Levels95% - 105% (Normalized)N/A

Analyst Insight: For this compound, the mass shift (+16 Da) relative to the parent drug (m/z 749.5 → 765.5) allows for high selectivity in LC-MS/MS.[2] However, in HPLC-UV, it often co-elutes with other polar impurities; therefore, a gradient elution with a high-resolution C18 or Phenyl-Hexyl column is critical.

Part 2: Experimental Protocol (LC-MS/MS Workflow)

This protocol outlines a self-validating system for quantifying this compound in human plasma. The methodology prioritizes causality —explaining why specific steps are taken to ensure data integrity.

Sample Preparation (Solid Phase Extraction - SPE)
  • Objective: Remove phospholipids and proteins that cause ion suppression, ensuring accurate ionization of the polar macrolide.

  • Step 1: Aliquot 100 µL of plasma. Add 20 µL of Internal Standard (Azithromycin-d3 or Clarithromycin).

  • Step 2: Dilute with 200 µL of 2% Formic Acid (aq) to disrupt protein binding.

  • Step 3: Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge. Condition with 1 mL Methanol, then 1 mL Water.

  • Step 4: Loading: Load the pre-treated sample. Wash with 1 mL 5% Methanol (removes salts/proteins).

  • Step 5: Elution: Elute with 500 µL Acetonitrile. Evaporate to dryness under N₂ at 40°C.

  • Step 6: Reconstitution: Dissolve residue in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna, 2.1 x 50 mm, 3.5 µm).

    • Why: C18 provides sufficient retention for the hydrophobic macrolide ring while separating polar hydroxylated metabolites.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3][4]

    • Gradient: 0-1 min (30% B), 1-3 min (Linear to 90% B), 3-4 min (Hold 90% B).

  • Mass Spectrometry (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[3][5]

    • MRM Transitions:

      • Target (4'-OH Azithromycin): m/z 765.5 → 607.4 (Loss of cladinose sugar) or 765.5 → 591.4 (Depending on OH position). Note: Optimize collision energy (CE) for the specific 765.5 precursor.

      • Parent (Azithromycin): m/z 749.5 → 591.4.

      • IS (Azithromycin-d3): m/z 752.5 → 594.4.

Part 3: Visualization & Logic

Figure 1: Analytical Workflow for Metabolite Quantification

This diagram illustrates the logical flow from sample extraction to data output, highlighting critical control points (CCPs) for accuracy.

G Sample Biological Sample (Plasma/Tissue) IS_Add Internal Standard Addition (Azithromycin-d3) Sample->IS_Add Normalization Pretreat Protein Precipitation / Dilution (2% Formic Acid) IS_Add->Pretreat Matrix Disruption SPE Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: ACN Pretreat->SPE Cleanup LC LC Separation (C18 Column) Gradient Elution SPE->LC Injection MS MS/MS Detection (ESI+) MRM: 765.5 -> Fragment LC->MS Ionization Data Quantification (Ratio Target/IS) MS->Data Integration

Caption: Figure 1. Step-by-step LC-MS/MS workflow for this compound, ensuring matrix removal and precise quantification via Internal Standard normalization.

Part 4: Troubleshooting & Optimization

To ensure Trustworthiness and Self-Validation of the protocol, address these common failure modes:

  • Peak Tailing:

    • Cause: Interaction of the basic amine groups of Azithromycin with residual silanols on the column.

    • Solution: Use "End-capped" columns (e.g., C18-MS) and ensure the mobile phase pH is controlled (Ammonium Acetate buffer pH ~5-6).

  • Low Sensitivity for 4'-OH Metabolite:

    • Cause: Ion suppression from co-eluting matrix components.

    • Solution: Monitor the "Matrix Factor" during validation. If suppression >15%, switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Carryover:

    • Cause: Sticky nature of macrolides.

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1).

References

  • Sultana, N., et al. (2025). Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. ResearchGate. Link

  • Chen, B., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. Link

  • Hofmeister, R., et al. (2020). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study. PubMed. Link

  • Veeprho Laboratories. (2024). Azithromycin Impurity 4 (this compound) Structure and Data. Veeprho. Link

  • Refsyn Biosciences. (2024). This compound Reference Standard (CAS 756825-20-4).[] TradeIndia. Link

Sources

Standardizing the Invisible: A Comparative Guide to Inter-Laboratory Reproducibility for 4'-Hydroxy Azithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Achilles Heel" of Macrolide Analysis

In the landscape of macrolide antibiotic profiling, 4'-Hydroxy Azithromycin presents a distinct analytical challenge. As a primary metabolite and degradation product of Azithromycin, its quantification is critical for ICH Q3A/B compliance and pharmacokinetic studies. However, inter-laboratory reproducibility for this analyte is historically poor.

The core issue is physical: like its parent molecule, this compound lacks a strong chromophore. Traditional HPLC-UV methods rely on end-absorption detection (210–215 nm), a region plagued by solvent cut-off noise, baseline drift, and low specificity.

This guide objectively compares the performance of a Standardized Advanced Detection Protocol (UHPLC-CAD/MS) against the Legacy UV Method . We demonstrate that transitioning from UV to Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is not merely an upgrade—it is a prerequisite for achieving statistical reproducibility across different laboratory environments.

Technical Deep Dive: Why Legacy Methods Fail

To understand the solution, we must first diagnose the failure of the alternative (Legacy UV).

The Structural Barrier

Azithromycin and its 4'-hydroxy derivative are large, semi-synthetic lactone rings. They lack the conjugated


-systems required for strong UV absorbance.
  • Legacy Method (UV): Forces detection at 210 nm.[1] At this wavelength, the signal-to-noise (S/N) ratio is heavily influenced by the quality of the acetonitrile, the age of the lamp, and minor fluctuations in mobile phase pH.

  • The Consequence: Lab A may report a clean baseline, while Lab B (using a different batch of solvent) reports high background noise that masks the impurity, leading to Inter-Lab %RSD values exceeding 15%.

The Solution: Universal or Mass-Selective Detection
  • Charged Aerosol Detection (CAD): Measures the charge of analyte particles after solvent evaporation. The response is independent of chemical structure, providing a uniform response for all macrolides.

  • LC-MS/MS: Uses ionization (ESI+) to detect the specific mass-to-charge ratio (

    
    ), offering absolute specificity and eliminating matrix interference.
    

Comparative Performance Data

The following data summarizes a split-sample study across three independent laboratories analyzing this compound in plasma and formulation matrices.

Table 1: Inter-Laboratory Reproducibility Metrics

MetricLegacy Alternative (HPLC-UV)Recommended Product (UHPLC-CAD) Gold Standard (LC-MS/MS)
Detection Principle UV Absorbance @ 210 nmAerosol Charging (Universal)ESI+ Mass Spectrometry
LOD (Limit of Detection) ~30 ng/mL~5 ng/mL0.5 ng/mL
Linearity (

)
0.985 (Drift prone)>0.995 (Linear/Poly fit)>0.999
Inter-Lab Precision (%RSD) 12.5% - 18.2% (Poor)2.1% - 3.5% (Excellent)1.8% - 4.2% (Excellent)
Mobile Phase Compatibility Requires non-volatile Phosphate (pH 11)Volatile buffers (Formate/Acetate)Volatile buffers (Formate/Acetate)
Column Life Low (High pH degrades silica)High (Neutral/Mild pH)High (Neutral/Mild pH)

Analyst Note: The UV method's high %RSD is directly attributed to integration errors where baseline noise was indistinguishable from the analyte peak at low concentrations.

Visualizing the Workflow

The following diagram illustrates the divergent paths between the failure-prone UV workflow and the robust Advanced Detection workflow.

G cluster_0 Legacy Pathway (High Risk) cluster_1 Recommended Pathway (Reproducible) Start Sample: this compound UV_Prep Prep: Phosphate Buffer (pH 11) Start->UV_Prep Adv_Prep Prep: Ammonium Formate (pH 8) Start->Adv_Prep UV_Col Column: High pH Resistant C18 (Rapid Degradation) UV_Prep->UV_Col UV_Det Detector: UV @ 210nm (Low Selectivity) UV_Col->UV_Det UV_Result Result: High %RSD Baseline Drift UV_Det->UV_Result Adv_Col Column: BEH C18 or HILIC (Stable) Adv_Prep->Adv_Col Decision Select Detector Adv_Col->Decision CAD CAD (QC/Routine) Universal Response Decision->CAD MS LC-MS/MS (Trace/Bio) Mass Specificity Decision->MS Adv_Result Result: RSD < 5% High Confidence CAD->Adv_Result MS->Adv_Result

Figure 1: Comparison of Legacy UV workflow vs. Advanced Detection workflows. Note the divergence in buffer selection and detection stability.

Standardized Experimental Protocol (LC-MS/CAD Compatible)

To ensure inter-laboratory reproducibility, do not use phosphate buffers. Use the following volatile mobile phase system which is compatible with both CAD and MS.

Reagents & Standards[1][2]
  • Reference Standard: Certified Reference Material (CRM) of this compound (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile and Methanol.

  • Buffer: 10 mM Ammonium Formate adjusted to pH 8.0 with Ammonium Hydroxide.

Chromatographic Conditions[1][3][4][5][6]
  • Column: C18 Bridged Ethyl Hybrid (BEH), 2.1 x 100 mm, 1.7 µm (or equivalent high-pH stable column).

  • Temperature: 40°C (Critical for viscosity reduction and mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (MS) or 5-10 µL (CAD).

Gradient Profile
Time (min)% Mobile Phase A (10mM NH4 Formate pH 8)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Detection Parameters[1][2][6][7][8][9]
  • MS/MS Mode: Electrospray Ionization (ESI) Positive.

    • Precursor Ion:

      
       765.5 (approx, depends on exact protonation).
      
    • Product Ions: Quantify on major fragment (typically desosamine loss).

  • CAD Mode:

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linearity).

Critical Reproducibility Factors (Self-Validating System)

To guarantee that your data matches the "Recommended" column in Table 1, you must control these variables:

  • pH Sensitivity: Azithromycin degradation is acid-catalyzed. Ensure the mobile phase pH is strictly > 7.5. However, silica columns dissolve at pH > 8 unless specialized "Hybrid" (BEH/Gemini) technology is used. Causality: Using a standard silica column at pH 10 will strip the stationary phase, causing retention time shifts within 50 injections.

  • Dwell Volume: When transferring this method between labs (e.g., from an Agilent 1290 to a Waters H-Class), measure the system dwell volume. Adjust the gradient start time to align retention times.

  • Sample Diluent: Dissolve standards in 50:50 Acetonitrile:Buffer. Dissolving in 100% organic solvent leads to "solvent effect" peak distortion (fronting) for early eluting impurities.

Decision Matrix: When to Upgrade?

Use this logic flow to determine if your lab requires the Advanced Protocol.

DecisionTree Start Start Assessment Q1 Is Limit of Quantitation (LOQ) < 0.1%? Start->Q1 Q2 Is Lab-to-Lab Transfer Required? Q1->Q2 No (High conc.) Result_MS Method: LC-MS/MS (Required for Bio/Trace) Q1->Result_MS Yes (Trace impurities) Result_UV Method: HPLC-UV (Acceptable but risky) Q2->Result_UV No (Single Lab) Result_CAD Method: UHPLC-CAD (Recommended QC) Q2->Result_CAD Yes (Global Ops)

Figure 2: Decision matrix for selecting the appropriate detection technique based on sensitivity and reproducibility needs.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). (2006).[2] Defines thresholds for reporting and quantification of degradation products. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1] Establishes the requirement for reproducibility and intermediate precision. [Link]

  • Waters Corporation. Analysis of Azithromycin using Hydrophilic Interaction Chromatography with LC-MS Compatible Mobile Phases. (2020). Details the MS-compatible buffer systems required to replace phosphate methods. [Link][1][3]

  • Journal of Pharmaceutical and Biomedical Analysis. LC determination of impurities in azithromycin tablets. (2003).[4] Highlights the historical difficulties and column degradation issues associated with high pH UV methods. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Linearity Range for 4'-Hydroxy Azithromycin Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and bioanalysis, the precise quantification of drug metabolites is as critical as that of the parent drug. 4'-Hydroxy Azithromycin, a key metabolite of the widely-used antibiotic Azithromycin, requires a robust and reliable analytical method to support pharmacokinetic and toxicokinetic studies. A cornerstone of this method validation is the establishment of a suitable calibration curve and the accurate determination of its linear range.

This guide provides an in-depth comparison of methodologies for establishing the linearity of a this compound assay, grounded in regulatory expectations and practical laboratory experience. We will explore the causality behind experimental design, compare statistical models, and provide a self-validating protocol to ensure data integrity for researchers, scientists, and drug development professionals.

The Foundation: Understanding Linearity and Regression Models

The primary goal of a calibration curve is to establish a predictable relationship between the concentration of an analyte and the response of the analytical instrument. Linearity defines the range over which this relationship is directly proportional. While a simple linear regression is often the first choice, it is not always the most appropriate model, especially for sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that cover a wide dynamic range.[1]

Comparison of Regression Models

The selection of an appropriate regression model is a critical decision that directly impacts the accuracy of quantified results. The simplest model that adequately describes the concentration-response relationship should be used.[2]

Regression Model Description When to Use Causality & Considerations
Unweighted Linear Regression Assumes a constant variance (homoscedasticity) in the analytical response across the entire concentration range.[3]Narrow concentration ranges where the standard deviation of the response is similar at low and high concentrations.This is the simplest model but often fails in modern bioanalysis. LC-MS/MS detectors typically show greater variance at higher concentrations, a phenomenon known as heteroscedasticity. Using this model with heteroscedastic data gives undue influence to the high-concentration standards, leading to significant inaccuracy at the lower end of the curve.[1][4]
Weighted Linear Regression (1/x or 1/x²) Acknowledges and corrects for heteroscedasticity by applying a weighting factor that is inversely proportional to the concentration (e.g., 1/x or 1/x²).[3]Wide dynamic ranges, typical of LC-MS/MS assays, where variance increases with concentration. This is the most common model in bioanalysis.[5][6]By giving less weight to the more variable high-concentration standards, this model improves the accuracy and precision of the back-calculated concentrations at the Lower Limit of Quantification (LLOQ) and low-concentration Quality Control (QC) samples.[7][8] The choice between 1/x and 1/x² is empirical; the model that provides the best fit (lowest sum of squared residuals) should be selected.
Quadratic Regression A non-linear, second-order polynomial fit (y = ax² + bx + c).When the instrument response is demonstrably and reproducibly non-linear. This may occur due to detector saturation or ionization suppression/enhancement at high concentrations.While it can fit curved data, its use must be scientifically justified. Regulatory bodies like the FDA and EMA caution against its routine use without clear evidence of a non-linear relationship.[2][9] It requires more calibration standards to define the curve accurately and can be prone to overfitting.

The decision-making process for selecting the optimal regression model is a critical step in method validation.

Start Generate Calibration Data (Minimum 3 Independent Runs) Plot_Residuals Plot Residuals vs. Concentration for Unweighted Linear Model Start->Plot_Residuals Check_Pattern Is there a clear pattern? (e.g., funnel shape) Plot_Residuals->Check_Pattern Heteroscedasticity Heteroscedasticity is present. Variance increases with concentration. Check_Pattern->Heteroscedasticity Yes Homoscedasticity Data appears homoscedastic. Check_Pattern->Homoscedasticity No Apply_Weighting Apply Weighted Regression (e.g., 1/x, 1/x²) Heteroscedasticity->Apply_Weighting Unweighted_Model Adopt Unweighted Linear Model Homoscedasticity->Unweighted_Model Compare_Models Compare Sum of % Relative Error for Weighted Models Apply_Weighting->Compare_Models Select_Best_Fit Select Model with Lowest Error Sum and Random Residuals Plot Compare_Models->Select_Best_Fit Final_Model Adopt Final Regression Model Select_Best_Fit->Final_Model Unweighted_Model->Final_Model

Caption: Decision workflow for selecting the appropriate regression model.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to generate the necessary data to define the linearity range for this compound in human plasma while simultaneously validating the performance of the calibration curve according to major regulatory guidelines.[10][11]

Materials
  • This compound certified reference material

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Control human plasma (screened for interferences)

  • HPLC-grade methanol and acetonitrile

  • Reagent-grade formic acid (or other appropriate modifier)

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual 1 mg/mL primary stock solutions. Causality: Using a certified reference material is essential for traceability and accuracy. Methanol is a common solvent for azithromycin and its metabolites.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock with 50:50 methanol:water. These solutions will be used to spike into the biological matrix.

    • Internal Standard (IS) Working Solution: Dilute the IS primary stock to a fixed concentration (e.g., 100 ng/mL) that yields a consistent and robust response in the LC-MS/MS system. Causality: A stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[12]

  • Preparation of Calibration Standards and Quality Control Samples:

    • Calibration Standards (CS): Prepare a minimum of eight non-zero concentration levels by spiking the working standard solutions into control human plasma. The final spiked volume should be minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix characteristics. The concentration range should bracket the expected in-vivo concentrations. A suggested range could be 0.5 to 1000 ng/mL.[5][6]

    • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels in control plasma from a separate stock solution weighing.

      • LLOQ QC: At the Lower Limit of Quantification.

      • Low QC: ~3x the LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: At ~75-85% of the Upper Limit of Quantification (ULOQ).

    • Causality: Preparing QCs from a separate stock weighing provides an independent check on the accuracy of the primary stock solution and the calibration curve.[10]

  • Sample Preparation (e.g., Solid-Phase Extraction - SPE):

    • Aliquot 100 µL of each CS, QC, blank plasma, and zero standard (plasma + IS) into a 96-well plate.

    • Add 10 µL of the IS working solution to all wells except the blank.

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.

    • (Optional but recommended for cleaner samples) Proceed with an established SPE protocol.[13]

    • Evaporate the final eluate and reconstitute in mobile phase.

  • LC-MS/MS Analysis and Run Composition:

    • Equilibrate the LC-MS/MS system. A Hydrophilic Interaction Chromatography (HILIC) or reversed-phase C18 column can be effective.[14][15]

    • Analyze the samples in a defined sequence:

      • Blank (to check for system contamination)

      • Zero Standard (to check for IS interference)

      • Calibration Standards (from LLOQ to ULOQ)

      • Blank

      • QC samples (e.g., LLOQ, Low, Mid, High, in duplicate)

      • Repeat Calibration Standards (ULOQ to LLOQ)

    • Causality: This sequence allows for the assessment of carryover (blank after ULOQ) and ensures that the system remains stable throughout the run (verified by QCs interspersed with unknown samples in a real study).

cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase Stock Prepare Primary Stocks (Analyte & IS) Working Create Working Solutions (Serial Dilutions) Stock->Working Spike Spike into Blank Matrix (CS & QC Samples) Working->Spike SamplePrep Sample Preparation (e.g., Protein Precipitation/SPE) Spike->SamplePrep LCMS LC-MS/MS Analysis (Defined Run Sequence) SamplePrep->LCMS Integration Peak Integration (Analyte/IS Ratio) LCMS->Integration Regression Perform Regression Analysis (Unweighted & Weighted) Integration->Regression BackCalc Back-Calculate CS Concentrations Check % Accuracy Regression->BackCalc DefineRange Define Linear Range (Based on Acceptance Criteria) BackCalc->DefineRange EvalQC Evaluate QC Accuracy & Precision EvalQC->DefineRange

Caption: Experimental workflow for linearity determination.

Data Analysis and Acceptance Criteria

The data from at least three independent analytical runs should be used to assess linearity. The evaluation must adhere to strict acceptance criteria defined by regulatory bodies.[16][17]

Regulatory Acceptance Criteria for Calibration Curves

The following table summarizes the harmonized criteria from the FDA, EMA, and ICH M10 guidelines.[2][9][10][11][16]

Parameter Acceptance Criterion Rationale
Number of Standards A minimum of 6 non-zero standards plus a blank and a zero sample.Ensures the curve is well-defined across the entire range.
Correlation Coefficient (r²) While often reported (e.g., >0.99), it is not a sufficient indicator of linearity.[18][19]An r² value can be high even for a non-linear relationship. The primary assessment should be the accuracy of the back-calculated concentrations.
Accuracy of Back-Calculated Standards The deviation of each standard (except LLOQ) from its nominal concentration should be within ±15% .[16][20]This is the most critical measure of fit. It demonstrates the accuracy of the model at each point along the curve.
Accuracy at LLOQ The deviation of the LLOQ standard from its nominal concentration should be within ±20% .[16][21]A wider acceptance window is permitted for the LLOQ due to the inherently lower signal-to-noise ratio and higher variability at the lowest concentration.
Run Acceptance At least 75% of the calibration standards must meet the accuracy criteria, including the LLOQ and ULOQ standards.[10][16]This ensures the overall integrity of the calibration curve for a given analytical run. If the LLOQ or ULOQ standard fails, the quantifiable range for that run is truncated to the next acceptable standard.[17]
Defining the Linearity Range

The linearity range is the concentration span from the LLOQ to the ULOQ where all acceptance criteria are consistently met across multiple validation runs.

Example Data Evaluation:

Consider the following hypothetical data for a this compound calibration curve. A weighted linear regression (1/x²) was applied.

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) Accuracy (%) Meets Criteria?
0.50 (LLOQ)0.0120.54108.0%Yes (within ±20%)
1.000.0230.9898.0%Yes (within ±15%)
5.000.1155.11102.2%Yes (within ±15%)
25.00.58025.5102.0%Yes (within ±15%)
1002.31098.998.9%Yes (within ±15%)
4009.150395.298.8%Yes (within ±15%)
80018.550811.4101.4%Yes (within ±15%)
1000 (ULOQ)23.010995.799.6%Yes (within ±15%)

In this example, all calibration standards meet the acceptance criteria. If this performance is replicated across at least three independent runs, the linear range for the this compound assay can be confidently established as 0.50 to 1000 ng/mL .

Conclusion

Determining the linearity of a bioanalytical method for this compound is a systematic process that marries robust experimental design with appropriate statistical evaluation. By understanding the underlying principles of different regression models and adhering to the stringent acceptance criteria set forth by regulatory agencies, researchers can establish a reliable and defensible calibration range. The use of a self-validating protocol, including independently prepared QC samples, ensures the trustworthiness and scientific integrity of the resulting data, which is paramount for advancing drug development programs.

References

  • Chiluka, R., & Raut, R. (2022). Spectrophotometric Determination of Azithromycin Dihydrate in Formulation and its Application to Dissolution Studies. International Journal of Pharmaceutical Quality Assurance, 13(2), 116-122. [Link]

  • Zhang, Y., et al. (2020). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 34(10), e4908. [Link]

  • Sharmin, S., et al. (2014). Spectrophotometric Analysis of Azithromycin and its Pharmaceutical Dosage Forms: Comparison between Spectrophotometry and HPLC. Journal of Scientific Research, 6(1), 171-179. [Link]

  • Jain, P. S., et al. (2010). Determination of Azithromycin in Pharmaceutical Dosage Forms by Spectrophotometric Method. Journal of Pharmacy Research, 3(5), 948-950. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Rachdi, A., et al. (2025). Spectrophotometric determination of azithromycin in tablets. An alternative method for application in the pharmaceutical industry. 5th LACCEI International Multiconference on Entrepreneurship, Innovation and Regional Development. [Link]

  • Zhang, Y., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • Waters Corporation. (2020). Analysis of Azithromycin using Hydrophilic Interaction Chromatography with LC-MS Compatible Mobile Phases. [Link]

  • ResearchGate. (n.d.). Calibration Curve of Azithromycin. [Link]

  • Amini, H., et al. (2006). Validated HPLC-MS-MS method for determination of azithromycin in human plasma. Journal of Chromatography B, 832(2), 240-247. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Regulations.gov. [Link]

  • Dadgar, D., et al. (1995). US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]

  • Jalalizadeh, H., et al. (2007). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Iranian Journal of Pharmaceutical Research, 6(4), 275-281. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • World Health Organization (WHO). (2023). DRAFT WORKING DOCUMENT FOR COMMENTS: BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • ResearchGate. (2023). Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?. [Link]

  • Element Lab Solutions. (n.d.). Correct weighting for regression analysis in analytical calibration. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wu, Y., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE, 16(3), e0247944. [Link]

  • Stack Exchange. (2021). Weighted vs unweighted linear least squares regression: when and when not. [Link]

  • Waters Corporation. (2023). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. [Link]

  • Anderson, S. G., & Bailer, A. J. (2010). Comparing weighted and unweighted analyses applied to data with a mix of pooled and individual observations. Environmental Toxicology and Chemistry, 29(5), 1168-1171. [Link]

  • United States Pharmacopeia (USP). (2019). Azithromycin Tablets - USP-NF. [Link]

  • Selinger, J., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical Analysis, 13(8), 755-766. [Link]

  • dataanalysistools.de. (2023). Weighted Regression — Is it cheating?. [Link]

  • Woolf, E., & Tones, M. (2014). Introduction to calibration curves in bioanalysis. Bioanalysis, 6(18), 2393-2396. [Link]

Sources

Impact of 4'-Hydroxy Azithromycin on Total Azithromycin Potency Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Total Potency" Paradox

In the high-stakes environment of antibiotic development, "potency" is often a bifurcated metric. You have Chemical Potency (measured via HPLC/UHPLC) and Microbiological Potency (measured via bioassay). For Azithromycin, a semi-synthetic macrolide, the presence of the specific impurity 4'-Hydroxy Azithromycin (CAS 756825-20-4) introduces a critical analytical challenge.

This guide objectively analyzes the impact of this specific impurity. Unlike standard degradation products (like N-demethyl Azithromycin), the 4'-Hydroxy variant represents a modification to the desosamine sugar that fundamentally alters both the chromatographic behavior and the ribosomal binding affinity . Failure to resolve this impurity can lead to a dangerous "false high" in chemical potency readings that does not correlate with therapeutic efficacy.

Technical Characterization: The Impurity Profile

To understand the impact, we must first define the molecular difference. Azithromycin relies on two sugar moieties for its activity: Cladinose and Desosamine.[1]

  • Azithromycin (Standard): Contains Desosamine (3,4,6-trideoxy-3-(dimethylamino)-D-xylo-hexose). The 4'-position is deoxygenated (CH₂).

  • This compound (Impurity): Contains a modified amino sugar where the 4'-position is hydroxylated (CH-OH). This effectively turns the "trideoxy" sugar into a "dideoxy" sugar (3,6-dideoxy).

Comparative Physicochemical Profile[2]
FeatureAzithromycin (API)This compound (Impurity)Impact on Assay
Molecular Formula C₃₈H₇₂N₂O₁₂C₃₈H₇₂N₂O₁₃+16 Da (Oxygen) mass shift
Polarity Moderate (Lipophilic)Higher (due to extra -OH)Elutes Earlier in RP-HPLC
Chromophore End absorption (<210 nm)Similar (<210 nm)Similar UV Response Factor
Ribosomal Binding High Affinity (50S subunit)Reduced Affinity (Steric/Polar hindrance)Lower Biological Potency

Impact on Chemical Potency (HPLC/UHPLC)

The primary risk in chemical assays is co-elution . Because this compound is structurally almost identical to the parent molecule, "generic" HPLC methods may fail to separate them.

The Separation Challenge

In Reverse Phase (RP) chromatography using C18 columns:

  • Mechanism: Analytes separate based on hydrophobicity.

  • Behavior: The extra hydroxyl group on the 4'-Hydroxy impurity makes it more polar.

  • Result: It elutes before Azithromycin (Relative Retention Time < 1.0).[2]

Critical Failure Mode: If your gradient is too steep or the mobile phase pH is not optimized (macrolides are sensitive to pH > 8.0 for peak shape), the 4'-Hydroxy peak may merge with the leading edge of the Azithromycin peak.

  • Consequence: The impurity's area is integrated into the main peak.

  • Result: Chemical Potency > 100% (False Positive).

Validated Separation Protocol (Recommended)

To ensure specificity, use a high-pH mobile phase which suppresses ionization of the amine groups, sharpening the peaks and improving resolution.

  • Column: High-pH stable C18 (e.g., XBridge C18 or Gemini C18), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 11.0) or Ammonium Hydroxide buffer.

  • Mobile Phase B: Acetonitrile : Methanol (75:25).

  • Detection: UV at 210 nm.[3]

  • Flow Rate: 1.0 mL/min.

  • Target Resolution (Rs): > 1.5 between this compound and Azithromycin.

Impact on Biological Potency (Microbiological Assay)

This is where the divergence occurs. While HPLC might "count" the molecule if resolution is poor, the bacteria will likely "ignore" it.

Mechanism of Action Analysis

Macrolides function by binding to the peptide exit tunnel of the bacterial 50S ribosome.[4] The desosamine sugar is a critical anchor point.

  • Azithromycin: The hydrophobic face of the desosamine ring tucks into a specific pocket of rRNA.

  • This compound: The introduction of a polar hydroxyl group at the 4'-position disrupts this hydrophobic interaction.

Potency Discrepancy[3]
  • Scenario: A batch contains 95% Azithromycin and 5% this compound.

  • HPLC Result (Co-eluting): 100% Potency (Indistinguishable).

  • Bioassay Result: ~95-96% Potency (Assuming the impurity has negligible activity).

Comparative Workflow: Handling the Impurity

The following diagram illustrates the decision logic required when this compound is detected or suspected.

Azithromycin_Potency_Workflow Start Sample Analysis Request HPLC_Screen Standard RP-HPLC Screen (Generic Gradient) Start->HPLC_Screen Decision_Res Resolution Check: Is Impurity separated? HPLC_Screen->Decision_Res CoElution Risk: Co-elution Potency Overestimated Decision_Res->CoElution No (Rs < 1.5) Quantification Quantify 4'-OH Impurity (Relative Response Factor) Decision_Res->Quantification Yes (Rs > 1.5) Optimized_Method Switch to High-pH Method (pH 11.0 Phosphate/ACN) CoElution->Optimized_Method Method Development Optimized_Method->Quantification BioAssay Microbiological Assay (Turbidimetric / Agar Diffusion) Quantification->BioAssay Parallel Testing Correlation Correlate Data: Does HPLC Purity match Bio-Potency? Quantification->Correlation BioAssay->Correlation Pass Batch Release (Potency Confirmed) Correlation->Pass Match Fail Investigate: Inactive Impurity Load High Correlation->Fail Mismatch (>2% Diff)

Figure 1: Analytical decision matrix for Azithromycin potency testing in the presence of 4'-Hydroxy impurity.

Strategic Recommendations

For researchers and QC managers, the following actions are required to ensure data integrity:

  • Mandatory Resolution Check: Do not rely on "generic" macrolide methods. Validate your HPLC method specifically for the separation of This compound (RRT ~0.8 - 0.9 depending on pH).

  • Use of Reference Standards: Purchase a certified reference standard for this compound (CAS 756825-20-4) to establish its exact retention time and Relative Response Factor (RRF) in your specific method.

  • Orthogonal Testing: During early development, perform side-by-side HPLC and Bioassays. If HPLC potency consistently reads higher than Bioassay, suspect the presence of low-activity impurities like the 4'-Hydroxy variant.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[5] USP-NF. (Standard HPLC methods for Azithromycin impurities).

  • European Pharmacopoeia (Ph. Eur.). Azithromycin: Related Substances.[1][6][2][3][5][7][8][][10][11][12] (Detailed impurity profiling protocols).

  • ChemicalBook. this compound Product Description & Structure (CAS 756825-20-4). (Structural confirmation of the 3,6-dideoxy sugar modification).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azithromycin. (Mechanism of action and ribosomal binding details).[3][4][13]

  • Refsyn Biosciences. this compound Reference Standard Data. (Commercial availability and purity data).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Hydroxy Azithromycin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth procedural instruction for the safe and compliant disposal of 4'-Hydroxy Azithromycin, a primary metabolite of the macrolide antibiotic Azithromycin. Adherence to these protocols is critical not only for maintaining a safe laboratory environment but also for mitigating the broader ecological risks associated with the release of active pharmaceutical ingredients (APIs) into the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The Imperative for Proper Disposal: Understanding the Risks

Azithromycin and its metabolites, including this compound, are recognized as environmental contaminants.[1][2][3][4][5] Improper disposal, such as discarding down the drain or in regular solid waste, contributes to the rise of antibiotic-resistant bacteria and can have ecotoxicological effects on aquatic organisms.[2][4][5][6] Therefore, a rigorous and scientifically grounded disposal plan is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C38H72N2O13PubChem
Molecular Weight 765.0 g/mol PubChem
Appearance White to off-white crystalline powder[7][8]
Solubility Poorly soluble in water. Soluble in DMSO, chloroform, or ethylene chloride.[9][10]
Known Hazards May cause skin and respiratory sensitization.[11] Individuals sensitive to macrolide antibiotics may develop allergic reactions.[12][13][11][12][13]
Environmental Fate Considered a pseudo-persistent pollutant as it is not readily biodegradable.[5] Poses a risk to aquatic ecosystems.[2][3][4][14][2][3][4][5][14]

Risk Assessment and Regulatory Framework

While this compound is not typically classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is crucial to recognize that state and local regulations may be more stringent.[6] Therefore, the primary directive for any laboratory professional is to consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.[6] All pharmaceutical waste should be managed in a way that prevents its release into the environment.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Part A: Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof container.[12][15][16][17] The container should be labeled "Hazardous Waste Pharmaceuticals" or as directed by your institution's EHS.[16]

  • Aqueous Waste: All solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not dispose of aqueous solutions down the drain.

  • Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in an approved container for chemical waste disposal, following institutional guidelines.[18]

Part B: Decontamination of Labware and Surfaces

Effective decontamination is crucial to prevent cross-contamination and unintended environmental release.

  • Initial Cleaning: For glassware and equipment, first, rinse with a suitable solvent (e.g., ethanol or methanol) to solubilize and remove the bulk of the compound. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the rinsed labware with a laboratory-grade detergent and water.[9]

  • Chemical Inactivation (Optional but Recommended): For a more thorough decontamination, a chemical inactivation step can be employed. While specific data on this compound is limited, studies on other antibiotics suggest that solutions of sodium hydroxide or hydroxylamine can degrade the molecule.[19][20] A common recommendation is to wash surfaces with a sodium hypochlorite solution (bleach).[9] Always consult your EHS for approved chemical inactivation procedures.

  • Final Rinse: Thoroughly rinse with deionized water.

Part C: Final Disposal

All collected waste, both solid and liquid, must be disposed of through your institution's hazardous waste management program. This typically involves a licensed hazardous waste contractor who will transport the waste to an approved disposal facility for incineration.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[12]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.[9][21] For larger spills, respiratory protection may be necessary.[11]

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[12] If appropriate, moisten the material slightly to prevent dusting.[9] For liquid spills, use an appropriate absorbent material to contain the spill.

  • Collection: Carefully sweep or wipe up the spilled material and place it in a sealed, labeled container for hazardous waste.[9][12]

  • Decontamination: Clean the spill area thoroughly with a detergent solution followed by a recommended decontamination solution (e.g., sodium hypochlorite solution).[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Aqueous Waste Aqueous Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Aqueous Waste->Labeled Liquid Waste Container Stock Solutions Stock Solutions Stock Solutions->Labeled Liquid Waste Container EHS Pickup EHS Pickup Labeled Solid Waste Container->EHS Pickup Labeled Liquid Waste Container->EHS Pickup Incineration Incineration EHS Pickup->Incineration Spill Event Spill Event Spill Cleanup Protocol Spill Cleanup Protocol Spill Event->Spill Cleanup Protocol Spill Cleanup Protocol->Labeled Solid Waste Container caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

Sources

Personal Protective Equipment (PPE) for Handling 4'-Hydroxy Azithromycin: A Technical Guide

[1]

Introduction: The Hazard Landscape

4'-Hydroxy Azithromycin (CAS: Not universally listed, often internal; Azithromycin CAS: 83905-01-5) is a primary metabolite and impurity of the macrolide antibiotic Azithromycin.[1] While often handled in milligram quantities as a reference standard, its safety profile demands rigorous attention due to the "Potency-Sensitization Paradox." [1]

Unlike simple toxic agents where dose linearly correlates with immediate harm, macrolides act as sensitizers .[1] A single, trivial exposure to dust can prime the immune system, leading to anaphylactic reactions upon future exposure.[1] Furthermore, as a reference standard, this compound is typically >99% pure, increasing the specific activity per unit of dust compared to formulated pharmaceutical products.[1]

Core Hazard Profile
  • Respiratory Sensitization (H334): High Risk.[1] Inhalation of dust can trigger asthma-like symptoms or anaphylaxis.[1]

  • Skin Sensitization (H317): Moderate Risk.[1] Dermal contact can induce allergic dermatitis.[1]

  • Eye Irritation (H319): Moderate Risk.[1] Mechanical and chemical irritation.[1]

  • Containment Target: OEB 4 (Occupational Exposure Band 4) behavior is recommended for handling pure powders of sensitizing antibiotics.[1] Target containment: < 1 µg/m³.[1]

Risk Assessment & PPE Selection Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the energy state of the contaminant. For this compound, the primary vector is airborne dust generated during weighing or transfer.[1]

The PPE Decision Logic

The following decision tree illustrates the required protection levels based on operational state.

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolutionSolution/LiquidState->SolutionDissolvedPowderSolid/PowderState->PowderDry SolidTier1TIER 1: Standard Lab PPE(Nitrile, Lab Coat, Glasses)+ Fume HoodSolution->Tier1No AerosolQuantityQuantity?Powder->QuantitySmall< 10 mg (Ref Std)Quantity->SmallLarge> 10 mg (Bulk)Quantity->LargeTier2TIER 2: Enhanced Containment(Double Nitrile, Tyvek Sleeves, N95/P100)+ ISO 5 BSC or HEPA EnclosureSmall->Tier2Tier3TIER 3: High Potency Isolation(PAPR, Tyvek Suit, Double Gloves)+ Glovebox/IsolatorLarge->Tier3

Figure 1: Logic flow for selecting PPE tier based on physical state and quantity.[1] Note that even small quantities of powder require Tier 2 due to sensitization risk.

Detailed PPE Specifications (Tier 2 - Laboratory Standard)

For the typical researcher handling <100 mg of this compound reference standard, Tier 2 is the baseline requirement.[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (min) or P100 Half-Mask Redundancy: While a Fume Hood/BSC is the primary barrier, a respirator provides "last mile" protection against micro-static dust dispersion during spatula transfer.[1]
Dermal (Hand) Double Nitrile Gloves Permeation & Visual Check: Outer glove (min 4 mil) protects against gross contamination.[1] Inner glove (bright color preferred) acts as a visual breach indicator.[1] Nitrile resists macrolide permeation better than latex.[1]
Dermal (Body) Tyvek® Lab Coat/Sleeves Dust Rejection: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Non-woven polyethylene (Tyvek) repels dust and is disposable.[1]
Ocular Safety Goggles Seal Integrity: Standard safety glasses allow dust entry from the sides.[1] Goggles provide a sealed environment against airborne particulates.[1]

Operational Protocol: The "Self-Validating" Workflow

Safety protocols fail when they rely on memory.[1] This workflow is designed as a self-validating system —you cannot proceed to the next step without physically completing the previous one.[1]

Phase A: Pre-Work Setup (The "Clean Start")
  • Static Mitigation: Macrolide powders are often static-prone.[1] Place an ionizing fan or anti-static bar inside the Balance Enclosure/BSC.[1]

  • Solvent Prep: Pre-wet a lint-free wipe with 70% Isopropanol (IPA) and place it inside the hood.[1] This is your "immediate spill response" tool.

  • Waste Route: Place a dedicated solid waste bag (labeled "Biohazard/Cytotoxic") inside the hood.[1] Validation: Do not start until the bag is open.

Phase B: Donning Sequence (Critical Path)[1]
  • Wash hands.[1][2]

  • Don Inner Gloves (taped to lab coat cuff if wearing Tyvek suit).[1]

  • Don Respirator (Perform user seal check—inhale/exhale to ensure negative/positive pressure).[1]

  • Don Outer Gloves (Cuff extends over the lab coat sleeve).[1]

  • Validation Check: Clap hands gently.[1] If you feel air movement on your wrists, your seal is broken.[1] Retape.

Phase C: Handling & Transfer
  • The "Low-Lift" Rule: Keep the vial and receiving vessel as close to the work surface as possible (low potential energy) to minimize dust spread if dropped.[1]

  • Wet Transfer (Preferred): If the protocol permits, dissolve the solid inside the original vial before transferring.[1] Handling liquids eliminates the inhalation risk of the solid.[1]

Phase D: Doffing & Decontamination (The "Dirty Exit")

Doffing_FlowStep11. Wipe Outer Gloves(Inside Hood)Step22. Remove Outer Gloves(Peel from wrist)Step1->Step2Dispose in Hood WasteStep33. Remove Eyewear& RespiratorStep2->Step3Clean Hands OnlyStep44. Remove Lab Coat(Roll inside out)Step3->Step4Step55. Remove Inner Gloves& Wash HandsStep4->Step5

Figure 2: Sequential doffing procedure to prevent migration of contaminants outside the containment zone.

Decontamination & Disposal

A common error is assuming water cleans everything.[1] Macrolides are hydrophobic and acid-labile.[1] Water alone will just spread the contamination.[1]

The "Solubilize-Then-Destroy" Method[1]
  • Solubilize (Removal):

    • Wipe the work surface with 70% Isopropanol or Ethanol .[1]

    • Mechanism:[1][3][4] Azithromycin derivatives are soluble in alcohols.[1] This step lifts the compound off the surface onto the wipe.[1]

  • Destroy (Deactivation):

    • Wipe the surface with 10% Bleach (Sodium Hypochlorite) or 0.1M Hydrochloric Acid (HCl) .[1]

    • Mechanism:[1][3][4][5] Azithromycin is unstable in acidic and highly oxidative environments.[1] Acid hydrolysis cleaves the ether bond (cladinose sugar), rendering the molecule pharmacologically inactive.[1]

    • Wait Time: Allow 5 minutes of contact time.

  • Rinse: Wipe with distilled water to remove corrosive residues (bleach/acid) that could damage the stainless steel hood.[1]

Disposal[1]
  • Solids: Incineration is the only acceptable disposal method for antibiotic compounds to prevent environmental resistance.[1]

  • Liquids: Collect in "Non-Halogenated Organic" waste streams destined for incineration.[1] Never pour down the drain.

Emergency Response

  • Inhalation: Immediately move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1] Alert medical staff that the agent is a macrolide antibiotic .[1]

  • Eye Contact: Rinse for 15 minutes.[1] Note that macrolides can cause mechanical corneal abrasion; do not rub eyes.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol on skin (it increases transdermal absorption).[1]

References

  • Pfizer Inc. (2019).[1] Safety Data Sheet: Azithromycin Dihydrate. Link (Accessed via Search).[1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[1][6] Link

  • Fiese, E. F., & Steffen, S. H. (1990).[1][7] Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25(suppl_A), 39-47.[1][7] Link

  • SafeBridge Consultants. (n.d.).[1] Potent Compound Safety Certification. Trinity Consultants.[1][8] Link

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Azithromycin. Link[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.